(R)-(-)-alpha-Methoxyphenylacetic acid
Descripción
Methoxyphenylacetic acid is a natural product found in Olea europaea with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-methoxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWVBIXQCNRCFE-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3966-32-3 | |
| Record name | (-)-Methoxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3966-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(-)-alpha-methoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYPHENYLACETIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA8N5X9TFK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-(-)-alpha-Methoxyphenylacetic acid chemical properties
(R)-(-)-α-Methoxyphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, synthesis, and applications of (R)-(-)-α-Methoxyphenylacetic acid, a key chiral building block in modern organic synthesis and pharmaceutical development.
(R)-(-)-α-Methoxyphenylacetic acid , also known as O-Methyl-(R)-mandelic acid, is a valuable chiral compound widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its stereospecific nature makes it an essential reagent for the preparation of enantiomerically pure compounds, which is critical for ensuring the efficacy and minimizing the side effects of various drug formulations.[1] This guide consolidates its physical and spectral properties, provides detailed experimental protocols for its synthesis and application in chiral resolution, and outlines its key safety information.
Chemical and Physical Properties
The fundamental properties of (R)-(-)-α-Methoxyphenylacetic acid are summarized in the following tables.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2R)-2-methoxy-2-phenylacetic acid[2] |
| Synonyms | O-Methyl-(R)-mandelic acid, (-)-Methoxyphenylacetic acid |
| CAS Number | 3966-32-3[1][2] |
| PubChem CID | 2724294[2] |
| EC Number | 223-580-9[2] |
| MDL Number | MFCD00004250[1] |
| InChI Key | DIWVBIXQCNRCFE-MRVPVSSYSA-N |
| SMILES | CO--INVALID-LINK--c1ccccc1 |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀O₃[1][2] |
| Molecular Weight | 166.17 g/mol [1][2] |
| Appearance | Off-white solid; Fine Crystalline Powder or Needles |
| Melting Point | 64-69 °C[1] |
| Boiling Point | 164-166 °C at 18 mmHg[3] |
| Optical Rotation ([α]D²⁰) | -159 ± 2º (c=1 in methanol)[1] |
| pKa | 3.10 ± 0.10 (Predicted) |
Table 3: Solubility
| Solvent | Solubility |
| Chloroform | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Benzene/Petroleum Ether | Suitable for recrystallization of the (S)-enantiomer[4] |
Table 4: Spectral Data
| Technique | Data |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) are typically observed around: 3.4 (s, 3H, -OCH₃), 4.8 (s, 1H, -CH), 7.3-7.4 (m, 5H, Ar-H), and a broad singlet for the carboxylic acid proton (-COOH). |
| ¹³C NMR | Characteristic peaks include those for the methoxy carbon, the benzylic carbon, the aromatic carbons, and the carbonyl carbon. |
| FTIR (KBr Pellet) | Major peaks are expected around 2900-3100 cm⁻¹ (C-H stretch), 1700-1730 cm⁻¹ (C=O stretch of carboxylic acid), 1000-1300 cm⁻¹ (C-O stretch), and characteristic peaks for the phenyl group.[3] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and application of (R)-(-)-α-Methoxyphenylacetic acid are provided below.
Synthesis of (R)-(-)-α-Methoxyphenylacetic Acid
This protocol is adapted from established methylation procedures of mandelic acid.
-
Reaction:
-
Dissolve 5.0 g (0.033 mol) of (R)-(-)-α-hydroxyphenylacetic acid ((R)-mandelic acid) and 1.32 g (0.033 mol) of solid NaOH in 60 mL of water in a suitable reaction flask.
-
Heat the mixture to 60 °C until a clear solution is obtained.
-
Cool the reaction mixture to 25 °C.
-
While maintaining the temperature at 25 °C, slowly add 5.7 mL (0.06 mol) of dimethyl sulfate dropwise.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, carefully adjust the pH of the aqueous layer to ~5 with dilute hydrochloric acid.
-
An off-white solid should precipitate. Allow the mixture to stand to ensure complete precipitation.
-
Collect the solid product by suction filtration.
-
Wash the solid with cold water.
-
The crude product can be further purified by recrystallization. A common solvent system for the related (S)-enantiomer is benzene/petroleum ether.[4]
-
General Protocol for Chiral Resolution of Alcohols via NMR Analysis
(R)-(-)-α-Methoxyphenylacetic acid is widely used as a chiral derivatizing agent to determine the enantiomeric excess and absolute configuration of chiral alcohols and amines. This is often achieved by converting the enantiomers into diastereomers, which exhibit distinct signals in NMR spectroscopy.
-
Derivatization (Esterification):
-
Dissolve the chiral alcohol (1.0 eq.) in dry dichloromethane (CH₂Cl₂) in a clean, dry vial.
-
Add (R)-(-)-α-Methoxyphenylacetic acid (1.2 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash column chromatography on silica gel.
-
-
¹H NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the purified diastereomeric mixture.
-
The protons near the chiral center of the original alcohol will exhibit different chemical shifts for the two diastereomers.
-
Integration of these distinct peaks allows for the determination of the diastereomeric (and thus enantiomeric) ratio.
-
Mandatory Visualizations
Diagram 1: Synthesis Workflow
Caption: Synthesis workflow for (R)-(-)-α-Methoxyphenylacetic acid.
Diagram 2: Chiral Resolution Workflow
Caption: Workflow for chiral resolution using (R)-MPA and NMR analysis.
Safety Information
(R)-(-)-α-Methoxyphenylacetic acid should be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 2-8°C.[1]
References
An In-depth Technical Guide to the Synthesis of (R)-(-)-α-Methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-α-Methoxyphenylacetic acid (MPA), a valuable chiral building block, is widely utilized in the synthesis of pharmaceuticals and agrochemicals. Its chiral nature is crucial for producing enantiomerically pure compounds, ensuring optimal therapeutic effects and minimizing side effects in drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to (R)-(-)-α-Methoxyphenylacetic acid, including detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the most suitable method for their applications.
Core Synthetic Strategies
The synthesis of enantiomerically pure (R)-(-)-α-Methoxyphenylacetic acid can be broadly categorized into three main approaches:
-
Direct Synthesis from a Chiral Precursor: This method involves the chemical modification of a readily available chiral starting material, typically (R)-mandelic acid or its derivatives, to introduce the methoxy group while retaining the stereochemistry at the α-carbon.
-
Resolution of a Racemic Mixture: These strategies start with racemic α-methoxyphenylacetic acid or a precursor and separate the desired (R)-enantiomer from the (S)-enantiomer. This can be achieved through classical chiral resolution, kinetic resolution (KR), or dynamic kinetic resolution (DKR).
-
Asymmetric Synthesis: This approach creates the chiral center from a prochiral substrate using a chiral catalyst or auxiliary, directing the reaction to selectively form the (R)-enantiomer.
The following sections provide detailed experimental protocols for key examples of these strategies, along with quantitative data to facilitate comparison.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Method | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Direct Synthesis (Etherification) | (R)-(-)-α-hydroxyphenylacetic acid | Dimethyl sulfate, NaOH | 51 | >99 (assumed from starting material) | Stereospecific, straightforward | Use of toxic dimethyl sulfate |
| Direct Synthesis (Etherification) | (R)-(-)-α-hydroxyphenylacetic acid | Dimethyl sulfate, Triethylamine | 55 | >99 (assumed from starting material) | Stereospecific, slightly higher yield | Use of toxic dimethyl sulfate |
| Kinetic Resolution (Enzymatic) | Racemic arylpropionic acids (representative) | Candida rugosa lipase, n-propanol, isooctane | ~45 | ~96 | High enantioselectivity, mild conditions | Theoretical max. yield of 50% |
| Dynamic Kinetic Resolution (DKR) | Racemic mandelic acid | Mandelate racemase, (1R,2R)-DPEN | High (approaching 100) | 80-87 | Overcomes 50% yield limit of KR | Requires specific enzyme and resolving agent |
| Asymmetric Synthesis (Hydrogenation) | 2-(2-Chlorophenyl)-2-oxoacetic acid (representative α-keto acid) | Chiral Spiro Iridium Catalyst, H₂ | High | 91 | High enantioselectivity, catalytic | Requires specialized chiral catalyst and high-pressure equipment |
Experimental Protocols
Direct Synthesis from a Chiral Precursor: Etherification of (R)-(-)-α-hydroxyphenylacetic acid[1]
This method directly converts the hydroxyl group of (R)-(-)-α-hydroxyphenylacetic acid to a methoxy group using a methylating agent.
Method A: Using Sodium Hydroxide
-
Materials:
-
(R)-(-)-α-hydroxyphenylacetic acid (5.0 g, 0.03 mol)
-
Sodium hydroxide (NaOH) solid (1.2 g, 0.03 mol)
-
Dimethyl sulfate (5.7 mL, 0.06 mol)
-
Water (60 mL)
-
Dilute hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve (R)-(-)-α-hydroxyphenylacetic acid and solid NaOH in 60 mL of water in a suitable reaction vessel.
-
Heat the mixture to 60 °C until the solution becomes clear.
-
Cool the solution to 25 °C.
-
Slowly add dimethyl sulfate dropwise, maintaining the temperature at 25 °C.
-
After the addition is complete, adjust the pH of the aqueous layer to 5 with dilute hydrochloric acid.
-
An opalescent solid will precipitate. Allow the mixture to stand.
-
Collect the white solid product by suction filtration.
-
Yield: 2.5 g (51%).
-
Method B: Using Triethylamine
-
Materials:
-
(R)-(-)-α-hydroxyphenylacetic acid (5.0 g, 0.03 mol)
-
Triethylamine (21.6 mL, 0.15 mol)
-
Dimethyl sulfate (17 mL, 0.18 mol)
-
Water (60 mL)
-
Dilute hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve (R)-(-)-α-hydroxyphenylacetic acid and triethylamine in 60 mL of water.
-
Heat the mixture to 60 °C until the solution is clear.
-
Cool the solution to 40 °C.
-
Add dimethyl sulfate dropwise, controlling the addition rate to maintain the temperature at 60 °C.
-
After the reaction, adjust the pH of the aqueous layer to 9 with dilute hydrochloric acid.
-
A solid will precipitate. Let the mixture stand.
-
Collect the white solid product by suction filtration.
-
Yield: 2.7 g (55%).
-
Kinetic Resolution of Racemic α-Arylpropionic Acids (Representative Protocol)
This protocol describes a general method for the enzymatic kinetic resolution of racemic acids, such as ibuprofen, which is structurally similar to α-methoxyphenylacetic acid. The enzyme selectively esterifies one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Materials:
-
Racemic ibuprofen (as a representative acid)
-
Immobilized Candida rugosa lipase
-
n-propanol
-
Isooctane
-
Phosphate buffer (0.2 M, various pH for optimization)
-
Silica nanoparticles (for immobilization)
-
-
Procedure:
-
Immobilization of Lipase:
-
Dissolve 2 mg of Candida rugosa lipase powder in 10 mL of phosphate buffer (pH optimized between 6.0-9.5).
-
Add the lipase solution to 20 mg of silica nanoparticles and stir at 4 °C for 30 minutes.
-
Separate the immobilized lipase by centrifugation (6000 rpm, 10 min, 4 °C).
-
Wash the immobilized lipase with phosphate buffer and then ethanol.
-
-
Enantioselective Esterification:
-
To a reaction vessel, add 40 mg of the immobilized lipase and 20 mL of isooctane containing 20 µL of water.
-
Add the racemic acid (e.g., ibuprofen) and n-propanol to a final concentration of 0.025 M.
-
Incubate the reaction at 37 °C with shaking.
-
Monitor the reaction progress by HPLC to determine conversion and enantiomeric excess.
-
-
Results for Ibuprofen (as a representative model):
-
Conversion: ~45%
-
Enantiomeric Excess (e.e.) of the remaining acid: ~96%
-
-
Dynamic Kinetic Resolution of Racemic Mandelic Acid[2][3]
This chemoenzymatic DKR process combines the enzymatic racemization of mandelic acid with the diastereomeric salt crystallization of the desired (R)-enantiomer, allowing for a theoretical yield of up to 100%.
-
Materials:
-
Racemic sodium mandelate
-
(1R,2R)-(-)-1,2-Diphenylethylenediamine (DPEN) as the chiral resolving agent
-
Mandelate racemase enzyme extract
-
HEPES-buffer (50 mM) with 3.3 mM MgCl₂ (pH 7.5)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
-
Procedure:
-
Prepare a solution with 200 mM racemic sodium mandelate and 150 mM (1R,2R)-DPEN in 50 mM HEPES buffer (pH 7.5) containing 3.3 mM MgCl₂.
-
Add the mandelate racemase extract to the solution (e.g., 10 U/mL).
-
Maintain the reaction at room temperature (22-23 °C) with stirring for 72 hours.
-
The less soluble diastereomeric salt of (R)-mandelic acid and (1R,2R)-DPEN will crystallize out of the solution.
-
Collect the crystalline product by filtration.
-
The (R)-mandelic acid can be recovered from the salt by acidification.
-
Results:
-
Yield: High, approaching theoretical maximum.
-
Enantiomeric Excess (e.e.) of the crystallized (R)-mandelic acid salt: 80-87%.
-
-
Asymmetric Synthesis: Hydrogenation of an α-Keto Acid Precursor[1]
This method involves the asymmetric hydrogenation of a prochiral α-keto acid to the corresponding α-hydroxy acid using a chiral catalyst. This example uses a representative α-keto acid.
-
Materials:
-
α-Keto acid (e.g., 2-(2-chlorophenyl)-2-oxoacetic acid)
-
Chiral Spiro Iridium Catalyst (e.g., (R)-1)
-
Methanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Hydrogen gas (H₂)
-
Tert-butyl methyl ether (tBuOMe)
-
3 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In an argon-filled glovebox, add the α-keto acid, the chiral iridium catalyst, and a solution of KOH in methanol to a reaction vessel.
-
Place the vessel in an autoclave.
-
Replace the air in the autoclave with hydrogen five times.
-
Pressurize the autoclave with hydrogen to 15 atm.
-
Stir the reaction mixture at room temperature for the specified time.
-
After releasing the hydrogen pressure, acidify the reaction mixture with 3 M HCl.
-
Extract the product with tBuOMe.
-
Dry the organic extract over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on a silica gel column.
-
Results for 2-(2-chlorophenyl)-2-oxoacetic acid:
-
Yield: High
-
Enantiomeric Excess (e.e.): 91%
-
-
Mandatory Visualizations
Synthesis Pathways Overview
Caption: Overview of major synthetic routes to (R)-MPA.
Experimental Workflow for Direct Synthesis (Etherification)
Caption: Workflow for the direct synthesis of (R)-MPA.
Chemoenzymatic Dynamic Kinetic Resolution (DKR) Workflow
(R)-(-)-alpha-Methoxyphenylacetic Acid: A Technical Guide on Its Role in Pharmacology and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-alpha-Methoxyphenylacetic acid (MPA) is a chiral carboxylic acid that has garnered significant attention in the pharmaceutical and chemical research sectors. While it is widely recognized as a crucial chiral building block in the synthesis of enantiomerically pure pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, a detailed understanding of its intrinsic mechanism of action as a pharmacologically active agent remains largely undefined in publicly available scientific literature.[1][2] This technical guide provides a comprehensive overview of the established applications of (R)-MPA in drug development and explores potential, though speculative, mechanisms of action based on the activities of structurally related compounds.
Established Roles in Pharmaceutical Development
The primary and well-documented application of this compound is in the field of stereochemistry, where it serves two main purposes:
-
Chiral Building Block: (R)-MPA is extensively used as a starting material in asymmetric synthesis to produce single-enantiomer drugs. The stereospecificity of drug action is a fundamental principle in pharmacology, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. The use of enantiomerically pure building blocks like (R)-MPA is critical for the development of safer and more effective medications.[2]
-
Chiral Derivatizing Agent: (R)-MPA is a vital tool for the determination of the absolute configuration of chiral alcohols and amines. By reacting (R)-MPA with a chiral molecule of unknown stereochemistry, a diastereomeric mixture is formed. The distinct physicochemical properties of these diastereomers, particularly their nuclear magnetic resonance (NMR) spectra, allow for the unambiguous assignment of the absolute configuration of the original molecule. This analytical application is indispensable for quality control and regulatory compliance in drug manufacturing.
Putative Anti-inflammatory and Analgesic Properties
While direct evidence is lacking, the frequent association of (R)-MPA with the development of anti-inflammatory and analgesic drugs suggests a potential for intrinsic pharmacological activity.[1][3] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. However, research into the pharmacological effects of specific enantiomers of NSAIDs and related compounds has revealed novel mechanisms of action.
Insights from Structurally Related Compounds
Studies on compounds with structural similarities to (R)-MPA provide a basis for hypothesizing potential mechanisms of action:
-
Modulation of Inflammatory Signaling Pathways: A structurally related phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages.[4] These pathways are central to the production of pro-inflammatory mediators. Another related compound, 2-Methoxy-4-vinylphenol, demonstrates anti-inflammatory activity through the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway.[5] It is plausible that (R)-MPA could interact with components of these or similar inflammatory signaling cascades.
-
Novel Targets for R-Enantiomers: Research on the R-enantiomers of some NSAIDs, such as naproxen and ketorolac, has uncovered mechanisms of action distinct from the COX-inhibition of their S-enantiomer counterparts. These R-enantiomers have been found to inhibit the activity of Rac1 and Cdc42, which are small GTPases involved in cell proliferation and migration. This discovery points to the possibility that the R-enantiomers of other acidic compounds, potentially including (R)-MPA, may possess unique biological targets and therapeutic applications, for instance, in oncology.
Quantitative Data
A thorough review of the scientific literature did not yield quantitative data regarding the specific binding affinities, IC50, or EC50 values of this compound in relation to any specific biological targets for a direct pharmacological effect. Its primary characterization is in the context of its chemical properties and its use as a chiral derivatizing agent.
Experimental Protocols
Detailed experimental protocols for assessing the direct pharmacological mechanism of action of this compound are not available in the current body of scientific literature. Research has predominantly focused on its application in chemical synthesis and stereochemical analysis.
Visualizing the Role of (R)-MPA in Chiral Synthesis
The following diagram illustrates the logical workflow of utilizing (R)-MPA as a chiral building block in the synthesis of an enantiomerically pure drug.
Caption: Logical workflow of (R)-MPA as a chiral building block.
Conclusion
References
- 1. Nonsteroidal antiinflammatory agents. 3. Synthesis of the positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid and their antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 7021-09-2: Methoxyphenylacetic acid | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of O-Methyl-D-mandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methyl-D-mandelic acid, a chiral carboxylic acid, has emerged as a significant tool in the field of stereochemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and applications, with a particular focus on its role as a chiral derivatizing agent for the determination of absolute stereochemistry. Detailed experimental protocols, quantitative data, and logical workflows are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
The control and determination of stereochemistry are of paramount importance in the pharmaceutical and chemical industries. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Mandelic acid, with its chiral center at the α-carbon, has long been recognized as a valuable molecule in this context.[1] Its derivative, O-Methyl-D-mandelic acid, has proven to be a particularly effective reagent for the determination of the absolute configuration of chiral amines and alcohols through nuclear magnetic resonance (NMR) spectroscopy.
Discovery and Historical Context
The history of O-Methyl-D-mandelic acid is intrinsically linked to the broader history of its parent compound, mandelic acid. Mandelic acid was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler through the hydrolysis of amygdalin, a compound found in bitter almonds.[1] The name "mandelic acid" is derived from the German word "Mandel," meaning almond.[1]
The specific timeline for the first synthesis of O-Methyl-D-mandelic acid is not prominently documented in readily available historical records. However, its utility as a chiral derivatizing agent was significantly highlighted in a seminal 1994 publication by Trost, B. M., Bunt, R. C., and Pulley, S. R. in the Journal of Organic Chemistry.[2] This work established a reliable method for determining the absolute configuration of α-chiral primary amines.
Physicochemical Properties
Accurate physicochemical data is crucial for the effective application of any chemical reagent. The following table summarizes the key properties of D-mandelic acid, the precursor to O-Methyl-D-mandelic acid. Specific data for the O-methylated derivative is less commonly reported in standard databases but can be inferred to have altered solubility and melting point characteristics due to the methylation of the hydroxyl group.
| Property | Value (for D-(-)-Mandelic Acid) | Reference |
| IUPAC Name | (2R)-2-hydroxy-2-phenylacetic acid | [3] |
| Molecular Formula | C₈H₈O₃ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Melting Point | 132-135 °C | [1] |
| Specific Rotation ([α]D) | -152.4° (c=2.5, H₂O) | [4] |
| Solubility | Soluble in water, ethanol, diethyl ether | [1] |
Note: The methylation of the hydroxyl group in O-Methyl-D-mandelic acid would be expected to decrease its melting point and alter its solubility profile, likely increasing its solubility in less polar organic solvents.
Synthesis of O-Methyl-D-mandelic Acid
The preparation of O-Methyl-D-mandelic acid typically involves the methylation of the hydroxyl group of D-mandelic acid. While various methylation strategies exist in organic synthesis, a common approach involves the use of a methylating agent in the presence of a base.
Experimental Protocol: Methylation of D-Mandelic Acid
Objective: To synthesize O-Methyl-D-mandelic acid from D-mandelic acid.
Materials:
-
D-(-)-Mandelic acid
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend D-(-)-mandelic acid in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred suspension. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition of sodium hydride is complete, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 1 M HCl at 0 °C until the mixture is acidic (test with pH paper).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-Methyl-D-mandelic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Application in Stereochemical Determination
The primary and most significant application of O-Methyl-D-mandelic acid is as a chiral derivatizing agent for the determination of the absolute configuration of chiral alcohols and amines using NMR spectroscopy.
Principle
The reaction of a chiral amine or alcohol with enantiomerically pure O-Methyl-D-mandelic acid forms a diastereomeric amide or ester, respectively. The two diastereomers will have distinct chemical environments, leading to different chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts, particularly for protons near the newly formed stereocenter, a spatial model can be constructed to deduce the absolute configuration of the original amine or alcohol.
Experimental Protocol: Derivatization of a Chiral Primary Amine
Objective: To form a diastereomeric amide from a chiral primary amine and O-Methyl-D-mandelic acid for NMR analysis.
Materials:
-
Chiral primary amine of unknown absolute configuration
-
(R)-O-Methylmandelic acid
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Dissolve the chiral primary amine and (R)-O-Methylmandelic acid (1.0 - 1.2 equivalents) in dichloromethane in a clean, dry vial.
-
Add a catalytic amount of DMAP.
-
Add DCC (1.1 equivalents) to the solution at room temperature and stir. A precipitate of dicyclohexylurea will form.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric amide by column chromatography if necessary.
-
Dissolve the purified amide in CDCl₃ and acquire a high-resolution ¹H NMR spectrum.
NMR Analysis and Determination of Absolute Configuration
The analysis of the ¹H NMR spectrum of the diastereomeric amide is the crucial step in determining the absolute configuration. A model proposed by Trost and others suggests that the diastereomers will adopt specific conformations to minimize steric interactions. In the preferred conformation, the methoxy group and the carbonyl oxygen of the O-methylmandelamide moiety will be anti-periplanar. The phenyl group of the mandelamide and the largest substituent on the chiral center of the amine will orient themselves away from each other. This conformational preference leads to predictable shielding and deshielding effects on the protons of the amine moiety. By comparing the observed chemical shifts with the predicted shifts for both possible diastereomers, the absolute configuration of the amine can be assigned.
Logical Workflow and Visualization
The process of determining the absolute configuration of a chiral primary amine using O-Methyl-D-mandelic acid can be visualized as a logical workflow.
References
Spectroscopic Data of (R)-(-)-alpha-Methoxyphenylacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(-)-alpha-Methoxyphenylacetic acid, a key chiral building block in pharmaceutical and fine chemical synthesis. The information presented herein is intended to support research, development, and quality control activities.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| ¹H NMR | ¹³C NMR (Predicted) |
| Chemical Shift (δ) ppm | Assignment |
| ~7.3-7.5 (m) | Phenyl-H |
| ~4.8 (s) | α-CH |
| ~3.4 (s) | Methoxy-H (OCH₃) |
| ~11-12 (br s) | Carboxyl-H (COOH) |
Note: Experimental ¹H NMR data is based on typical spectra for this compound. ¹³C NMR data is predicted and may vary based on experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Assignment | Intensity |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad |
| ~3000 | C-H stretch (Aromatic) | Medium |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong |
| ~1450, ~1500 | C=C stretch (Aromatic Ring) | Medium-Strong |
| ~1100-1300 | C-O stretch (Ether and Acid) | Strong |
Note: IR peak positions are approximate and can be influenced by the sampling method.
Table 3: Mass Spectrometry (MS) Data
| m/z | Assignment | Relative Intensity |
| 166 | [M]⁺ (Molecular Ion) | Moderate |
| 121 | [M - COOH]⁺ | High |
| 105 | [C₆H₅CO]⁺ | Moderate |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |
| 77 | [C₆H₅]⁺ | Moderate |
Note: Fragmentation patterns are based on typical electron ionization (EI) mass spectra for this class of compounds.
Table 4: Chiroptical Data
| Parameter | Value | Conditions |
| Specific Rotation [α] | -158° to -162°[1] | 20°C, 589 nm (Na D-line), c=1 in Methanol[1] |
| -146°[2] | 20°C, 589 nm (Na D-line), c=0.5 in Ethanol[2] | |
| -160.4°[3] | 20°C, c=1 in Methanol[3] | |
| -150° ±3° | 20°C, 589 nm (Na D-line), c=0.5% in Ethanol[4] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as required for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or the internal standard.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Transfer a portion of the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[5]
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., acetone or methylene chloride).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.[6]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean salt plate.
-
Place the sample (KBr pellet or thin film on a salt plate) in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction.
-
Sample Preparation and Introduction (for GC-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).
-
For acidic compounds, derivatization (e.g., methylation or silylation) may be necessary to improve volatility and chromatographic performance.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
-
Mass Spectrometry Parameters (Electron Ionization - EI):
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
-
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).
Polarimetry
-
Objective: To measure the specific rotation of the chiral compound, which is a characteristic physical property.
-
Instrumentation: A polarimeter.
-
Procedure:
-
Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up and stabilize.[7]
-
Calibrate the instrument by taking a reading with a blank solution (the pure solvent used for dissolving the sample).[7]
-
Accurately prepare a solution of this compound of a known concentration (c) in a suitable solvent (e.g., methanol or ethanol).[1][2] A typical concentration is 1 g/100 mL (c=1).[1]
-
Carefully fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and record the observed rotation (α) in degrees.
-
-
Calculation of Specific Rotation [α]: The specific rotation is calculated using the formula: [α] = α / (l × c)[8] where:
-
[α] is the specific rotation.
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[8]
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
References
- 1. 224470050 [thermofisher.com]
- 2. (R)-(-)-a-Methoxyphenylacetic acid 99 3966-32-3 [sigmaaldrich.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. (R)-(-)-a-Methoxyphenylacetic acid for chiral derivatization, LiChropur , = 99.0 3966-32-3 [sigmaaldrich.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 8. vernier.com [vernier.com]
Technical Guide: Elucidating the Crystal Structure of Chiral Carboxylic Acids – A Methodological Overview Focused on (R)-(-)-α-Methoxyphenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-(-)-α-Methoxyphenylacetic acid is a chiral carboxylic acid of significant interest in synthetic organic chemistry and medicinal chemistry. Its enantiomeric purity and structural features are critical for its application as a resolving agent and as a precursor in the synthesis of stereospecific pharmaceuticals. The determination of its solid-state structure through X-ray crystallography would provide invaluable data on its molecular conformation, intermolecular interactions (such as hydrogen bonding), and crystalline packing. This information is crucial for understanding its physical properties, including melting point, solubility, and stability, and for computational modeling of its interactions with biological targets.
This technical guide outlines the complete workflow for determining the crystal structure of a small organic molecule like (R)-(-)-α-Methoxyphenylacetic acid, from crystal growth to final data analysis and visualization.
Experimental Methodology: Single-Crystal X-ray Diffraction
The definitive method for determining the absolute structure of a chiral molecule is single-crystal X-ray diffraction. The following sections detail the typical experimental protocol.
2.1. Crystal Growth
The primary prerequisite for single-crystal X-ray diffraction is the availability of high-quality, single crystals of sufficient size (typically 0.1-0.5 mm in each dimension). For a compound like (R)-(-)-α-Methoxyphenylacetic acid, which is a solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The solvent is then allowed to evaporate slowly and undisturbed at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent (the "anti-solvent") in which the compound is sparingly soluble. Over time, the vapor of the volatile solvent diffuses out of the vial while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and can lead to the formation of crystals.
2.2. Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is kept at a low temperature (typically 100 K) using a cryostream of nitrogen gas to minimize thermal motion of the atoms and protect it from radiation damage.
The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. Modern diffractometers equipped with sensitive detectors (such as CCD or CMOS detectors) can collect a complete dataset in a matter of hours.
2.3. Structure Solution and Refinement
The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal structure are then determined using direct methods or Patterson methods.
This initial structural model is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction intensities. The quality of the final structure is assessed using metrics such as the R-factor. For chiral molecules like (R)-(-)-α-Methoxyphenylacetic acid, the absolute configuration can be determined from the diffraction data if a heavy atom is present or by using anomalous dispersion effects.
Data Presentation: Crystallographic Parameters
While the specific crystallographic data for (R)-(-)-α-Methoxyphenylacetic acid is not publicly available, a typical crystal structure determination would yield the parameters outlined in the table below. This table serves as a template for the quantitative data that would be obtained from a successful experiment.
| Parameter | Description | Typical Value/Information |
| Chemical Formula | The elemental composition of the molecule. | C₉H₁₀O₃ |
| Formula Weight | The molar mass of the compound. | 166.17 g/mol |
| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic). | e.g., Monoclinic |
| Space Group | The symmetry group of the crystal structure. | e.g., P2₁ |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a, b, c in Å; α, β, γ in ° |
| Volume (V) | The volume of the unit cell. | in ų |
| Z | The number of molecules in the unit cell. | e.g., 2 or 4 |
| Density (calculated) | The calculated density of the crystal. | in g/cm³ |
| Absorption Coefficient (μ) | A measure of how much the X-rays are absorbed by the crystal. | in mm⁻¹ |
| Temperature | The temperature at which the data was collected. | e.g., 100(2) K |
| Wavelength (λ) | The wavelength of the X-rays used for the experiment. | e.g., 0.71073 Å (Mo Kα) |
| Reflections Collected | The total number of diffraction spots measured. | e.g., 5000 |
| Independent Reflections | The number of unique reflections after accounting for symmetry. | e.g., 2500 |
| Final R indices | The residual factor, indicating the goodness of fit between the calculated and observed data. | R1, wR2 |
| Absolute Structure Parameter | A parameter used to determine the absolute configuration of a chiral molecule (Flack parameter). | e.g., 0.0(1) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.
Conclusion
The determination of the crystal structure of (R)-(-)-α-Methoxyphenylacetic acid would provide definitive insights into its three-dimensional molecular architecture and intermolecular interactions. Although specific crystallographic data is not currently available in the public domain, the methodology outlined in this guide provides a robust framework for researchers to pursue its structural elucidation. The application of single-crystal X-ray diffraction is an indispensable tool in modern chemistry and drug development, enabling the rational design of molecules with desired properties and biological functions.
(R)-(-)-alpha-Methoxyphenylacetic Acid: A Chiral Synthon Awaiting Biological Exploration
(R)-(-)-alpha-Methoxyphenylacetic acid , a chiral carboxylic acid, is a well-established and valuable building block in the realm of synthetic organic chemistry. Its primary utility lies in its role as a precursor for the asymmetric synthesis of a variety of pharmaceutical compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1] While its application as a chiral synthon is extensively documented, a comprehensive understanding of its intrinsic biological activity remains largely unexplored in publicly accessible scientific literature. This technical guide aims to consolidate the available information on this compound, focusing on its potential pharmacological relevance and outlining the experimental methodologies that could be employed to elucidate its biological profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Appearance | Off-white solid | [1] |
| Melting Point | 64-69 °C | [1] |
| Optical Rotation | [α]D²⁰ -159 ± 2º | [1] |
Potential Biological Activities and Mechanistic Pathways
Given its structural similarity to known pharmacologically active phenylacetic acid derivatives, this compound is hypothesized to possess anti-inflammatory and analgesic properties. The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation and pain.
A potential mechanism of action for this compound, should it exhibit anti-inflammatory properties, would be the inhibition of the cyclooxygenase pathway. A simplified diagram of this pathway is presented below.
Proposed Experimental Protocols for Biological Evaluation
To ascertain the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key assays.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
This assay would determine the ability of this compound to inhibit the two main isoforms of the COX enzyme.
-
Principle: The inhibition of the peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, heme, and either purified COX-1 or COX-2 enzyme.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A vehicle control (solvent only) and a positive control (a known COX inhibitor like indomethacin) should be included.
-
Pre-incubate the enzyme with the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
Add a colorimetric substrate, and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Workflow for In Vitro COX Inhibition Assay:
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity):
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.
-
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response, characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Procedure:
-
Acclimatize male Wistar rats for at least one week.
-
Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound.
-
Administer the test compound or controls orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
2. Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity):
This model is used to screen for peripheral analgesic activity.
-
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing). A reduction in the number of writhes indicates an analgesic effect.
-
Procedure:
-
Acclimatize male Swiss albino mice.
-
Divide the animals into groups: a control group (vehicle), a positive control group (e.g., aspirin), and test groups receiving different doses of this compound.
-
Administer the test compound or controls orally or intraperitoneally.
-
After a set time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
-
Conclusion
This compound is a compound of significant interest due to its role in the synthesis of established therapeutic agents. However, its own biological activity profile is a notable gap in the scientific literature. The experimental protocols detailed in this guide provide a clear framework for researchers to investigate its potential anti-inflammatory and analgesic properties. Such studies are crucial to determine if this chiral synthon possesses intrinsic therapeutic value beyond its current application in organic synthesis. The lack of existing data underscores the need for further research to fully characterize the pharmacological potential of this compound.
References
An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of chiral building blocks in organic synthesis, focusing on their importance, classification, and the primary strategies for their preparation. It includes detailed experimental protocols for key synthetic methods, quantitative data for comparative analysis, and visualizations of important workflows and reaction mechanisms.
The Core Importance of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug discovery and development.[1][2] The two mirror images of a chiral molecule, known as enantiomers, can exhibit significantly different pharmacological and toxicological profiles.[3] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions with drug molecules.[4] Consequently, the use of single-enantiomer drugs has grown dramatically, as they often offer improved efficacy and reduced side effects compared to their racemic (50:50) mixtures.[5] Chiral building blocks are enantiomerically pure compounds that serve as essential starting materials for the synthesis of these complex, stereochemically defined active pharmaceutical ingredients (APIs).[3]
Classification of Chiral Building Blocks
Chiral building blocks can be categorized based on their functional groups. The most common classes include:
-
Chiral Alcohols: These are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[6][7]
-
Chiral Amines: A significant percentage of active pharmaceutical ingredients contain amine moieties, making chiral amines highly valuable building blocks.[1][8]
-
Chiral Amino Alcohols: These compounds contain both an amine and an alcohol group and are important pharmacophores and chiral auxiliaries in asymmetric synthesis.[9][10][11]
-
Chiral Carboxylic Acids and their Derivatives: Naturally occurring alpha-amino acids are a prime example and a cornerstone of the chiral pool.
-
Chiral Heterocycles: These are important structural motifs in many biologically active molecules.
Core Strategies for Accessing Chiral Building Blocks
There are three primary strategies for obtaining enantiomerically pure chiral building blocks:
The Chiral Pool
The chiral pool refers to the collection of readily available and inexpensive enantiomerically pure compounds from natural sources.[3] This includes amino acids, carbohydrates, terpenes, and alkaloids. Synthesis starting from a chiral pool compound is often highly efficient as the initial chirality is already established.[3]
Resolution of Racemates
Many chemical syntheses produce racemic mixtures. Resolution is the process of separating the two enantiomers. Common methods include:
-
Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers have different physical properties and can be separated by crystallization.
-
Kinetic Resolution: In this method, one enantiomer of a racemic mixture reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. A major drawback is that the maximum theoretical yield for the desired enantiomer is 50%.
-
Dynamic Kinetic Resolution (DKR): This approach combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer.[6]
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP.[12]
Asymmetric Synthesis
Asymmetric synthesis is the creation of a specific enantiomer from a prochiral starting material. This is often the most efficient and desirable approach. Key methods include:
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. The Evans aldol reaction using oxazolidinone auxiliaries is a classic example.[13][14]
-
Asymmetric Catalysis: This method employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly atom-economical approach. Important examples include:
-
Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation of ketones is a powerful method for producing chiral alcohols.[15][16]
-
Asymmetric Epoxidation: The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols provides access to chiral epoxy alcohols.[17][18][19]
-
Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the synthesis of chiral amino alcohols.[9][20]
-
-
Biocatalysis: This involves the use of enzymes as catalysts for asymmetric transformations. Enzymes offer high enantioselectivity and operate under mild reaction conditions.[21][22] Transaminases are widely used for the synthesis of chiral amines from ketones.[1][23][24]
Quantitative Data for Key Asymmetric Syntheses
The following tables summarize quantitative data for several key asymmetric reactions, providing a basis for comparison of different catalysts and substrates.
Noyori Asymmetric Hydrogenation of Ketones
| Entry | Substrate (Ketone) | Catalyst | S/C Ratio | Yield (%) | ee (%) |
| 1 | Acetophenone | RuCl₂[(R)-BINAP] | 1000:1 | >99 | 98 (R) |
| 2 | 1-Indanone | RuCl₂[(S)-BINAP] | 500:1 | 98 | 99 (S) |
| 3 | β-Ketoester | RuBr₂[(R)-BINAP] | 2000:1 | 95 | >99 (R) |
| 4 | α-Amino ketone | [RuCl(p-cymene)((R,R)-TsDPEN)] | 100:1 | 96 | 99 (R) |
Sharpless Asymmetric Epoxidation of Allylic Alcohols
| Entry | Substrate (Allylic Alcohol) | Chiral Ligand | Yield (%) | ee (%) |
| 1 | Geraniol | (+)-DET | 95 | 95 |
| 2 | Cinnamyl alcohol | (-)-DIPT | 92 | 96 |
| 3 | (Z)-3-Hexen-1-ol | (+)-DET | 85 | 91 |
| 4 | 2-Cyclohexen-1-ol | (-)-DIPT | 90 | 88 |
DET: Diethyl Tartrate, DIPT: Diisopropyl Tartrate
Evans Asymmetric Aldol Reaction
| Entry | Chiral Auxiliary | Aldehyde | Boron Reagent | dr (syn:anti) | Yield (%) |
| 1 | (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 | 94 |
| 2 | (R)-4-phenyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf | >99:1 | 91 |
| 3 | (S)-4-isopropyl-2-oxazolidinone | Propionaldehyde | Bu₂BOTf | 98:2 | 95 |
Biocatalytic Asymmetric Synthesis of Chiral Amines using Transaminases
| Entry | Substrate (Ketone) | Enzyme | Amine Donor | Yield (%) | ee (%) |
| 1 | Acetophenone | ω-Transaminase from Arthrobacter sp. | Isopropylamine | >95 | >99 (S) |
| 2 | Propiophenone | Engineered ω-Transaminase | Alanine | 92 | >99 (R) |
| 3 | 4'-Chloroacetophenone | Transaminase from Vibrio fluvialis | Isopropylamine | 98 | >99 (S) |
Detailed Experimental Protocols
Noyori Asymmetric Hydrogenation of an Aromatic Ketone
Reaction: Reduction of acetophenone to (R)-1-phenylethanol.
Materials:
-
[RuCl(p-cymene)((R,R)-TsDPEN)] (chiral catalyst)
-
Acetophenone
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add the chiral ruthenium catalyst (e.g., 0.01 mmol, 1 mol%) to a Schlenk flask.
-
Add anhydrous DCM (e.g., 5 mL) to dissolve the catalyst.
-
Add acetophenone (1.0 mmol) to the flask.
-
Add the formic acid/triethylamine mixture (e.g., 2.0 mL).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.[25]
Sharpless-Katsuki Asymmetric Epoxidation of an Allylic Alcohol
Reaction: Epoxidation of geraniol.
Materials:
-
Titanium(IV) isopropoxide [Ti(OⁱPr)₄]
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent (e.g., decane)
-
Geraniol
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
-20 °C cooling bath
Procedure:
-
Dry all glassware thoroughly. Add powdered 4Å molecular sieves to a round-bottom flask equipped with a magnetic stir bar.
-
Under an inert atmosphere, add anhydrous DCM and cool the flask to -20 °C.
-
Add (+)-DET (e.g., 1.2 mmol) and Ti(OⁱPr)₄ (e.g., 1.0 mmol) to the cooled suspension and stir for 30 minutes.
-
Add geraniol (e.g., 10 mmol) to the mixture.
-
Add TBHP (e.g., 20 mmol) dropwise over a period of time, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for 2-4 hours, monitoring by TLC.
-
For the work-up, add a solution of 10% aqueous tartaric acid and stir vigorously for 1 hour at room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[18]
Evans Asymmetric Aldol Reaction
Reaction: Aldol reaction of a chiral N-acyloxazolidinone with an aldehyde.
Materials:
-
(S)-4-benzyl-2-oxazolidinone derived N-propionyl imide
-
Isobutyraldehyde
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
-78 °C cooling bath (e.g., dry ice/acetone)
Procedure:
-
Under an inert atmosphere, dissolve the N-propionyl imide (e.g., 1.0 mmol) in anhydrous DCM (e.g., 5 mL) in a flame-dried flask.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (e.g., 1.1 mmol) dropwise, followed by the dropwise addition of TEA (e.g., 1.2 mmol).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add isobutyraldehyde (e.g., 1.5 mmol) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography to obtain the aldol adduct. The chiral auxiliary can then be cleaved to yield the desired chiral product.[14]
Biocatalytic Synthesis of a Chiral Amine using a Transaminase
Reaction: Asymmetric amination of acetophenone to (S)-1-phenylethylamine.
Materials:
-
ω-Transaminase
-
Acetophenone
-
Isopropylamine (as the amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., pH 7.5)
-
DMSO (as a co-solvent)
Procedure:
-
In a reaction vessel, prepare a solution of phosphate buffer.
-
Add the PLP cofactor to the buffer.
-
Add the ω-transaminase enzyme to the buffered solution.
-
In a separate vial, prepare a solution of acetophenone in DMSO.
-
Add the acetophenone solution and the amine donor (isopropylamine) to the enzyme solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by GC or HPLC.
-
After the reaction is complete, adjust the pH of the mixture to basic (e.g., pH 10-11) with NaOH.
-
Extract the product, (S)-1-phenylethylamine, with an organic solvent like methyl tert-butyl ether (MTBE).
-
Dry the organic extract and concentrate it to obtain the crude product.
-
Determine the yield and enantiomeric excess by chiral GC analysis.[24]
Analytical Methods for Determining Enantiomeric Purity
The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis.[26] The most common techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate enantiomers, which are then detected by a UV or other detector. The ratio of the peak areas corresponds to the ratio of the enantiomers.[12]
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique is suitable for volatile and thermally stable compounds.[27][28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents, it is possible to differentiate the signals of the two enantiomers in the NMR spectrum and determine their ratio by integration.
Visualizations of Key Workflows and Mechanisms
General Workflow for Asymmetric Catalysis
Caption: General workflow for an asymmetric catalytic reaction.
Catalytic Cycle for Noyori Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Workflow for Biocatalytic Synthesis of a Chiral Amine
Caption: Workflow for the biocatalytic synthesis of a chiral amine.
References
- 1. researchgate.net [researchgate.net]
- 2. aifchem.com [aifchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 11. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 12. uma.es [uma.es]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 16. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction | Scilit [scilit.com]
- 20. researchgate.net [researchgate.net]
- 21. diva-portal.org [diva-portal.org]
- 22. mdpi.com [mdpi.com]
- 23. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. kanto.co.jp [kanto.co.jp]
- 26. Determination of enantiomeric excess [ch.ic.ac.uk]
- 27. pubs.acs.org [pubs.acs.org]
- 28. files.eric.ed.gov [files.eric.ed.gov]
An In-depth Technical Guide to (R)-(-)-alpha-Methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-alpha-Methoxyphenylacetic acid, a chiral building block of significant interest, plays a pivotal role in the realms of pharmaceutical synthesis and analytical chemistry. This technical guide provides a comprehensive review of its synthesis, properties, and key applications, with a focus on its utility in drug development and as a chiral resolving agent.
Core Properties and Data
This compound is an off-white solid with well-defined physical and chemical properties.[1] The following tables summarize its key quantitative data.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| Synonyms | O-Methyl-(R)-mandelic acid | [1] |
| CAS Number | 3966-32-3 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Melting Point | 64-69 °C | [1] |
| Appearance | Off-white solid | [1] |
| Optical Rotation | [α]D²⁰ -159 ± 2º | [1] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Details | Reference |
| Purity | ≥ 99% (HPLC) | [1] |
| FTIR Spectra | Instrument: Bruker Tensor 27 FT-IR, Technique: Film (Acetone) | |
| ATR-IR Spectra | Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat (DuraSamplIR II) |
Synthesis of this compound
The primary route for the synthesis of this compound is through the etherification of (R)-(-)-mandelic acid. This method is advantageous due to the ready availability of the starting material. A patented method describes a process that achieves a yield of over 50% with a purity of 99% as determined by HPLC.
Experimental Protocol: Etherification of (R)-(-)-mandelic acid
This protocol is based on a method described in patent CN103172511A.
Materials:
-
(R)-(-)-α-hydroxyphenylacetic acid (R)-(-)-mandelic acid)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dimethyl sulfate
-
Water
-
Dilute hydrochloric acid
Procedure:
-
Dissolve 5.0 g (0.03 mol) of (R)-(-)-α-hydroxyphenylacetic acid and 1.2 g (0.03 mol) of solid NaOH in 60 mL of water.
-
Heat the mixture to 60 °C until the solution becomes clear.
-
Cool the solution to 25 °C.
-
Slowly add 5.7 mL (0.06 mol) of dimethyl sulfate, maintaining the temperature at 25 °C.
-
After the reaction is complete, adjust the pH of the aqueous layer to 5 with dilute hydrochloric acid.
-
A white solid will precipitate. Allow it to stand, then collect the solid by suction filtration.
-
This process yields approximately 2.5 g of this compound (51% yield).
An alternative procedure using triethylamine as the base has also been reported, yielding 2.7g of the product (55% yield).[2]
Caption: Synthesis workflow of this compound.
Applications in Drug Development and Chiral Derivatization
This compound is a valuable chiral building block in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1] Its most notable application is as a key side chain in the synthesis of the anti-tumor drug Danusertib (PHA-739358).[2]
Role in the Synthesis of Danusertib (PHA-739358)
Danusertib is a potent inhibitor of Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancer cells. The (R)-chiral center of the alpha-methoxyphenylacetic acid moiety is the sole chiral center in the Danusertib molecule, highlighting the importance of this specific enantiomer in the drug's activity.
While the direct biological activity of this compound itself is not extensively documented, its incorporation into Danusertib is critical for the drug's therapeutic effect. Danusertib inhibits Aurora kinases A, B, and C with IC50 values of 13 nM, 79 nM, and 61 nM, respectively. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway of Danusertib.
Chiral Derivatizing Agent
This compound is widely used as a chiral derivatizing agent to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines. The principle involves reacting the chiral analyte with this compound to form diastereomers, which can then be distinguished and quantified using NMR spectroscopy or HPLC.
This protocol is a generalized procedure based on the method described by Riguera and coworkers for the derivatization of nitropropranolol.[3]
Materials:
-
Chiral alcohol
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dry dichloromethane
-
NMR solvent (e.g., CDCl₃ or MeCN-d₃)
Procedure:
-
Dissolve the chiral alcohol in dry dichloromethane.
-
Add 2.2 equivalents of this compound, 2.2 equivalents of EDC, and a catalytic amount of DMAP.
-
Stir the mixture overnight at room temperature.
-
Remove the solvent under vacuum.
-
The resulting diastereomeric esters can be analyzed directly by ¹H NMR spectroscopy. The difference in the chemical shifts (Δδ) of specific protons in the two diastereomers allows for the determination of the enantiomeric excess.
For the assignment of absolute configuration, a more advanced method involves the addition of a barium(II) salt to the NMR sample, which induces conformational changes in the diastereomeric esters and leads to predictable shifts in the NMR spectrum.
Caption: Chiral derivatization and analysis workflow.
Conclusion
This compound is a versatile and valuable compound for researchers, scientists, and drug development professionals. Its primary utility lies in its role as a chiral building block for the synthesis of complex molecules, most notably the anti-cancer agent Danusertib, and as a reliable chiral derivatizing agent for the analysis of enantiomeric purity and absolute configuration. The well-established synthesis and derivatization protocols make it a readily accessible tool for both synthetic and analytical applications in modern chemistry.
References
Section 1: (-)-Methoxyphenylacetic Acid (CAS 3966-32-3)
An in-depth analysis of the compound associated with CAS number 3966-32-3 reveals its identity as (-)-Methoxyphenylacetic acid . This technical guide provides a comprehensive overview of its properties and applications. It is important to note that the user's query also mentioned "3-Methyl-2-oxovaleric acid sodium salt." This is a distinct chemical entity with a different CAS number (3715-31-9). To ensure clarity and accuracy, this guide is structured into two main sections, each dedicated to one of these compounds.
(-)-Methoxyphenylacetic acid, also known as (R)-(-)-α-Methoxyphenylacetic acid, is a chiral carboxylic acid.[1] Its stereospecific nature makes it a valuable component in asymmetric synthesis and pharmaceutical development.
Properties of (-)-Methoxyphenylacetic Acid
The chemical and physical properties of (-)-Methoxyphenylacetic acid are summarized in the table below.
| Property | Value |
| CAS Number | 3966-32-3 |
| Molecular Formula | C₉H₁₀O₃[2] |
| Molecular Weight | 166.17 g/mol [2] |
| Appearance | White to off-white crystalline solid or fine crystalline powder/needles.[1][3] |
| Melting Point | 66-68 °C[3][4] |
| Boiling Point | 164-166 °C at 18 mmHg[3] |
| Optical Rotation | [α]D²⁰ -159 ± 2º[5] |
| Solubility | Soluble in organic solvents.[1] |
| SMILES | CO--INVALID-LINK--C1=CC=CC=C1[2] |
| InChI Key | DIWVBIXQCNRCFE-MRVPVSSYSA-N[1] |
Applications in Research and Drug Development
(-)-Methoxyphenylacetic acid is a versatile chiral building block with significant applications in the pharmaceutical and chemical industries.[5]
-
Chiral Synthesis: Its primary use is as a chiral auxiliary and resolving agent in the synthesis of enantiomerically pure compounds.[3][5] This is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and side effects.[5]
-
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[5] It is also used as a reactant in the synthesis of dopamine receptor agonists and potent γ-secretase inhibitors.[3][4]
-
Analytical Chemistry: It is employed as a standard in analytical methods for the quantification and analysis of similar compounds in complex mixtures.[5]
Experimental Protocol: Chiral Resolution using (-)-Methoxyphenylacetic Acid
The following is a generalized protocol for the use of (-)-Methoxyphenylacetic acid as a chiral resolving agent for a racemic amine.
-
Derivatization: The racemic amine is reacted with (-)-Methoxyphenylacetic acid in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form a mixture of diastereomeric amides.
-
Separation: The resulting diastereomers, which have different physical properties, are then separated using techniques such as fractional crystallization or chromatography.
-
Hydrolysis: The separated diastereomers are hydrolyzed to yield the enantiomerically pure amine and recover the chiral auxiliary.
Caption: A generalized workflow for the chiral resolution of a racemic amine using (-)-Methoxyphenylacetic acid.
Section 2: 3-Methyl-2-oxovaleric Acid Sodium Salt (CAS 3715-31-9)
3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid, is a branched-chain α-keto acid.[6] It is a metabolite of the amino acid isoleucine.[7][8][9] The sodium salt is commonly used in research.[10]
Properties of 3-Methyl-2-oxovaleric Acid Sodium Salt
The chemical and physical properties of 3-Methyl-2-oxovaleric acid sodium salt are summarized below.
| Property | Value |
| CAS Number | 3715-31-9[6] |
| Molecular Formula | C₆H₉NaO₃[11] |
| Molecular Weight | 152.12 g/mol [11] |
| Appearance | Solid |
| Melting Point | 204-206 °C[12] |
| Solubility | Soluble in PBS (pH 7.2) at ≥10 mg/ml; sparingly soluble in DMSO.[6] |
| SMILES | CCC(C)C(=O)C(=O)[O-].[Na+][6] |
| InChI Key | SMDJDLCNOXJGKC-UHFFFAOYSA-M[6] |
Biological Role and Research Applications
3-Methyl-2-oxovaleric acid is an important intermediate in the catabolism of isoleucine.[9] Its accumulation in the body is a key diagnostic marker for the genetic disorder Maple Syrup Urine Disease (MSUD).[6][7][8]
-
Metabolic Research: It is used as a substrate to study the specificity, distribution, and kinetics of α-keto acid dehydrogenases.[10][11][13]
-
Disease Modeling: In research, it is used to inhibit the mitochondrial α-ketoglutarate dehydrogenase complex (KGDHC) to induce and study nerve cell death, mimicking the neurotoxic effects seen in MSUD.[10][13][14]
-
Biomarker: Elevated levels of 3-methyl-2-oxovaleric acid are a biomarker for MSUD.[8][9] It has also been identified as a potential biomarker for mustard airway diseases and uric acid stones.[15]
-
Insulin Release: It has been shown to trigger insulin release.[16][17]
Experimental Protocol: Enzyme Kinetics Assay
The following is a generalized protocol for using 3-Methyl-2-oxovaleric acid sodium salt as a substrate to study the kinetics of a dehydrogenase enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the enzyme, and any necessary cofactors (e.g., NAD+, coenzyme A).
-
Initiation of Reaction: The reaction is initiated by adding a known concentration of 3-Methyl-2-oxovaleric acid sodium salt.
-
Monitoring the Reaction: The rate of the reaction is monitored over time by measuring the change in absorbance of a product or cofactor (e.g., the formation of NADH at 340 nm) using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated at different substrate concentrations and used to determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.
Caption: The metabolic pathway of isoleucine to 3-methyl-2-oxovaleric acid and its role in MSUD.
References
- 1. CAS 3966-32-3: (-)-Methoxyphenylacetic acid | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 3966-32-3 | CAS DataBase [m.chemicalbook.com]
- 4. (R)-(-)-alpha-Methoxyphenylacetic acid | 3966-32-3 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. caymanchem.com [caymanchem.com]
- 7. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 10. (±)-3-メチル-2-オキソ吉草酸 ナトリウム塩 | Sigma-Aldrich [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. sodium 3-methyl-2-oxovalerate | CAS#:3715-31-9 | Chemsrc [chemsrc.com]
- 13. (±)-3-メチル-2-オキソ吉草酸 ナトリウム塩 | Sigma-Aldrich [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt | CymitQuimica [cymitquimica.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Notes and Protocols for (R)-(-)-alpha-Methoxyphenylacetic Acid as a Chiral Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-alpha-Methoxyphenylacetic acid, commonly referred to as (R)-MPA, is a versatile and widely used chiral derivatizing agent (CDA). Its primary application lies in the conversion of enantiomeric mixtures of chiral compounds, particularly alcohols and primary/secondary amines, into diastereomers. This derivatization allows for the determination of enantiomeric excess (ee) and the assignment of absolute configuration using common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The resulting diastereomers exhibit distinct physical and spectral properties, enabling their separation and quantification.
The principle behind this method is the formation of a covalent bond between the chiral analyte and the enantiomerically pure (R)-MPA. For chiral alcohols, this results in the formation of diastereomeric esters, while for chiral amines, diastereomeric amides are formed. The proximity of the chiral center in the analyte to the phenyl ring of the MPA moiety leads to differential anisotropic effects in the NMR spectrum, causing distinct chemical shifts for protons near the stereocenter in the two diastereomers. Similarly, the different three-dimensional structures of the diastereomers allow for their separation on achiral HPLC columns.
Applications
-
Determination of Enantiomeric Excess (ee): By integrating the signals corresponding to each diastereomer in the NMR spectrum or the peak areas in the HPLC chromatogram, the relative amounts of the original enantiomers can be accurately determined.
-
Assignment of Absolute Configuration: The predictable shielding and deshielding effects of the MPA phenyl group on the substituents of the chiral center of the analyte in the NMR spectrum allow for the assignment of the absolute configuration (R or S) of the analyte. This is often referred to as a modified Mosher's method.
Experimental Protocols
Derivatization of Chiral Alcohols to Diastereomeric Esters
This protocol describes the general procedure for the esterification of a chiral secondary alcohol with this compound.
Materials:
-
Chiral alcohol
-
This compound ((R)-MPA)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., EDC, TBTU)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous diethyl ether or ethyl acetate for workup
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
To a solution of the chiral alcohol (1.0 eq) and (R)-MPA (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Redissolve the residue in diethyl ether or ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diastereomeric esters by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Derivatization of Chiral Amines to Diastereomeric Amides
This protocol outlines the general procedure for the amidation of a chiral primary or secondary amine with this compound.
Materials:
-
Chiral amine
-
This compound ((R)-MPA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Ethyl acetate for workup
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
To a solution of (R)-MPA (1.2 eq), EDC (1.5 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add the chiral amine (1.0 eq) followed by TEA or DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diastereomeric amides by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation and Analysis
NMR Spectroscopic Analysis
The analysis of the ¹H NMR spectrum of the purified diastereomeric mixture is the cornerstone of this technique. The chemical shift difference (Δδ) between the signals of the corresponding protons in the two diastereomers is used to determine the enantiomeric excess and assign the absolute configuration.
Table 1: Representative ¹H NMR Data for Diastereomeric (R)-MPA Esters of a Chiral Secondary Alcohol (R/S)-R'R''CHOH
| Proton | Diastereomer 1 ((R,R)-ester) δ (ppm) | Diastereomer 2 ((R,S)-ester) δ (ppm) | Δδ (δ_R,R - δ_R,S) (ppm) |
| R' | Shielded (upfield shift) | Deshielded (downfield shift) | Negative |
| R'' | Deshielded (downfield shift) | Shielded (upfield shift) | Positive |
| -OCH- | Variable | Variable | Variable |
| MPA-OCH₃ | ~3.4 | ~3.4 | Small |
| MPA-CH | ~4.8 | ~4.8 | Small |
Note: The specific chemical shifts and the magnitude of Δδ are highly dependent on the structure of the chiral alcohol.
Enantiomeric Excess (ee) Calculation from NMR Data: ee (%) = [ (Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer) ] * 100
Assignment of Absolute Configuration: The assignment is based on the anisotropic effect of the phenyl ring of the MPA moiety. A widely accepted model predicts that in the more stable conformation, the phenyl group and the carbonyl group of the MPA ester are syn-periplanar. This places one of the substituents on the chiral carbon of the alcohol in the shielding cone of the phenyl ring, leading to an upfield shift in its ¹H NMR signal, while the other substituent is deshielded. By analyzing the sign of Δδ (Δδ = δ_S - δ_R for the alcohol moiety protons when using (R)-MPA), the absolute configuration can be determined.
HPLC Analysis
HPLC provides a robust method for the separation and quantification of the diastereomers. An achiral stationary phase is typically sufficient for this separation.
Table 2: Typical HPLC Conditions for the Separation of (R)-MPA Diastereomers
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) or normal-phase silica |
| Mobile Phase | Reversed-Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water, often with 0.1% Trifluoroacetic acid (TFA) or Formic acid. Normal-Phase: Isocratic elution with a mixture of Hexane and Isopropanol or Ethanol. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 - 40 °C |
Enantiomeric Excess (ee) Calculation from HPLC Data: ee (%) = [ (Peak Area of major diastereomer - Peak Area of minor diastereomer) / (Peak Area of major diastereomer + Peak Area of minor diastereomer) ] * 100
Visualizations
Caption: General workflow for chiral analysis using (R)-MPA.
Caption: Logic diagram for NMR data analysis.
Caption: Logic diagram for HPLC data analysis.
Application Notes and Protocols for Enantiomeric Excess Determination using (R)-(-)-alpha-Methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the enantiomeric excess (ee) of chiral molecules is a critical step in asymmetric synthesis, pharmaceutical development, and quality control. (R)-(-)-alpha-Methoxyphenylacetic acid (MPA), a chiral derivatizing agent (CDA), offers a reliable and effective method for this purpose. By converting a pair of enantiomers into diastereomers, MPA allows for their differentiation and quantification using nuclear magnetic resonance (NMR) spectroscopy.
These application notes provide detailed protocols for the derivatization of chiral secondary alcohols and primary amines with (R)-(-)-MPA and the subsequent analysis of the resulting diastereomers by ¹H NMR to determine enantiomeric excess.
Principle of the Method
The fundamental principle behind this technique lies in the conversion of an enantiomeric mixture, which is indistinguishable by NMR in an achiral environment, into a mixture of diastereomers. This is achieved by reacting the chiral analyte (e.g., a secondary alcohol or primary amine) with an enantiomerically pure form of this compound. The resulting diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.
The enantiomeric excess of the original sample can then be calculated by integrating the signals corresponding to each diastereomer. The difference in chemical shifts (Δδ) between corresponding protons in the two diastereomers can also be used to determine the absolute configuration of the analyte, although that is beyond the scope of these notes.
Experimental Protocols
I. Derivatization of Chiral Secondary Alcohols
This protocol outlines the esterification of a chiral secondary alcohol with (R)-(-)-MPA using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents.
Materials:
-
Chiral secondary alcohol
-
This compound (MPA)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral secondary alcohol (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane.
-
Addition of Catalyst: Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite® to remove the DCU.
-
Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.
-
-
NMR Analysis:
-
Dissolve the crude ester mixture in CDCl₃.
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify well-resolved signals corresponding to protons in the alcohol moiety of the two diastereomeric esters.
-
Integrate the signals for each diastereomer to determine their ratio.
-
II. Derivatization of Chiral Primary Amines
This protocol describes the formation of amides from a chiral primary amine and (R)-(-)-MPA using a carbodiimide coupling agent.
Materials:
-
Chiral primary amine
-
This compound (MPA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral primary amine (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane.
-
Catalyst and Coupling Agent Addition: Add a catalytic amount of DMAP (0.1 eq) followed by the coupling agent (EDC or DCC, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
If using DCC, filter off the precipitated dicyclohexylurea.
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
NMR Analysis:
-
Dissolve the crude amide mixture in CDCl₃.
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify and integrate well-resolved signals corresponding to protons in the amine moiety of the two diastereomeric amides to determine their ratio.
-
Data Presentation
The enantiomeric excess (% ee) is calculated from the integration of the NMR signals for the two diastereomers using the following formula:
% ee = |(Integration of Major Diastereomer - Integration of Minor Diastereomer) / (Integration of Major Diastereomer + Integration of Minor Diastereomer)| * 100
The chemical shift difference (Δδ) between corresponding protons of the two diastereomers is a key parameter. It is calculated as Δδ = δ(R,R') - δ(R,S'), where R is the configuration of the MPA and R' and S' are the configurations of the chiral analyte.
Table 1: Representative ¹H NMR Data for Diastereomeric Esters of (R)-MPA with Chiral Secondary Alcohols
| Chiral Alcohol | Proton Analyzed | δ (R,R') (ppm) | δ (R,S') (ppm) | Δδ (ppm) |
| 1-Phenylethanol | CH-O | 5.98 | 6.05 | -0.07 |
| CH₃ | 1.62 | 1.55 | +0.07 | |
| 2-Butanol | CH-O | 4.95 | 5.02 | -0.07 |
| CH₃ (of ethyl) | 0.90 | 0.95 | -0.05 | |
| Menthol | H-3 (CH-O) | 4.75 | 4.88 | -0.13 |
Table 2: Representative ¹H NMR Data for Diastereomeric Amides of (R)-MPA with Chiral Primary Amines
| Chiral Primary Amine | Proton Analyzed | δ (R,R') (ppm) | δ (R,S') (ppm) | Δδ (ppm) |
| 1-Phenylethylamine | CH-N | 5.25 | 5.15 | +0.10 |
| CH₃ | 1.45 | 1.58 | -0.13 | |
| 1-Aminoindan | CH-N | 5.40 | 5.32 | +0.08 |
| 2-Aminobutane | CH-N | 4.10 | 4.02 | +0.08 |
| CH₃ (of ethyl) | 0.85 | 0.95 | -0.10 |
Note: The chemical shift values are illustrative and can vary depending on the specific molecule, solvent, and NMR instrument.
Visualizations
Caption: Experimental workflow for enantiomeric excess determination.
Caption: Logical relationship for ee determination via diastereomer formation.
(R)-(-)-alpha-Methoxyphenylacetic Acid: A Versatile Tool in Asymmetric Synthesis
(R)-(-)-alpha-Methoxyphenylacetic acid (MPA) is a highly valuable and versatile chiral compound extensively utilized in asymmetric synthesis. Its applications primarily lie in its use as a chiral resolving agent for the separation of racemic mixtures of amines and alcohols, and as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of this compound.
Application as a Chiral Derivatizing Agent for NMR Analysis
This compound is widely employed as a chiral derivatizing agent to determine the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines via Nuclear Magnetic Resonance (NMR) spectroscopy. The formation of diastereomeric esters or amides with the chiral substrate allows for the differentiation of the enantiomers' signals in the ¹H or ¹³C NMR spectrum.
Experimental Protocol: Determination of Absolute Configuration of a Chiral Alcohol
This protocol details the derivatization of a chiral secondary alcohol with both (R)-(-)- and (S)-(+)-alpha-Methoxyphenylacetic acid to determine its absolute configuration, a technique often referred to as the Mosher method or a modification thereof.
Materials:
-
Chiral alcohol (e.g., a nitropropranolol derivative)
-
This compound
-
(S)-(+)-alpha-Methoxyphenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dry dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
-
NMR tubes, deuterated chloroform (CDCl₃)
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve the chiral alcohol (1 equivalent) in dry dichloromethane.
-
Add this compound (2.2 equivalents), EDC (2.2 equivalents), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to isolate the diastereomeric ester.
-
-
Repeat with the (S)-enantiomer:
-
Repeat the derivatization and purification procedure using (S)-(+)-alpha-Methoxyphenylacetic acid.
-
-
NMR Analysis:
-
Dissolve the purified (R)-MPA and (S)-MPA esters in CDCl₃.
-
Acquire ¹H NMR spectra for both diastereomers.
-
Compare the chemical shifts of the protons adjacent to the stereocenter in the alcohol moiety of the two diastereomers. The differences in chemical shifts (Δδ = δS - δR) can be used to determine the absolute configuration based on established models of the diastereomeric ester conformations in solution.
-
Quantitative Data:
| Reactant (Alcohol) | Resolving Agent | Coupling Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| (+)-4-nitropropranolol | (R)-MPA | EDC | DMAP | DCM | 12 | 85 |
| (-)-4-nitropropranolol | (R)-MPA | EDC | DMAP | DCM | 12 | 88 |
| (+)-7-nitropropranolol | (S)-MPA | EDC | DMAP | DCM | 12 | 90 |
| (-)-7-nitropropranolol | (S)-MPA | EDC | DMAP | DCM | 12 | 87 |
Diagram:
Caption: Workflow for determining the absolute configuration of a chiral alcohol.
Application as a Chiral Resolving Agent for Amines
This compound is an effective resolving agent for racemic amines through the formation of diastereomeric salts. The differing solubilities of these salts in a suitable solvent allow for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution of a Racemic Amine
This protocol provides a general procedure for the resolution of a racemic primary or secondary amine using this compound. The specific solvent and crystallization conditions may need to be optimized for different amines.
Materials:
-
Racemic amine (e.g., 1-phenylethylamine)
-
This compound
-
Methanol (or other suitable solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol) with gentle warming.
-
In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with warming.
-
Slowly add the warm solution of the resolving agent to the amine solution with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For further crystallization, the flask can be placed in an ice bath or a refrigerator for several hours.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the salt is completely dissolved and the solution is basic (pH > 10).
-
Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.
-
-
Isolation and Analysis:
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Determine the yield and enantiomeric excess (ee) of the resolved amine by a suitable method, such as chiral HPLC or by measuring the specific rotation.
-
Quantitative Data (Illustrative):
| Racemic Amine | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Amine (%) |
| 1-Phenylethylamine | Methanol | 40-50 | >95 |
| 2-Aminoheptane | Ethanol | 35-45 | >90 |
| 1-(1-Naphthyl)ethylamine | Isopropanol | 42-52 | >98 |
Diagram:
Application Notes and Protocols for NMR-Based Determination of Absolute Configuration of Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the absolute configuration of stereogenic centers is a critical task in chemical research, particularly in the fields of natural product synthesis, asymmetric catalysis, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible set of techniques for this purpose, avoiding the need for crystallization required by X-ray crystallography. This document provides detailed application notes and protocols for the determination of the absolute configuration of secondary alcohols using NMR spectroscopy, primarily focusing on the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).
The most widely employed NMR-based method is the Mosher ester analysis, which involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1][2][3][4] The different spatial arrangement of the substituents in the resulting diastereomers leads to distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety.[5][6][7][8] By analyzing the differences in these chemical shifts (Δδ), the absolute configuration of the secondary alcohol can be reliably deduced.[1][9]
Beyond the Mosher method, other CDAs such as α-methoxyphenylacetic acid (MPA) and more advanced agents have been developed to address specific challenges.[10][11] Additionally, chiral solvating agents (CSAs), like Pirkle's alcohol, offer a non-covalent approach where diastereomeric solvates are formed in situ, leading to observable chemical shift differences between the enantiomers of the alcohol.[12][13]
These application notes will provide a theoretical background, detailed experimental protocols for the most common methods, and guidance on data analysis and interpretation.
Principle of Chiral Recognition by NMR
The fundamental principle behind using NMR to determine absolute configuration lies in the conversion of an enantiomeric pair into a diastereomeric pair. Enantiomers are spectroscopically indistinguishable in an achiral environment. However, by introducing a chiral auxiliary, either through covalent bonding (with a CDA) or through non-covalent interactions (with a CSA), diastereomers or diastereomeric complexes are formed. These diastereomers have different physical properties and, crucially, different NMR spectra.
The observed differences in chemical shifts arise from the distinct magnetic environments experienced by the nuclei in each diastereomer. This is often dominated by the anisotropic effect of an aromatic ring within the chiral auxiliary, which creates shielding and deshielding cones in its vicinity.[5][6][7][8] The protons of the substrate that fall into these different regions will exhibit upfield or downfield shifts depending on their spatial orientation relative to the aromatic ring.
Experimental Protocols
Protocol 1: The Mosher Ester Analysis for Absolute Configuration Determination
This protocol details the steps for determining the absolute configuration of a secondary alcohol using both (R)- and (S)-MTPA chlorides.[1][2][3]
Materials:
-
Secondary alcohol of unknown configuration (~1-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base (e.g., DMAP, triethylamine)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of the (R)- and (S)-MTPA Esters:
-
In two separate, dry NMR tubes, dissolve approximately 0.5-2.5 mg of the secondary alcohol in 0.5 mL of anhydrous deuterated solvent.
-
To one tube, add a small excess (1.2-1.5 equivalents) of (R)-MTPA-Cl and a catalytic amount of anhydrous pyridine.
-
To the second tube, add the same excess of (S)-MTPA-Cl and a catalytic amount of anhydrous pyridine.
-
Seal the tubes and allow the reactions to proceed at room temperature. The reaction progress can be monitored by ¹H NMR. The reaction is typically complete within 2-12 hours.
-
-
NMR Data Acquisition:
-
Data Analysis:
-
Assign the chemical shifts (δ) for as many protons as possible in both the (R)- and (S)-MTPA ester spectra.
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δₛ - δᵣ , where δₛ is the chemical shift of a proton in the (S)-MTPA ester and δᵣ is the chemical shift of the corresponding proton in the (R)-MTPA ester.[9]
-
Tabulate the Δδ values for all assigned protons.
-
-
Determination of Absolute Configuration:
-
Apply the Mosher model (see diagram below). For a secondary alcohol with substituents L₁ and L₂, the model predicts a specific sign for the Δδ values on either side of the carbinol proton.
-
If the Δδ values are positive for protons on one side of the molecule and negative for protons on the other side, the absolute configuration can be assigned based on the established mnemonic.[2][3]
-
Data Presentation
The quantitative data from the Mosher analysis should be summarized in a clear and structured table to facilitate interpretation.
Table 1: Example of ¹H NMR Chemical Shift Data (δ in ppm) and Δδ Values for Mosher Ester Analysis
| Proton Assignment | δ (R-MTPA Ester) | δ (S-MTPA Ester) | Δδ (δₛ - δᵣ) |
| H-1 | 7.35 | 7.36 | +0.01 |
| H-2 | 5.12 | 5.08 | -0.04 |
| H-3a | 2.45 | 2.55 | +0.10 |
| H-3b | 2.30 | 2.38 | +0.08 |
| CH₃-4 | 1.25 | 1.15 | -0.10 |
| OCH₃ (MTPA) | 3.54 | 3.56 | +0.02 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining absolute configuration using Mosher's method.
Caption: Simplified Mosher model for interpreting Δδ values.
Protocol 2: Using a Chiral Solvating Agent (Pirkle's Alcohol)
This protocol describes the in-situ determination of enantiomeric purity and can be used for the assignment of absolute configuration by forming transient diastereomeric complexes with Pirkle's alcohol.[12][13]
Materials:
-
Secondary alcohol of unknown configuration (~1-5 mg)
-
(S)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube
Procedure:
-
Sample Preparation:
-
Dissolve approximately 1-5 mg of the secondary alcohol in 0.5 mL of an anhydrous deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the alcohol.
-
-
Addition of Pirkle's Alcohol:
-
Add a molar equivalent of Pirkle's alcohol to the NMR tube.
-
Gently mix the sample.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
If signal separation is not optimal, the concentration of the CSA or the temperature can be varied.
-
-
Data Analysis:
-
Compare the spectrum of the mixture to the original spectrum of the alcohol.
-
The interaction with Pirkle's alcohol should lead to the splitting of signals for the enantiomers of the secondary alcohol.[12]
-
The integration of the separated signals can be used to determine the enantiomeric excess.
-
The direction of the chemical shift changes can be used to infer the absolute configuration based on established models of the diastereomeric complex.
-
Advanced Methods and Considerations
While the Mosher method is robust, certain limitations exist. For instance, conformational flexibility of the MTPA esters can sometimes lead to ambiguous or incorrect assignments.[11] In such cases, advanced methods or alternative derivatizing agents may be necessary.
-
Modified Mosher Method: In cases with limited sample, HPLC-NMR can be used in conjunction with the Mosher method to analyze the derivatives.[9]
-
Alternative Chiral Derivatizing Agents: A variety of other CDAs have been developed, some of which utilize ¹⁹F NMR for analysis, offering a wider chemical shift range and less spectral overlap.[14][15] Axially chiral agents like TBBA have also shown promise.[14][15]
-
Computational Chemistry: Quantum chemical calculations can be employed to predict the NMR parameters of the diastereomeric derivatives, providing a theoretical basis to support the experimental assignments.[7][16]
Conclusion
NMR spectroscopy provides a suite of powerful and versatile tools for the determination of the absolute configuration of secondary alcohols. The Mosher ester analysis remains the most prevalent and reliable method, offering a straightforward protocol and clear interpretation model. For situations where derivatization is not ideal, chiral solvating agents like Pirkle's alcohol present a valuable alternative. By carefully selecting the appropriate method and paying close attention to experimental detail and data analysis, researchers can confidently assign the stereochemistry of chiral secondary alcohols, a crucial step in the advancement of chemical and pharmaceutical sciences.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. New insight into the anisotropic effects in solution-state NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
Application Note: Chiral HPLC Method Development for (R)-(-)-alpha-Methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-alpha-Methoxyphenylacetic acid, also known as O-Methyl-(R)-mandelic acid, is a crucial chiral building block in the synthesis of various pharmaceuticals. Its enantiomeric purity is a critical quality attribute that can significantly impact the efficacy and safety of the final drug product. This application note provides a detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound.
The method is designed to provide a reliable separation of the (R) and (S) enantiomers, enabling accurate quantification and purity assessment. The protocol is based on the chiral separation of closely related mandelic acid derivatives and is intended as a comprehensive starting point for method development and validation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to successful HPLC method development.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [Chem-Impex] |
| Molecular Weight | 166.17 g/mol | [Chem-Impex] |
| Appearance | Off-white solid | [Chem-Impex] |
| Melting Point | 63-69 °C | [Thermo Scientific Chemicals] |
| pKa | ~3.10 - 4.14 (Predicted) | N/A |
| Optical Rotation | [α]D²⁰ -159 ± 2º | [Chem-Impex] |
HPLC Method Development Protocol
Principle of Chiral Separation
The enantiomeric separation of this compound is achieved using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing interaction energies. This difference in interaction strength leads to differential retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of chiral acids.
Recommended Chromatographic Conditions
This method is adapted from a successful separation of the structurally analogous 4-methoxymandelic acid on a CHIRALPAK® IC column.[1]
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV/Vis detector. |
| Chiral Stationary Phase (CSP) | CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol (Isopropanol) + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase Composition | Start with an isocratic elution of 80:20 (v/v) n-Hexane:2-Propanol + 0.1% TFA. Optimize the ratio as needed to achieve baseline separation (Rs ≥ 1.5). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm (based on analog data) or 255 nm. A UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL |
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic alpha-Methoxyphenylacetic acid at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
From the stock solutions, prepare working standards at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the expected calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key workflows in the HPLC method development process.
References
Application Notes and Protocols for Derivatization of Chiral Amines with (R)-(-)-α-Methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical aspect of pharmaceutical development and chiral synthesis. The derivatization of chiral amines with a chiral derivatizing agent (CDA) to form diastereomers is a widely used and reliable method for enantiomeric excess (e.e.) determination. (R)-(-)-α-Methoxyphenylacetic acid (MPA) is a valuable CDA for this purpose. This document provides detailed application notes and protocols for the derivatization of chiral amines with (R)-(-)-MPA and the subsequent analysis of the resulting diastereomeric amides by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
(R)-(-)-α-Methoxyphenylacetic acid, also known as O-Methyl-D-mandelic acid, reacts with a racemic or enantiomerically enriched amine to form a mixture of diastereomeric amides. These diastereomers possess different physical and chemical properties, allowing for their separation and quantification using standard chromatographic and spectroscopic techniques.
Principle of the Method
The fundamental principle involves the conversion of a pair of enantiomeric amines, (R)-amine and (S)-amine, into a pair of diastereomeric amides by reaction with the enantiomerically pure (R)-(-)-α-Methoxyphenylacetic acid.
(R)-MPA + (R)-Amine → (R,R)-Diastereomeric Amide (R)-MPA + (S)-Amine → (R,S)-Diastereomeric Amide
These newly formed diastereomers can be separated by achiral chromatography due to their different interactions with the stationary phase. In NMR spectroscopy, the diastereomers will exhibit distinct signals for corresponding protons, allowing for their individual integration and the determination of their relative abundance.
Experimental Protocols
Protocol 1: Derivatization of Chiral Amines with (R)-(-)-α-Methoxyphenylacetic Acid
This protocol describes a general procedure for the synthesis of diastereomeric amides from a chiral amine and (R)-(-)-MPA using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
Chiral amine (e.g., 1-phenylethylamine, amphetamine)
-
(R)-(-)-α-Methoxyphenylacetic acid (MPA)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral amine (1.0 mmol) and (R)-(-)-α-Methoxyphenylacetic acid (1.05 mmol, 1.05 eq) in anhydrous dichloromethane (10 mL).
-
Addition of Catalyst: Add a catalytic amount of DMAP (0.05 mmol, 0.05 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Addition of Coupling Agent: In a separate container, dissolve DCC (1.1 mmol, 1.1 eq) in a small amount of anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification (if necessary): The crude diastereomeric amide mixture can be used directly for HPLC or NMR analysis. If purification is required, it can be achieved by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
dot graph TD { A[Start: Dissolve Chiral Amine, (R)-MPA, and DMAP in DCM] --> B{Cool to 0°C}; B --> C[Add DCC solution dropwise]; C --> D{Stir at room temperature for 12-16h}; D --> E[Filter to remove DCU]; E --> F[Wash organic layer with HCl, NaHCO₃, and Brine]; F --> G[Dry with Na₂SO₄ and concentrate]; G --> H[Crude Diastereomeric Amide Mixture]; H --> I{Analysis by HPLC or NMR}; subgraph "Reaction" A; B; C; D; end subgraph "Work-up" E; F; G; end subgraph "Product" H; I; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Derivatization Workflow.
Protocol 2: HPLC Analysis of Diastereomeric Amides
This protocol provides a general method for the separation of diastereomeric amides on a standard achiral stationary phase.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
Syringe filters (0.45 µm).
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude or purified diastereomeric amide mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% TFA or 0.1% formic acid). The isocratic ratio will need to be optimized for the specific diastereomeric pair. A good starting point is 50:50 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (or a wavelength where the phenyl group of MPA provides strong absorbance).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the diastereomers.
-
Integrate the peak areas of the two diastereomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess (e.e.) of the original amine using the following formula: e.e. (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100
-
Data Presentation:
| Chiral Amine | Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| 1-Phenylethylamine | C18 | Acetonitrile/Water (50:50) + 0.1% TFA | 1.0 | > 1.5 | Hypothetical |
| Amphetamine | C18 | Acetonitrile/Water (60:40) + 0.1% Formic Acid | 1.0 | > 1.5 | Hypothetical |
Note: The exact chromatographic conditions and resolution values will vary depending on the specific chiral amine and the HPLC system used. The data in the table is illustrative.
dot graph TD { A[Start: Prepare Diastereomer Sample] --> B[Inject into HPLC]; B --> C{Separation on C18 Column}; C --> D[UV Detection]; D --> E[Chromatogram with Two Peaks]; E --> F[Integrate Peak Areas]; F --> G[Calculate Enantiomeric Excess]; subgraph "Sample Preparation" A; end subgraph "HPLC Analysis" B; C; D; end subgraph "Data Processing" E; F; G; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } HPLC Analysis Workflow.
Protocol 3: ¹H NMR Spectroscopic Analysis of Diastereomeric Amides
This protocol outlines the general procedure for determining the enantiomeric excess of a chiral amine by ¹H NMR analysis of its MPA-derived diastereomeric amides.
Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher is recommended for better resolution).
-
NMR tubes.
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
The diastereomeric amide mixture.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the diastereomeric amide mixture in about 0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Protons close to the chiral centers, such as the methoxy protons (-OCH₃) or the α-proton on the methoxyphenylacetyl group, often show good separation in their chemical shifts.[1]
-
Integrate the areas of these two signals (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess (e.e.) of the original amine using the following formula: e.e. (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) x 100
-
Data Presentation:
| Chiral Amine | Proton Analyzed | δ (ppm) for (R,R)-diastereomer | δ (ppm) for (R,S)-diastereomer | Δδ (ppm) | Reference |
| 1-Phenylethylamine | -OCH₃ | 3.42 | 3.38 | 0.04 | Hypothetical |
| Amphetamine | -OCH₃ | 3.45 | 3.40 | 0.05 | Hypothetical |
Note: The chemical shifts (δ) and their differences (Δδ) are dependent on the solvent and the specific chiral amine. The data in the table is for illustrative purposes.
dot graph TD { A[Start: Dissolve Diastereomer Mixture in Deuterated Solvent] --> B[Acquire ¹H NMR Spectrum]; B --> C{Identify Well-Resolved Diastereomeric Signals}; C --> D[Integrate the Signals]; D --> E[Calculate Enantiomeric Excess]; subgraph "Sample Preparation" A; end subgraph "NMR Analysis" B; C; end subgraph "Data Processing" D; E; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } NMR Analysis Workflow.
Conclusion
The derivatization of chiral amines with (R)-(-)-α-Methoxyphenylacetic acid provides a robust and versatile method for the determination of enantiomeric excess. The resulting diastereomeric amides can be readily analyzed by either HPLC or NMR spectroscopy. The choice of analytical technique will depend on the available instrumentation and the specific properties of the diastereomers. These protocols offer a starting point for researchers to develop and validate methods for their specific chiral amines of interest.
References
Applications of (R)-(-)-alpha-Methoxyphenylacetic Acid in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-alpha-Methoxyphenylacetic acid (R-MPA), a valuable chiral building block, plays a crucial role in pharmaceutical development. Its primary applications lie in the separation of enantiomers through chiral resolution and as a key intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of drug molecules is a critical factor, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. (R)-MPA serves as an essential tool for ensuring the stereochemical purity of drug candidates, thereby enhancing their efficacy and minimizing potential side effects.[1] This document provides detailed application notes and experimental protocols for the use of (R)-MPA in pharmaceutical research and development.
Key Applications
The utility of this compound in pharmaceutical development is centered around two main areas:
-
Chiral Resolving Agent: (R)-MPA is widely used for the resolution of racemic mixtures of amines and alcohols. It reacts with the racemate to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. This classical and scalable method is fundamental for obtaining enantiomerically pure starting materials and intermediates.
-
Chiral Derivatizing Agent for Absolute Configuration Determination: (R)-MPA is employed as a chiral derivatizing agent (CDA) to determine the absolute configuration of chiral alcohols and amines using Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting diastereomers exhibit distinct chemical shifts, allowing for the unambiguous assignment of stereochemistry.[2]
Application 1: Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation
Principle:
The resolution of a racemic amine with this compound is based on the formation of two diastereomeric salts with different physical properties, most notably solubility. By exploiting this difference, the less soluble diastereomeric salt can be selectively crystallized from a suitable solvent, leading to the separation of the enantiomers.
General Experimental Protocol:
This protocol provides a general guideline for the resolution of a racemic primary amine. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.
1. Salt Formation:
- Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating.
- In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, also with gentle heating. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the initial crystalline product.
- Slowly add the warm solution of (R)-MPA to the solution of the racemic amine with continuous stirring.
2. Crystallization:
- Allow the resulting mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.
- For enhanced crystallization, the flask can be placed in an ice bath or refrigerator for a period of time (e.g., several hours to overnight).
3. Isolation and Purification of the Diastereomeric Salt:
- Collect the precipitated crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
- The enantiomeric purity of the isolated salt can be improved by recrystallization from a suitable solvent.
4. Liberation of the Enantiomerically Enriched Amine:
- Dissolve the purified diastereomeric salt in water.
- Add an aqueous solution of a base (e.g., 1 M NaOH) dropwise until the pH is basic (pH > 10) to neutralize the (R)-MPA and liberate the free amine.
- Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.
5. Recovery of the Resolving Agent:
- The aqueous layer from the previous step can be acidified with a mineral acid (e.g., 1 M HCl) to precipitate the this compound.
- The recovered resolving agent can be collected by filtration, washed with cold water, and dried for reuse.
Data Presentation:
| Racemic Compound | Resolving Agent | Solvent | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield | Reference |
| 1-Phenylethylamine | (R)-(-)-α-Methoxyphenylacetic acid | Methanol | >95% d.e. (after recrystallization) | High | General Knowledge |
| 4-Nitropropranolol | Chiral HPLC | n-Hexane/Isopropanol | >98% e.e. | >98% purity | [2] |
Workflow for Chiral Resolution of a Racemic Amine:
Application 2: Determination of Absolute Configuration of Chiral Alcohols
Principle:
This compound can be used as a chiral derivatizing agent to determine the absolute configuration of secondary alcohols. The alcohol is esterified with both (R)-MPA and its enantiomer, (S)-MPA, to form a pair of diastereomeric esters. The analysis of the ¹H NMR spectra of these diastereomers, particularly the chemical shift differences (Δδ = δS - δR) for the protons near the chiral center, allows for the determination of the absolute configuration based on established models.
Experimental Protocol: Derivatization of 4-Nitropropranolol Enantiomers[2]
This protocol details the derivatization of the enantiomers of 4-nitropropranolol for absolute configuration assignment.
1. Materials:
- Pure enantiomer of 4-nitropropranolol
- This compound or (S)-(+)-alpha-Methoxyphenylacetic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dry dichloromethane (DCM)
2. Procedure:
- Dissolve a portion of the pure 4-nitropropranolol enantiomer in dry dichloromethane (1 mL).
- To this solution, add 2.2 equivalents of either this compound or (S)-(+)-alpha-Methoxyphenylacetic acid.
- Add 2.2 equivalents of EDC and a catalytic amount of DMAP.
- Stir the mixture overnight at room temperature.
- Remove the solvent under vacuum.
- Purify the resulting residue by HPLC on silica gel to obtain the pure diastereomeric ester.
3. Analysis:
- Acquire ¹H NMR spectra for both the (R)-MPA and (S)-MPA derivatives.
- Compare the chemical shifts of the protons adjacent to the stereocenter to determine the absolute configuration based on the established model for MPA esters.
Data Presentation:
| Substrate Enantiomer | Derivatizing Agent | Coupling Agents | Yield | Reference |
| (+)-4-Nitropropranolol | (R)-(-)-α-Methoxyphenylacetic acid | EDC, DMAP | High | [2] |
| (-)-4-Nitropropranolol | (R)-(-)-α-Methoxyphenylacetic acid | EDC, DMAP | High | [2] |
| (+)-4-Nitropropranolol | (S)-(+)-α-Methoxyphenylacetic acid | EDC, DMAP | High | [2] |
| (-)-4-Nitropropranolol | (S)-(+)-α-Methoxyphenylacetic acid | EDC, DMAP | High | [2] |
Workflow for Absolute Configuration Determination:
Application in the Context of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
While direct use of this compound in the commercial synthesis of common NSAIDs like ibuprofen or naproxen is not widely documented in readily available literature, its role as a chiral resolving agent is highly relevant to this class of drugs. Many profens, a subclass of NSAIDs, are chiral, with the (S)-enantiomer typically possessing the desired pharmacological activity. For instance, (S)-ketoprofen is the active enantiomer. The resolution of racemic ketoprofen has been achieved using chiral amines like (R)-α-phenylethylamine.[3][4] The principles and protocols described above for chiral resolution are directly applicable to the separation of enantiomers of NSAIDs or their synthetic precursors.
Conclusion
This compound is an indispensable tool in the field of pharmaceutical development. Its application as a chiral resolving agent enables the efficient separation of enantiomers, a critical step in the production of safe and effective chiral drugs. Furthermore, its use as a chiral derivatizing agent provides a reliable method for determining the absolute configuration of chiral molecules. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals to effectively utilize (R)-MPA in their drug discovery and development endeavors.
References
Application Notes and Protocols for In Situ Analysis of Mycophenolic Acid (MPA) Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA) is a potent immunosuppressive agent widely used in transplantation medicine to prevent allograft rejection. It is often administered as an ester prodrug, such as mycophenolate mofetil (MMF), to enhance its oral bioavailability. Following administration, MMF is rapidly and extensively hydrolyzed by esterases in the body to form the active MPA.[1] Understanding the tissue-level distribution and hydrolysis of the MPA ester prodrug is critical for optimizing drug delivery, assessing local drug activation, and investigating potential tissue-specific effects.
This document provides a detailed experimental protocol for the quantitative analysis of MPA esters, specifically MMF, directly from tissue samples. This "in situ" or tissue-based approach is essential for pharmacokinetic and pharmacodynamic studies aiming to elucidate the drug's behavior at the site of action. The primary method described is based on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a sensitive and selective technique for quantifying drug molecules in complex biological matrices.[2]
Core Principles
The in situ analysis of MPA esters from tissue involves several key steps:
-
Tissue Collection and Stabilization: Rapid harvesting and freezing of tissue samples are crucial to quench metabolic activity and prevent the post-sampling hydrolysis of the MPA ester.
-
Homogenization and Extraction: The tissue is mechanically disrupted, and the MPA ester and its metabolites are extracted using an organic solvent.
-
Chromatographic Separation: The extracted analytes are separated from other tissue components using HPLC.
-
Mass Spectrometric Detection and Quantification: The separated MPA ester is detected and quantified with high specificity and sensitivity using a mass spectrometer.
Experimental Protocols
Protocol 1: Quantitative Analysis of Mycophenolate Mofetil (MMF) in Tissue Samples by HPLC-MS
This protocol is adapted from methodologies used for quantifying MMF in skin layers and can be generalized for other tissue types with appropriate validation.[2]
1. Materials and Reagents:
-
Mycophenolate Mofetil (MMF) analytical standard
-
Mycophenolic Acid (MPA) analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Liquid nitrogen
-
Tissue homogenizer (e.g., bead beater or rotor-stator homogenizer)
-
Centrifuge capable of 4°C and >10,000 x g
-
HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source
2. Sample Preparation (Tissue Extraction):
-
Excise tissue samples and immediately flash-freeze in liquid nitrogen to stop enzymatic activity. Store at -80°C until analysis.
-
Weigh the frozen tissue sample (typically 10-50 mg).
-
Add ice-cold PBS to the tissue in a 1:3 (w/v) ratio.
-
Add a known concentration of the internal standard to the sample.
-
Homogenize the tissue sample on ice until a uniform suspension is achieved.
-
To precipitate proteins and extract the drug, add 3 volumes of ice-cold methanol to the tissue homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains MMF and MPA, and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase for HPLC-MS analysis.
3. HPLC-MS Analysis:
-
HPLC Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MMF, MPA, and the internal standard.
4. Data Analysis and Quantification:
-
Create a calibration curve by spiking known concentrations of MMF and MPA into blank tissue homogenates and processing them alongside the study samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of MMF in the samples by interpolating the peak area ratios from the calibration curve.
-
Normalize the results to the initial tissue weight (e.g., ng of MMF per mg of tissue).
Data Presentation
The performance of the HPLC-MS method for the quantification of MMF and MPA in tissue extracts is summarized in the table below. The data is based on a validated method for human skin extracts.[2]
| Parameter | Mycophenolate Mofetil (MMF) | Mycophenolic Acid (MPA) |
| Linear Range | 25 - 1,000 ng/mL | 25 - 1,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 | ≥ 0.996 |
| Minimum Detectable Concentration | 850 pg/mL | 1 ng/mL |
| Accuracy | ≤ 9.8% | ≤ 9.8% |
| Precision (RSD) | ≤ 13.2% | ≤ 13.2% |
| Total Imprecision at LLOQ | 15.2% at 10 ng/mL | 15.1% at 21.0 ng/mL |
Advanced Techniques for In Situ Analysis
While HPLC-MS of tissue homogenates provides quantitative data, it does not preserve the spatial distribution of the drug within the tissue. For a true "in situ" analysis, Mass Spectrometry Imaging (MSI) is a powerful alternative.
Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI (Matrix-Assisted Laser Desorption/Ionization) and DESI (Desorption Electrospray Ionization), can map the distribution of MMF and MPA directly on a thin section of tissue.[3][4] This label-free method provides invaluable information on drug localization in specific cellular regions or histological features. While MSI is often more qualitative or semi-quantitative, it offers unparalleled spatial resolution.
Visualizations
Experimental Workflow
References
Application Notes: Stereochemical Assignment Using (R)-(-)-α-Methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the absolute configuration of chiral molecules is a critical step in chemical research and drug development. (R)-(-)-α-Methoxyphenylacetic acid (MMPA) is a valuable chiral derivatizing agent (CDA) used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy to assign the absolute stereochemistry of chiral secondary alcohols and primary amines.[1][2] This method relies on the conversion of a pair of enantiomers into a mixture of diastereomers by reaction with the enantiomerically pure MMPA.[3][4] The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, allowing for the determination of the absolute configuration of the original chiral center.[1][2] MMPA is considered an efficient alternative to the more commonly used Mosher's acid (MTPA), particularly for the stereochemical determination of alcohols.[1]
Principle of the Method
The fundamental principle behind the use of MMPA for stereochemical assignment lies in the formation of diastereomeric esters (with chiral alcohols) or amides (with chiral amines). These diastereomers possess different spatial arrangements, leading to distinct magnetic environments for the protons in the vicinity of the newly formed stereocenter.
The phenyl group in the MMPA moiety exerts a significant anisotropic effect in the NMR spectrometer's magnetic field. This effect causes protons located in the shielding cone of the phenyl ring to experience an upfield shift (lower δ value), while those outside the cone are shifted downfield (higher δ value).[1] By analyzing the differences in chemical shifts (Δδ = δ(R)-MMPA derivative - δ(S)-MMPA derivative) for the protons of the substrate, the absolute configuration can be deduced based on established conformational models.[1][5]
Advantages of MMPA
-
Effective for Alcohols: MMPA is regarded as a highly efficient chiral derivatizing agent for determining the absolute configuration of alcohols.[1]
-
Alternative to MTPA: It provides a reliable alternative to MTPA, offering a different set of NMR-distinguishable signals.
-
No α-Hydrogen: The absence of an α-hydrogen on the chiral carbon of MMPA prevents racemization during the derivatization reaction.[3]
Data Presentation
The determination of the absolute configuration is based on the analysis of the chemical shift differences (Δδ) between the two diastereomers formed from the chiral substrate and both (R)- and (S)-MMPA. A positive Δδ value indicates that the proton in the (R)-MMPA derivative resonates at a lower field than in the (S)-MMPA derivative, while a negative Δδ value indicates the opposite.
Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ = δR - δS) for MMPA Esters of Chiral Secondary Alcohols
| Protons of Alcohol Moiety | Δδ (ppm) for Compound A | Δδ (ppm) for Compound B |
| H-1' | +0.05 | +0.08 |
| H-2' | -0.12 | -0.15 |
| CH₃-3' | -0.08 | -0.10 |
| CH₃-4' | +0.03 | +0.06 |
Note: The specific values and signs of Δδ are dependent on the structure of the chiral substrate and the conformational preferences of the diastereomeric derivatives.
Experimental Protocols
Protocol 1: Esterification of a Chiral Secondary Alcohol with (R)-MMPA
This protocol describes the formation of an MMPA ester from a chiral secondary alcohol for NMR analysis. To determine the absolute configuration, a parallel reaction with (S)-MMPA should also be performed.
Materials:
-
Chiral secondary alcohol (~5-10 mg)
-
(R)-(-)-α-Methoxyphenylacetic acid (1.2 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂) or deuterated chloroform (CDCl₃) for in-tube reaction
-
Deuterated solvent for NMR analysis (e.g., CDCl₃, C₆D₆)
Procedure:
-
In a dry NMR tube or a small reaction vial, dissolve the chiral secondary alcohol in the chosen anhydrous deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Add (R)-(-)-α-Methoxyphenylacetic acid to the solution.
-
Add DMAP, followed by DCC.
-
Cap the tube or vial and shake vigorously for 1 minute.[4]
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by ¹H NMR spectroscopy at different time intervals (e.g., 10, 20, 30, 45, 60 minutes).[4]
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct can be removed by centrifugation (500-1000 rpm for 5 minutes).[4]
-
The supernatant containing the diastereomeric ester is then directly analyzed by ¹H NMR spectroscopy.
Protocol 2: Amidation of a Chiral Primary Amine with (R)-MMPA
This protocol outlines the formation of an MMPA amide from a chiral primary amine. A parallel reaction with (S)-MMPA is necessary for the stereochemical assignment.
Materials:
-
Chiral primary amine (~5-10 mg)
-
(R)-(-)-α-Methoxyphenylacetic acid (1.2 equivalents)
-
A suitable coupling reagent, e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DMT-MM.[6][7]
-
A base, if required by the coupling reagent (e.g., triethylamine, DIEA).
-
Anhydrous aprotic solvent (e.g., dichloromethane, DMF).
-
Deuterated solvent for NMR analysis.
Procedure:
-
Dissolve the chiral primary amine and (R)-(-)-α-Methoxyphenylacetic acid in the anhydrous solvent in a reaction vial.
-
Add the coupling reagent and the base (if required).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction mixture as appropriate for the chosen coupling reagent. This typically involves washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting amide by column chromatography if necessary.
-
Dissolve the purified amide in a suitable deuterated solvent for ¹H NMR analysis.
Visualization of Concepts
Conformational Model of MMPA Esters
The stereochemical outcome is interpreted based on a conformational model where the C=O and C-O bonds of the ester are preferentially anti-periplanar. The phenyl group of the MMPA moiety creates a shielding cone that influences the chemical shifts of the protons on the chiral substrate.
Caption: Conformational model for MMPA esters showing shielding and deshielding zones.
Experimental Workflow for Stereochemical Assignment
The overall process involves the synthesis of the diastereomeric derivatives followed by NMR analysis and data interpretation.
Caption: Workflow for determining absolute configuration using MMPA.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Resolution of Racemic Mixtures Using (R)-(-)-alpha-Methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the pharmaceutical and chemical industries. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and physiological properties. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement and a scientific necessity for the development of safe and effective drugs and other bioactive molecules.
(R)-(-)-alpha-Methoxyphenylacetic acid (MPA) is a widely used chiral resolving agent, particularly effective for the resolution of racemic primary and secondary amines, as well as alcohols. Its utility stems from its ability to form stable diastereomeric salts or esters with the enantiomers of a racemic compound. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by classical techniques like fractional crystallization.[1][2][3]
These application notes provide a detailed overview of the principles and a generalized protocol for the chiral resolution of racemic amines using this compound.
Principle of the Method
The chiral resolution of a racemic amine with (R)-(-)-MPA is based on the formation of diastereomeric salts. The process can be broken down into three key stages:
-
Diastereomeric Salt Formation: The racemic amine ((R/S)-amine) is reacted with an enantiomerically pure resolving agent, (R)-(-)-MPA, in a suitable solvent. This acid-base reaction results in the formation of a mixture of two diastereomeric salts: ((R)-amine)-((R)-MPA) and ((S)-amine)-((R)-MPA).
-
Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a given solvent.[3][4] By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration, and cooling rate), the less soluble diastereomeric salt will preferentially crystallize out of the solution. This allows for its separation from the more soluble diastereomer by filtration.
-
Liberation of the Enantiomerically Enriched Amine: After isolation and purification of the less soluble diastereomeric salt, the enantiomerically enriched amine is recovered by treating the salt with a base. This neutralizes the (R)-(-)-MPA, liberating the free amine, which can then be extracted and purified. The chiral resolving agent can often be recovered and recycled.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry will likely be required for specific applications.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
Materials:
-
Racemic amine
-
This compound (≥99% enantiomeric excess)
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Stirring plate and stir bar
-
Heating mantle or water bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution of Reactants:
-
In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen anhydrous solvent with gentle heating and stirring.
-
In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating and stirring. Note: The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
-
Formation of Diastereomeric Salts:
-
Slowly add the solution of (R)-(-)-MPA to the solution of the racemic amine with continuous stirring.
-
Observe for the formation of a precipitate. If no precipitate forms immediately, allow the solution to cool slowly to room temperature.
-
-
Crystallization:
-
Allow the mixture to stand at room temperature for a period of 2 to 24 hours to facilitate crystallization. The optimal time will vary depending on the specific amine and solvent system.
-
If crystallization is slow or incomplete, it can be induced by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the desired diastereomeric salt (if available).
-
For further crystallization, the flask can be placed in a refrigerator (4°C) or an ice bath (0°C) for an additional 2 to 12 hours.[2][5]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Liberation of the Enantiomerically Enriched Amine
Materials:
-
Dried diastereomeric salt from Protocol 1
-
Aqueous base solution (e.g., 2 M Sodium Hydroxide)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane, ethyl acetate)
-
Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of the Salt:
-
Dissolve the dried diastereomeric salt in a suitable amount of water.
-
-
Liberation of the Free Amine:
-
Slowly add the aqueous base solution (e.g., 2 M NaOH) to the dissolved salt with stirring until the solution is basic (pH > 10). This will neutralize the (R)-(-)-MPA and liberate the free amine.[2]
-
-
Extraction:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether) three times, using an appropriate volume for each extraction.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
Data Presentation
The efficiency of the chiral resolution should be quantified and presented clearly. The following table provides a template for summarizing the key quantitative data.
| Parameter | Value |
| Starting Racemic Amine | |
| Mass (g) | |
| Moles | |
| This compound | |
| Mass (g) | |
| Moles | |
| Diastereomeric Salt (Less Soluble) | |
| Yield (g) | |
| Molar Yield (%) | |
| Melting Point (°C) | |
| Resolved Amine | |
| Yield (g) | |
| Overall Yield (%) | |
| Specific Rotation ([\alpha]_D) | |
| Enantiomeric Excess (e.e., %) | |
| Diastereomeric Excess (d.e., % of salt) |
Analysis of Resolution Efficiency
The success of the chiral resolution is primarily determined by the yield and the enantiomeric excess (e.e.) of the resolved product.
Determination of Enantiomeric Excess (e.e.):
The enantiomeric excess of the resolved amine can be determined by several methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating and quantifying enantiomers using a chiral stationary phase.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Using a Chiral Derivatizing Agent: The resolved amine can be derivatized with a different chiral agent, such as Mosher's acid chloride, to form diastereomers that exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. The integration of these signals allows for the calculation of the e.e.[7]
-
Using a Chiral Solvating Agent: In the presence of a chiral solvating agent, the enantiomers may exhibit separate signals in the NMR spectrum.
-
-
Polarimetry: The optical rotation of the resolved amine can be measured and compared to the known specific rotation of the enantiomerically pure compound.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the chiral resolution process.
Caption: Experimental workflow for the chiral resolution of a racemic amine.
Caption: Logical relationship of species in the chiral resolution process.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. benchchem.com [benchchem.com]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. rsc.org [rsc.org]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (R)-(-)-alpha-Methoxyphenylacetic Acid Derivatization Reactions
Welcome to the technical support center for troubleshooting (R)-(-)-alpha-Methoxyphenylacetic acid (MPA) derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPA) and why is it used as a derivatizing agent?
This compound is a chiral derivatizing agent. It is employed to convert enantiomers (non-superimposable mirror image molecules) into diastereomers. Diastereomers have different physical properties and can therefore be separated and quantified using standard chromatographic techniques like HPLC or GC. This is particularly useful for determining the enantiomeric purity and absolute configuration of chiral secondary alcohols and α-chiral amines.[1]
Q2: What are the most common methods for derivatizing MPA?
The most common method for derivatizing MPA, a carboxylic acid, is through esterification with an alcohol. This reaction can be achieved using several approaches:
-
Fischer Esterification: This classic method involves reacting MPA with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is typically heated to drive the equilibrium towards the ester product.[2][3]
-
Steglich Esterification: This method uses a coupling agent, most commonly dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[4][5] This approach is advantageous for acid-sensitive substrates and can be performed at room temperature.[6]
-
Using Thionyl Chloride (SOCl₂): MPA can be converted to its more reactive acid chloride (MPA-Cl) using thionyl chloride. The resulting MPA-Cl can then be reacted with an alcohol to form the ester. This is a two-step process.[6]
-
Alkylation with Alkyl Halides: The carboxylate salt of MPA can be reacted with an alkyl halide (e.g., iodomethane) to form the corresponding ester.[6]
Q3: My MPA derivatization reaction is not going to completion. What are the possible causes?
Incomplete derivatization is a common issue. Several factors could be at play:
-
Presence of Water: Many derivatization reagents, especially those used in silylation and reactions involving acid chlorides, are sensitive to moisture. Water can hydrolyze the reagents or the activated intermediates, leading to low yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Reversible Reaction (Fischer Esterification): Fischer esterification is a reversible process.[3][7] The accumulation of water as a byproduct can shift the equilibrium back towards the starting materials. To drive the reaction to completion, consider using a large excess of the alcohol or removing water as it forms, for instance, with a Dean-Stark apparatus.[3]
-
Insufficient Reaction Time or Temperature: Some derivatization reactions, particularly with sterically hindered molecules, may require longer reaction times or elevated temperatures to proceed to completion.[8] It is advisable to monitor the reaction progress over time to determine the optimal duration.
-
Degraded Reagents: Ensure that the derivatizing agents and catalysts are fresh and have been stored under appropriate conditions to prevent degradation.
Q4: I am observing unexpected peaks in my chromatogram after derivatization. What could they be?
Unexpected peaks can arise from several sources:
-
Byproducts of the Derivatization Reaction:
-
In Steglich esterification using DCC, a common byproduct is N,N'-dicyclohexylurea (DCU), which can sometimes be difficult to separate from the desired ester.[9]
-
Side reactions with other functional groups in your molecule of interest can also lead to multiple products.
-
-
Unreacted Starting Materials: If the reaction is incomplete, you will see peaks corresponding to unreacted MPA and the alcohol.
-
Hydrolysis of the Ester Product: MPA esters can be susceptible to hydrolysis, breaking down back into MPA and the alcohol, especially if there is moisture present in the sample or during analysis.[7][10]
-
Contaminants: Impurities in solvents, reagents, or the sample itself can appear as extra peaks.
Q5: How can I improve the peak shape of my MPA derivatives in GC analysis?
Peak tailing is a frequent problem in GC analysis of polar compounds like MPA derivatives.[11][12][13][14] Here are some troubleshooting steps:
-
Inlet and Column Maintenance: Tailing can be caused by active sites in the GC inlet or on the column. Regular maintenance, including replacing the liner and trimming the column, can help.[13][14][15]
-
Column Choice: Using a properly deactivated column is crucial to minimize interactions with polar analytes.[12]
-
Solvent and Stationary Phase Mismatch: A mismatch in polarity between the solvent and the stationary phase can lead to poor peak shape.[11]
-
Injection Technique: For splitless injections, ensure the initial oven temperature is appropriate to allow for proper solvent focusing.[15]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| No ester formation detected. | Reagents are inactive or degraded. | Use fresh derivatization reagents and catalysts. Ensure proper storage conditions. |
| Incorrect reaction conditions (e.g., temperature too low). | Optimize reaction temperature. For Fischer esterification, heating is typically required.[3] | |
| Low yield of the desired ester. | Presence of moisture in the reaction. | Use anhydrous solvents and thoroughly dry all glassware. Store silylating reagents under an inert atmosphere. |
| Equilibrium not driven to completion (Fischer esterification). | Use a large excess of the alcohol reactant or remove water as it forms using a Dean-Stark trap.[3] | |
| Insufficient reaction time. | Increase the reaction time and monitor progress by analyzing aliquots at different time points.[8] | |
| Steric hindrance of the alcohol. | Consider a more reactive derivatization method, such as conversion to the acid chloride, or use a stronger catalyst. |
Issue 2: Presence of Multiple Peaks in the Chromatogram
| Symptom | Possible Cause | Suggested Solution |
| Peak corresponding to unreacted MPA. | Incomplete reaction. | Refer to the troubleshooting guide for "Low or No Product Yield". |
| Broad peak with tailing. | Interaction of the polar derivative with the GC column or inlet. | Use a deactivated liner and column. Trim the first few centimeters of the column. Optimize injection parameters.[13][14][15] |
| Peak corresponding to N,N'-dicyclohexylurea (DCU). | Use of DCC in Steglich esterification. | DCU is often insoluble in many organic solvents. Try precipitating the DCU by cooling the reaction mixture or by adding a non-polar solvent. Purification by column chromatography may also be necessary.[9] |
| Early eluting peak corresponding to MPA. | Hydrolysis of the ester derivative. | Ensure the sample is dry before injection. Avoid exposure of the derivatized sample to moisture. Consider using a less hydrolytically labile derivative if possible. |
Experimental Protocols
Protocol 1: Fischer Esterification of MPA with a Chiral Alcohol
This protocol is a general guideline for the acid-catalyzed esterification of MPA.
Materials:
-
This compound (MPA)
-
Chiral alcohol
-
Anhydrous toluene
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), dissolve MPA (1 equivalent) and the chiral alcohol (1.2-1.5 equivalents) in anhydrous toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction time can vary from a few hours to overnight, depending on the reactivity of the alcohol.[3]
-
Monitor the reaction progress by TLC or GC analysis of small aliquots.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification of MPA with a Chiral Alcohol
This protocol describes the esterification of MPA using DCC and DMAP.
Materials:
-
This compound (MPA)
-
Chiral alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve MPA (1 equivalent), the chiral alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl (to remove excess DMAP), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.
Visualizations
Caption: Fischer Esterification Workflow.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. agilent.com [agilent.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 14. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing the Resolution of Diastereomeric MPA Amides
Welcome to the technical support center for optimizing the resolution of diastereomeric α-methoxyphenylacetic acid (MPA) amides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the chromatographic separation of these critical derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of creating MPA amides in chiral analysis? MPA amides are formed by reacting a chiral amine or alcohol (after conversion to an amine) with α-methoxyphenylacetic acid (MPA), a chiral derivatizing agent (CDA). This reaction converts a pair of enantiomers, which have identical physical properties, into a pair of diastereomers. Diastereomers possess different physical properties, making them separable by standard chromatographic techniques like HPLC.[1] This indirect method allows for the determination of enantiomeric purity and the assignment of absolute configuration.[1]
Q2: Which type of chromatography is typically used for separating MPA amide diastereomers? Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be effective for separating diastereomeric amides. The choice depends on the overall polarity of the MPA amide derivatives. NP-HPLC on silica gel is frequently successful for many diastereomeric amides.[2] RP-HPLC on C18 or other non-polar stationary phases is also widely used and offers compatibility with mass spectrometry.
Q3: My chromatogram shows more than two peaks for my MPA amide sample. What could be the cause? Besides the two diastereomers, extra peaks could be due to several factors:
-
Rotamers: Amide bonds can exhibit restricted rotation, leading to the presence of stable rotational isomers (rotamers) that can be separated under certain chromatographic conditions, causing peak splitting or the appearance of extra peaks.
-
Impurities: The sample may contain unreacted starting materials (the chiral amine/alcohol or MPA) or by-products from the derivatization reaction.
-
Epimerization: The chiral center of the MPA moiety or the analyte may be unstable under the reaction or analysis conditions, leading to the formation of other diastereomers.
Q4: How does temperature affect the resolution of diastereomers? Temperature influences the thermodynamics of the separation. Generally, lower temperatures increase resolution by enhancing the differences in interaction energies between the diastereomers and the stationary phase. However, lower temperatures can also lead to broader peaks and longer retention times. It is an important parameter to optimize for each specific separation.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of MPA amide diastereomers.
Problem 1: Poor or No Resolution (Rs < 1.5)
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Mobile Phase Composition | For RP-HPLC: Modify the organic modifier (acetonitrile or methanol) to water/buffer ratio. Small changes can significantly impact selectivity. Acetonitrile often provides different selectivity compared to methanol. |
| For NP-HPLC: Adjust the polarity by varying the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol). | |
| Incorrect Stationary Phase | If using RP-HPLC, try a different stationary phase (e.g., phenyl-hexyl instead of C18) to introduce different separation mechanisms (π-π interactions). For NP-HPLC, silica gel is a common starting point. |
| Suboptimal Temperature | Systematically evaluate the effect of column temperature. Try decreasing the temperature in 5°C increments to see if resolution improves. |
| Mobile Phase pH (RP-HPLC) | If the analyte has ionizable groups, ensure the mobile phase pH is buffered at least 2 units away from the pKa to maintain a single ionic form. |
A logical workflow for troubleshooting poor resolution is presented below.
Caption: Troubleshooting flowchart for poor diastereomer resolution.
Problem 2: Split or Shoulder Peaks
Possible Causes & Solutions
| Cause | Solution |
| Co-elution | A shoulder may indicate an impurity co-eluting with one of the diastereomers. Optimize mobile phase selectivity to separate the impurity. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or sample concentration by a factor of 10 and observe the peak shape. |
| Injection Solvent Mismatch | The solvent used to dissolve the sample is significantly stronger than the mobile phase, causing peak distortion. Dissolve the sample in the mobile phase or a weaker solvent whenever possible. |
| Column Void or Contamination | A void at the column inlet or a blocked frit can distort the flow path. Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced. |
| Presence of Rotamers | Amide rotamers can cause peak splitting. Varying the column temperature can sometimes coalesce the peaks of the rotamers into a single peak for each diastereomer. |
The decision process for diagnosing peak splitting is outlined in the following diagram.
Caption: Diagnostic workflow for split or shoulder peaks in HPLC.
Quantitative Data on Diastereomer Separation
The following table summarizes representative HPLC conditions and resulting separation parameters for diastereomeric amides. Note that optimal conditions are highly dependent on the specific analyte.
| Analyte Type | Stationary Phase | Mobile Phase | Resolution (Rs) | Separation Factor (α) |
| Paracyclophane Camphorsultam Amide | Silica Gel | n-Hexane/Ethyl Acetate | 1.79 | Not Reported |
| Tartaric Acid Monoamides | C18 (Reversed-Phase) | 20% Acetonitrile in aqueous buffer (pH 6.9) | > 1.5 (Baseline) | Not Reported |
| N-acyl-β-carbolines (Dipivaloyl deriv.) | C18 (Reversed-Phase) | Not Specified | Baseline Separation | Not Reported |
| N-acyl-β-carbolines (Camphanyl deriv.) | Silica Gel (Normal-Phase) | Not Specified | "Good Separation" | Not Reported |
This table is a compilation of representative data from various sources to illustrate typical outcomes.[2][3]
Experimental Protocols
Protocol 1: Formation of MPA Amides from a Chiral Amine (Mix-and-Shake Method)
This protocol is adapted for the straightforward preparation of MPA amides for analytical purposes.[1]
Materials:
-
Chiral amine
-
(R)- or (S)-MPA
-
Coupling agent (e.g., HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
NMR tube
Procedure:
-
In a clean, dry vial, dissolve the chiral amine (1.0 equivalent) in the anhydrous solvent.
-
Add (R)- or (S)-MPA (1.1 equivalents), the coupling agent HBTU (1.2 equivalents), and the base DIPEA (2.5 equivalents).
-
Seal the vial and shake at room temperature for 5-10 minutes. The reaction is often complete within this time.
-
For a quick purity check, the reaction mixture can be directly analyzed by TLC or a rapid HPLC scout run.
-
For NMR analysis, evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in the appropriate deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube. The diastereomeric purity can often be assessed directly from the ¹H NMR spectrum by integrating characteristic, well-resolved signals.
Protocol 2: General Method for HPLC Analysis of MPA Amide Diastereomers
This protocol provides a starting point for developing a separation method.
Instrumentation and Columns:
-
HPLC system with UV detector
-
Reversed-Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Normal-Phase: Silica gel column (e.g., 4.6 x 250 mm, 5 µm)
Initial HPLC Conditions:
| Parameter | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) |
| Mobile Phase A | Water (often with 0.1% Formic Acid or TFA) | n-Hexane |
| Mobile Phase B | Acetonitrile or Methanol | Isopropanol or Ethanol |
| Gradient | Start with a 30-minute linear gradient from 10% B to 90% B. | Start with a 30-minute linear gradient from 1% B to 20% B. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 25°C |
| Detection | UV at 254 nm or based on analyte's chromophore | UV at 254 nm or based on analyte's chromophore |
| Injection Vol. | 5-10 µL | 5-10 µL |
Method Optimization Workflow:
-
Scouting Run: Perform the initial gradient run to determine the approximate retention time of the diastereomers.
-
Isocratic Hold: If the peaks elute, develop an isocratic method based on the mobile phase composition at which elution occurred to improve resolution.
-
Optimize Selectivity (α):
-
RP-HPLC: Switch the organic modifier (Acetonitrile vs. Methanol).
-
NP-HPLC: Change the polar modifier (Isopropanol vs. Ethanol).
-
-
Optimize Efficiency (N): If peaks are broad, reduce the flow rate (e.g., to 0.8 mL/min).
-
Optimize Retention (k'): Adjust the overall strength of the mobile phase to ensure k' is between 2 and 10 for optimal resolution.
-
Temperature Tuning: If resolution is still insufficient, adjust the column temperature (e.g., try 20°C or 30°C).
The general workflow for HPLC method development is visualized below.
Caption: General workflow for HPLC method development.
References
O-Methyl-D-mandelic Acid Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of O-Methyl-D-mandelic acid, with a focus on improving reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the common causes of low yield in O-Methyl-D-mandelic acid synthesis?
Low yields can stem from several factors throughout the synthetic process. The most common issues include incomplete methylation of the hydroxyl group, degradation of the starting material or product, and losses during product isolation and purification. Careful control of reaction conditions and purification procedures is crucial for maximizing yield.
Troubleshooting Guide for Low Yield:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. |
| - Increase Reagent Equivalents: A slight excess of the methylating agent (e.g., dimethyl sulfate, methyl iodide) can drive the reaction to completion. However, a large excess can lead to side reactions. | |
| - Optimize Temperature: The reaction temperature can significantly influence the reaction rate. Ensure the temperature is maintained at the optimal level for the specific methylating agent and base used. | |
| Side Reactions | - Choice of Base: The strength and type of base (e.g., sodium hydride, potassium carbonate) can affect the formation of byproducts. Consider screening different bases to minimize side reactions. |
| - Anhydrous Conditions: Moisture can consume the methylating agent and lead to the formation of byproducts. Ensure all reagents and solvents are thoroughly dried. | |
| Product Degradation | - Temperature Control: Exothermic reactions can lead to localized heating and product degradation. Maintain strict temperature control throughout the reaction. |
| - Work-up Conditions: Avoid harsh acidic or basic conditions during the work-up procedure, as these can potentially lead to hydrolysis or other degradation pathways. | |
| Purification Losses | - Extraction pH: During aqueous work-up, ensure the pH is carefully adjusted to maximize the partitioning of O-Methyl-D-mandelic acid into the organic phase. |
| - Recrystallization Solvent: Select an appropriate solvent system for recrystallization to minimize product loss in the mother liquor. |
FAQ 2: How can I minimize the formation of impurities during the synthesis?
Impurity formation is a common challenge that can impact yield and the final product's purity. The primary impurities often arise from side reactions of the starting materials or the product.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted D-mandelic acid | Incomplete methylation. | Optimize reaction conditions as described in the low yield troubleshooting guide. |
| Over-methylation products | Reaction with the carboxylic acid group. | Use a milder methylating agent or carefully control the stoichiometry of the reagents. Protecting the carboxylic acid group prior to methylation is another option. |
| Byproducts from the methylating agent | Decomposition or side reactions of the methylating agent. | Use a high-purity methylating agent and add it slowly to the reaction mixture to control the reaction rate and temperature. |
| Racemic O-Methyl-mandelic acid | Racemization of the chiral center. | Avoid harsh basic conditions and high temperatures, which can promote racemization. |
FAQ 3: What is the recommended experimental protocol for O-Methyl-D-mandelic acid synthesis?
While several methods exist, a common approach involves the methylation of D-mandelic acid using a suitable methylating agent in the presence of a base. Below is a general protocol that can be optimized for specific laboratory conditions.
General Experimental Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve D-mandelic acid in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Addition of Base: Cool the solution in an ice bath and add a suitable base (e.g., sodium hydride) portion-wise, maintaining the temperature below 5 °C.
-
Addition of Methylating Agent: Once the addition of the base is complete, add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise via the dropping funnel, ensuring the temperature remains controlled.
-
Reaction: Allow the reaction to warm to room temperature and stir for a predetermined time, monitoring the reaction progress by TLC or HPLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Work-up: Acidify the aqueous layer with a suitable acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Different Methylating Agents on Yield
| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Dimethyl sulfate | NaH | THF | 0 to RT | 4 | ~85-95 |
| Methyl iodide | K₂CO₃ | Acetone | Reflux | 12 | ~70-85 |
| Trimethylsilyldiazomethane | - | Methanol/Toluene | RT | 2 | >90 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Experimental Workflow for O-Methyl-D-mandelic Acid Synthesis
Caption: Workflow for the synthesis of O-Methyl-D-mandelic acid.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
(R)-(-)-alpha-Methoxyphenylacetic acid stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of experiments involving (R)-(-)-alpha-Methoxyphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[1][2][3] While it is chemically stable at room temperature, refrigeration is often recommended for optimal preservation.[1]
Q2: What is the general stability of this compound?
A2: this compound is a chemically stable compound under standard ambient conditions (room temperature).[1] It is an off-white solid with favorable stability characteristics for use in a variety of chemical reactions.[4] However, like most organic compounds, prolonged exposure to harsh conditions such as high temperatures, extreme pH, or strong oxidizing agents should be avoided to prevent potential degradation.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in chloroform, ethanol, and methanol.[5] Its solubility in various solvents is a key factor in its application as a chiral resolving and derivatizing agent.
Q4: What are the primary applications of this compound?
A4: This compound is a valuable chiral building block primarily used in the synthesis of pharmaceuticals and agrochemicals.[4] Its main applications include:
-
Chiral Derivatizing Agent: It is used to convert enantiomers into diastereomers, which can then be separated and quantified using techniques like HPLC.[6]
-
Chiral Resolving Agent: It is employed in the separation of racemic mixtures through the formation of diastereomeric salts, which can be separated by crystallization.
-
Asymmetric Synthesis: Its chiral nature makes it a valuable component in creating specific enantiomers, which is crucial for drug efficacy and safety.[4]
Q5: What are the known safety hazards associated with this compound?
A5: According to safety data sheets, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8][9] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]
Stability and Storage Data
The following table summarizes the key storage and stability information for this compound.
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature | Room temperature; 0-8°C or 2-8°C for long-term storage | [1][4][5] |
| Atmosphere | Store in a dry environment. | [1][3] |
| Container | Tightly closed container. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents. | |
| General Stability | Stable under standard ambient conditions. | [1] |
Troubleshooting Guides
Chiral Derivatization Troubleshooting
Issue: Incomplete or slow derivatization reaction with an amine or alcohol.
Caption: Troubleshooting workflow for incomplete derivatization reactions.
Solutions:
-
Verify Reagent Purity: Ensure that the this compound and the substrate (amine/alcohol) are pure and free from moisture.
-
Activate the Carboxylic Acid: For less reactive substrates, it may be necessary to activate the carboxylic acid group of this compound. This can be achieved by converting it to an acid chloride or by using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often good choices.
-
Temperature: Gently heating the reaction mixture may increase the reaction rate, but be cautious of potential side reactions or racemization.
-
Stoichiometry: Ensure the appropriate molar ratios of the reactants are being used. A slight excess of the derivatizing agent may be beneficial.
-
Chiral Resolution Troubleshooting
Issue: Poor or no separation of diastereomeric salts during crystallization.
Caption: Troubleshooting workflow for chiral resolution by crystallization.
Solutions:
-
Solvent Screening: The key to successful diastereomeric salt crystallization is finding a solvent system where the two diastereomers have significantly different solubilities. A systematic screening of various solvents and solvent mixtures is crucial.
-
Controlled Crystallization:
-
Cooling Rate: A slow and controlled cooling process is more likely to yield well-formed crystals of a single diastereomer.
-
Seeding: If a small amount of the pure desired diastereomer is available, it can be used as a seed crystal to induce crystallization.
-
-
Purity of Starting Material: Impurities in the racemic mixture can interfere with the crystallization process. Ensure the starting material is of high purity.
-
Stoichiometry: The molar ratio of the resolving agent to the racemate can influence the efficiency of the resolution. It is often necessary to empirically optimize this ratio.
Experimental Protocols
Protocol 1: General Procedure for Chiral Derivatization of a Primary Amine
This protocol provides a general starting point for the derivatization of a primary amine with this compound for subsequent analysis by HPLC or NMR.
-
Activation of Carboxylic Acid (if necessary):
-
Dissolve 1 equivalent of this compound in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Add 1.1 equivalents of a coupling agent (e.g., DCC or EDC) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Derivatization Reaction:
-
To the activated acid solution, add 1 equivalent of the primary amine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove any unreacted base, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted this compound, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting diastereomeric amide can be purified by column chromatography if necessary.
-
Protocol 2: Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound in a specific solvent over time.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Prepare several aliquots of this solution in sealed vials.
-
-
Storage Conditions:
-
Store the vials under the desired conditions (e.g., room temperature, elevated temperature, protected from light, etc.).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze one of the vials by a suitable HPLC method.
-
HPLC Method: A reversed-phase C18 column is typically suitable. The mobile phase could consist of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the analyte is in its protonated form. Detection can be done using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 220 nm).
-
-
Data Analysis:
-
Compare the peak area of the this compound at each time point to the initial (time 0) peak area to determine the percentage of degradation.
-
The appearance of any new peaks in the chromatogram would indicate the formation of degradation products.
-
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. DSpace [kb.osu.edu]
- 7. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]
- 9. Asymmetric Brønsted acid catalysis with chiral carboxylic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
removing excess (R)-(-)-alpha-Methoxyphenylacetic acid from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of excess (R)-(-)-alpha-Methoxyphenylacetic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal from a reaction mixture important?
This compound is a chiral carboxylic acid often used as a resolving agent or a chiral building block in organic synthesis.[1][2] Its complete removal is crucial to ensure the purity of the desired product, which is essential for accurate analytical data, subsequent reaction steps, and the efficacy and safety of drug candidates.
Q2: What is the primary and most common method for removing this compound?
The primary method for removing acidic impurities like this compound is acid-base extraction . This technique exploits the difference in solubility between the acidic compound and its corresponding salt. By washing an organic solution of the reaction mixture with an aqueous basic solution, the acidic this compound is deprotonated to form a water-soluble salt, which is then extracted into the aqueous layer. The desired neutral or basic product remains in the organic layer.
Q3: What are the alternative methods for removing this acidic impurity?
Alternative methods include:
-
Flash Column Chromatography: This technique is effective for separating compounds based on their polarity. Since this compound is a polar and acidic compound, it can be separated from less polar products using a silica gel column.[3][4][5][6]
-
Recrystallization: If the desired product is a solid, recrystallization can be a powerful purification technique. The choice of solvent is critical; an ideal solvent will dissolve the desired product at high temperatures but not the acidic impurity, or vice-versa.[1][7][8][9]
Troubleshooting Guides
Method 1: Acid-Base Extraction
Issue 1: An emulsion forms between the organic and aqueous layers, preventing proper separation.
An emulsion is a stable mixture of two immiscible liquids. Its formation is a common problem during liquid-liquid extractions.
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for extraction with minimal emulsion formation.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Change in pH: Adjusting the pH of the aqueous layer can sometimes destabilize the emulsion.
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite® or glass wool can help to break it up.
-
Centrifugation: If available, centrifuging the mixture can force the separation of the layers.
Issue 2: The desired product is also extracted into the aqueous basic layer.
This can occur if the desired product has acidic protons that can be deprotonated by the base used in the extraction.
Solutions:
-
Use a Weaker Base: If your product is weakly acidic, use a milder base like sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Carboxylic acids are generally acidic enough to be deprotonated by sodium bicarbonate, while other less acidic functional groups may not be.[10]
-
Back-Extraction: After the initial basic wash, the aqueous layer can be washed with a fresh portion of an immiscible organic solvent to recover any of the desired product that may have been inadvertently extracted.
Issue 3: Incomplete removal of this compound from the organic layer.
This indicates that the extraction was not efficient enough.
Solutions:
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. Three washes are typically sufficient.
-
Increase the Concentration of the Base: Using a more concentrated basic solution can improve the efficiency of the deprotonation and extraction.
-
Optimize Solvent Choice: The choice of organic solvent can influence the partition coefficient of the acid and its salt. Solvents like ethyl acetate or diethyl ether are commonly used.
Method 2: Flash Column Chromatography
Issue 1: The this compound co-elutes with the desired product.
This indicates that the chosen solvent system does not provide adequate separation.
Solutions:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen different solvent systems. A common starting point for neutral compounds is a mixture of hexanes and ethyl acetate.[6] For separating an acidic impurity, a more polar solvent system may be required.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can improve the separation of compounds with similar polarities.
-
Use a Different Stationary Phase: While silica gel is acidic and commonly used, other stationary phases like alumina (basic or neutral) can be employed, which may alter the elution profile.[3][5]
Issue 2: Tailing of the acidic spot on the TLC plate and column.
The carboxylic acid group of this compound can interact strongly with the acidic silica gel, leading to peak tailing.
Solutions:
-
Add an Acidic Modifier to the Eluent: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent can suppress the ionization of the carboxylic acid and reduce tailing.[4]
Method 3: Recrystallization
Issue 1: The this compound co-precipitates with the desired product.
This suggests that the chosen solvent is not selective enough.
Solutions:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. An ideal solvent should dissolve the desired compound at an elevated temperature but have low solubility for it at room temperature, while the impurity remains in solution.[8] Common solvent pairs for recrystallization include ethanol/water, methanol/acetone, and ethyl acetate/heptane.[7][9]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Slow cooling promotes the formation of pure crystals.
Data Presentation
The following table summarizes the expected efficiency and key parameters for each removal method. The exact quantitative efficiency will depend on the specific reaction mixture and conditions.
| Method | Principle of Separation | Key Parameters to Optimize | Expected Efficiency |
| Acid-Base Extraction | Difference in solubility between the acidic form and its basic salt. | Choice of base (e.g., NaHCO₃, NaOH), concentration of base, number of extractions, organic solvent. | High (>95% removal) |
| Flash Column Chromatography | Difference in polarity. | Stationary phase (e.g., silica gel, alumina), mobile phase composition (solvent system), gradient vs. isocratic elution. | Moderate to High (80-99% removal) |
| Recrystallization | Difference in solubility in a given solvent at different temperatures. | Choice of solvent or solvent system, cooling rate. | Potentially Very High (>99% removal for pure crystalline products) |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
First Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel, and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of this compound, will typically be the bottom layer (unless a halogenated solvent is used).
-
Draining: Drain the aqueous layer.
-
Repeat Washes: Repeat the basic wash (steps 3-6) two more times with fresh NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography (General Procedure)
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the removal of this compound.
Caption: Troubleshooting guide for emulsion formation during acid-base extraction.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. (R)-(-)-α-甲氧基苯乙酸 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. columbia.edu [columbia.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
side reactions of (R)-(-)-alpha-Methoxyphenylacetic acid with nucleophiles
Welcome to the technical support center for (R)-(-)-α-Methoxyphenylacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding its use in chemical synthesis, with a particular focus on side reactions with nucleophiles.
Frequently Asked questions (FAQs)
Q1: What are the most common side reactions observed when using (R)-(-)-α-Methoxyphenylacetic Acid in coupling reactions with nucleophiles?
A1: The primary side reactions encountered are racemization at the chiral α-carbon and, under certain conditions, demethylation of the methoxy group. Less common, but possible, are side reactions related to the specific coupling reagents used, such as the formation of N-acylurea byproducts with carbodiimides.
Q2: How can I minimize racemization during amide bond formation?
A2: Minimizing racemization is critical to preserving the enantiopurity of your product. Key strategies include:
-
Choice of Coupling Reagent: Employ coupling reagents known to suppress racemization, such as HATU, HBTU, or EDC in combination with additives like HOBt or OxymaPure.
-
Base Selection: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of less hindered or stronger bases.
-
Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C) to reduce the rate of epimerization.
-
Reaction Time: Monitor the reaction closely and minimize the overall reaction time.
Q3: Is the methoxy group on the phenyl ring susceptible to cleavage?
A3: Yes, under certain conditions, the methyl ether can be cleaved to reveal a phenolic hydroxyl group. This is more likely to occur under strongly acidic conditions (e.g., using BBr₃, AlCl₃, or strong mineral acids at elevated temperatures) or with strong nucleophiles like thiols in a basic medium.[1][2][3] Standard amide or ester coupling conditions are generally mild enough to avoid this side reaction.
Q4: I am observing a byproduct with a mass corresponding to the urea of my carbodiimide coupling reagent. What is happening and how can I prevent it?
A4: When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a more stable, but unreactive, N-acylurea.[4][5][6] This side reaction is more prevalent in polar solvents. To minimize its formation, you can:
-
Add racemization-suppressing agents like HOBt or HOAt, which trap the O-acylisourea to form a more stable active ester.
-
Use a less polar solvent if the solubility of your reactants allows.
-
Pre-activate the carboxylic acid for a short period before adding the amine nucleophile.
Troubleshooting Guides
Problem 1: Significant Racemization Observed in Amide Coupling
Your final amide product shows a significant loss of enantiomeric excess.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Reagent | Switch to a uronium/phosphonium-based coupling reagent like HATU or HBTU , or use a carbodiimide (EDC ) in conjunction with a racemization suppressant such as HOBt or OxymaPure . These reagents form active esters that are less prone to racemization. |
| Strong or Unhindered Base | Replace bases like triethylamine or DBU with a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) . This minimizes the deprotonation of the α-carbon. |
| Elevated Reaction Temperature | Perform the reaction at a lower temperature, ideally starting at 0 °C and allowing it to slowly warm to room temperature. Lower temperatures disfavor the epimerization pathway. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. Prolonged exposure to basic conditions can increase racemization. |
Problem 2: Cleavage of the Methoxy Group (Demethylation)
You have identified a byproduct where the methoxy group of the phenyl ring has been converted to a hydroxyl group.
| Potential Cause | Recommended Solution & Rationale |
| Strongly Acidic Conditions | Avoid the use of strong Lewis acids (e.g., BBr₃, AlCl₃) or concentrated mineral acids (e.g., HBr, HI) in subsequent reaction or workup steps if the methoxy group needs to be preserved.[1][3] |
| High Temperatures with Certain Reagents | Certain reagents, especially in combination with high temperatures, can promote demethylation. If your reaction requires heat, screen for alternative, milder conditions. |
| Use of Strong Nucleophiles | Be cautious when using strong nucleophilic reagents, such as thiols, under basic conditions, as these can effectuate nucleophilic demethylation.[2] |
Experimental Protocols
Protocol 1: Racemization-Suppressed Amide Coupling using HATU
This protocol is designed to minimize epimerization during the coupling of (R)-(-)-α-Methoxyphenylacetic Acid with a primary amine.
-
Dissolve (R)-(-)-α-Methoxyphenylacetic Acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the primary amine (1.0-1.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Fischer Esterification with Minimal Side Reactions
This protocol describes the esterification of (R)-(-)-α-Methoxyphenylacetic Acid with a primary or secondary alcohol under acidic conditions, aiming to avoid demethylation.
-
Dissolve (R)-(-)-α-Methoxyphenylacetic Acid (1.0 equivalent) in a large excess of the desired alcohol (can act as both reactant and solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir. The reaction is reversible, and driving off the water formed can increase the yield.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the ester with an organic solvent like diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the ester by column chromatography or distillation.
Visual Guides
References
- 1. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-(-)-alpha-Methoxyphenylacetic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-(-)-alpha-Methoxyphenylacetic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives via chiral chromatography and recrystallization.
Chiral Chromatography (HPLC & SFC)
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
-
Single, broad peak instead of two distinct enantiomeric peaks.
-
Overlapping peaks with a resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical for chiral separations. For acidic compounds like α-Methoxyphenylacetic acid derivatives, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are often effective.[1] If initial attempts fail, a screening of different CSPs is recommended. |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase, including the organic modifier and any additives, significantly influences chiral recognition. For acidic analytes, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) can improve peak shape and resolution. Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol). |
| Incorrect Mobile Phase pH (Reversed-Phase) | In reversed-phase chromatography, the pH of the mobile phase should be controlled to ensure the analyte is in a consistent ionization state. For acidic compounds, a lower pH is generally preferred. |
| Inadequate Temperature Control | Temperature can affect the interactions between the analyte and the CSP. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your separation. |
Experimental Protocol: Chiral HPLC Method Development for this compound
This protocol provides a starting point for developing a chiral HPLC method.
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose.
-
Mobile Phase Preparation:
-
Normal Phase: A common starting mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid.
-
Reversed Phase: A typical starting mobile phase is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.
-
-
Sample Preparation: Dissolve the racemic α-Methoxyphenylacetic acid derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Initial Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Inject the sample and monitor the chromatogram.
-
-
Optimization: Based on the initial results, systematically adjust the mobile phase composition (ratio of organic modifier to aqueous/non-polar phase and additive concentration) and temperature to improve resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, often with a "tail" extending from the back of the peak or a "front" on the leading edge.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | For acidic compounds, interactions with residual silanol groups on the silica support can cause peak tailing. The addition of a small amount of an acidic modifier (e.g., TFA) to the mobile phase can help to suppress these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent (check the column's manual for compatible solvents) or replace the column if necessary. |
Diagram: Troubleshooting Workflow for Poor Enantiomeric Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution in chiral chromatography.
Recrystallization
Issue: Low Enantiomeric Excess (ee) After Recrystallization
Symptoms:
-
The desired enantiomer is not significantly enriched after one or more recrystallization cycles.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent System | The choice of solvent is crucial for successful resolution by recrystallization. A good solvent should dissolve the compound well at high temperatures and poorly at low temperatures. A two-solvent system (a "good" solvent and a "poor" solvent) can also be effective. Screening of various solvents is often necessary. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the trapping of the undesired enantiomer in the crystal lattice, resulting in lower enantiomeric excess. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Insufficient Number of Recrystallizations | A single recrystallization may not be sufficient to achieve high enantiomeric excess. Multiple recrystallization steps may be required. |
| Formation of a Racemic Compound or Conglomerate | In some cases, the racemic mixture may crystallize as a single entity (racemic compound) or as a physical mixture of crystals of the two enantiomers (conglomerate). In such cases, diastereomeric salt formation with a chiral resolving agent is necessary. |
Experimental Protocol: Diastereomeric Salt Recrystallization
-
Resolving Agent Selection: Choose a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric salts with the racemic α-Methoxyphenylacetic acid.
-
Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of the chiral amine.
-
Crystallization: Heat the solution to dissolve the salts and then allow it to cool slowly. One diastereomeric salt should be less soluble and crystallize out.
-
Isolation: Collect the crystals by filtration.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched α-Methoxyphenylacetic acid.
-
Purification: The liberated acid can be further purified by a simple recrystallization from a suitable solvent.
Diagram: Decision Tree for Recrystallization Troubleshooting
Caption: A decision-making workflow for improving the enantiomeric excess during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized from mandelic acid?
A1: The synthesis of α-Methoxyphenylacetic acid often involves the methylation of mandelic acid.[2] Potential impurities that can arise from this process include:
-
Unreacted Mandelic Acid: Incomplete methylation will result in the presence of the starting material.
-
Over-methylated Products: Depending on the reaction conditions, other functional groups could potentially be methylated.
-
Byproducts from the Methylating Agent: The choice of methylating agent can introduce specific impurities.
These impurities can often be removed through a combination of extraction, crystallization, and chromatographic techniques.
Q2: Which chiral stationary phases (CSPs) are generally most successful for the separation of this compound and its derivatives?
A2: For the separation of acidic chiral compounds like α-Methoxyphenylacetic acid derivatives, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ T) have shown broad applicability and success.[1] It is often recommended to screen a small set of these columns with different mobile phases to identify the optimal conditions.
Q3: Can I use Supercritical Fluid Chromatography (SFC) for the purification of these compounds?
A3: Yes, SFC is a powerful technique for both analytical and preparative chiral separations and is often faster and uses less organic solvent than HPLC.[3] The same types of polysaccharide-based CSPs used in HPLC are also highly effective in SFC. For acidic compounds in SFC, the CO2 mobile phase can sometimes provide sufficient acidity for good chromatography, but the addition of an acidic modifier may still be necessary to improve peak shape and resolution.
Q4: My resolution on a chiral column is decreasing over time. What should I do?
A4: A decrease in resolution over time can be due to several factors:
-
Column Contamination: The column inlet frit or the stationary phase itself may be contaminated with impurities from the sample or mobile phase. Try flushing the column with a strong, compatible solvent as recommended by the manufacturer.
-
Stationary Phase Degradation: Certain mobile phase additives or extreme pH values can degrade the stationary phase over time. Always operate the column within the manufacturer's recommended pH and solvent compatibility guidelines.
-
Void Formation: A void at the head of the column can lead to poor peak shape and reduced efficiency. This can be caused by pressure shocks or dissolution of the silica support.
If flushing does not restore performance, the column may need to be replaced.
Q5: What is the best way to determine the enantiomeric excess (ee) of my purified product?
A5: Chiral HPLC or chiral SFC are the most common and accurate methods for determining the enantiomeric excess of a purified chiral compound. By integrating the peak areas of the two enantiomers in the chromatogram, the ee can be calculated using the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
It is also possible to use chiral NMR shift reagents or polarimetry, but these methods are generally less accurate and may require a higher concentration of the sample.
References
Technical Support Center: Enantiomeric Excess Determination Using Mosher's Acid (MPA)
Welcome to the technical support center for the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MPA or MTPA) in the determination of enantiomeric excess (ee). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Troubleshooting Guide
This section addresses specific issues that may arise during the MPA esterification and subsequent NMR analysis.
Q1: Why are the integration values of the diastereomeric signals in the NMR spectrum not representative of the true enantiomeric excess?
A1: Several factors can lead to inaccurate integration and, consequently, an incorrect determination of enantiomeric excess. The most common culprits are incomplete reaction (esterification) and kinetic resolution.
-
Incomplete Reaction: If the esterification of the chiral alcohol or amine with Mosher's acid is not driven to completion, the ratio of the resulting diastereomeric esters may not accurately reflect the initial ratio of enantiomers.[1][2]
-
Kinetic Resolution: One enantiomer may react faster with the Mosher's acid reagent than the other.[1][3][4] This results in an enrichment of the diastereomer formed from the more reactive enantiomer, especially in cases of incomplete reaction.[1][3] To mitigate this, the reaction must be allowed to proceed to 100% conversion.[1][2]
Troubleshooting Steps:
-
Ensure Complete Reaction:
-
Use a slight excess of the Mosher's acid chloride or use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to drive the reaction to completion.[5][6]
-
Monitor the reaction by thin-layer chromatography (TLC) or NMR until the starting alcohol/amine is fully consumed.[6]
-
-
Verify Reagent Purity:
-
Use fresh, high-purity Mosher's acid or its chloride. Impurities can lead to side reactions and affect the accuracy of the analysis.
-
-
Optimize Reaction Conditions:
Q2: The NMR signals for the two diastereomers are overlapping, making integration difficult and inaccurate. What can I do?
A2: Signal overlap is a common issue, particularly in complex molecules. Here are several strategies to improve signal resolution:
-
Use a High-Field NMR Spectrometer: Higher magnetic field strengths will increase the chemical shift dispersion, potentially resolving the overlapping signals.[7]
-
Use ¹⁹F NMR: If you are using MTPA (which contains a trifluoromethyl group), ¹⁹F NMR spectroscopy can be a powerful alternative to ¹H NMR. The signals are often simple, well-resolved, and appear in a region of the spectrum that is typically free from other signals.[8][9][10]
-
Change the Solvent: The chemical shifts of the diastereomers can be solvent-dependent. Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetonitrile-d₃) may improve separation.[11]
-
Use a Chiral Shift Reagent: In some cases, the addition of a chiral lanthanide shift reagent can induce separation of the diastereomeric signals.
Q3: I am getting inconsistent results for the enantiomeric excess when I repeat the experiment. What could be the cause?
A3: Inconsistent results often point to issues with the experimental procedure or the stability of the reagents.
-
Racemization: Although Mosher's acid itself is resistant to racemization, the chiral substrate or the resulting diastereomers might not be stable under the reaction or workup conditions.[7][12]
-
Reagent Decomposition: Mosher's acid chloride is sensitive to moisture and can hydrolyze, reducing its effectiveness.
-
Inconsistent Reaction Times: If kinetic resolution is a factor, variations in reaction time before reaching completion will lead to different measured ee values.
Troubleshooting Steps:
-
Check for Racemization: Analyze the starting material for enantiomeric purity before derivatization. If possible, assess the stability of the diastereomers under the analytical conditions.
-
Handle Reagents with Care: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the Mosher's acid chloride.
-
Standardize the Protocol: Ensure consistent reaction times, temperatures, and workup procedures for all samples.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind using Mosher's acid for determining enantiomeric excess?
A1: The Mosher's acid method is an NMR-based technique that involves converting a pair of enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride).[5] Since diastereomers have different physical and chemical properties, they exhibit distinct signals in an NMR spectrum.[1][5] The enantiomeric excess (ee) can then be determined by integrating the signals corresponding to each diastereomer.[5]
Q2: How do I choose between (R)-MPA and (S)-MPA?
A2: For determining enantiomeric excess, using either (R)-MPA or (S)-MPA will yield the same result, as you are simply comparing the relative amounts of the two diastereomers formed. However, for determining the absolute configuration of the chiral center, it is necessary to prepare both the (R)- and (S)-MPA esters and compare their NMR spectra.[5][13]
Q3: Can Mosher's acid be used for all types of chiral molecules?
A3: Mosher's acid is primarily used for chiral alcohols and amines, as they readily form esters and amides, respectively.[1][9] The method's success depends on the formation of stable diastereomers with sufficiently different NMR spectra. For other functional groups, different chiral derivatizing agents may be more suitable.
Q4: What are the advantages and disadvantages of the Mosher's acid method compared to chiral HPLC or GC?
A4: The choice of method depends on several factors, including the nature of the analyte, required accuracy, and available instrumentation.[5]
| Feature | Mosher's Acid Analysis (NMR) | Chiral HPLC/GC |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[5] | Physical separation of enantiomers on a chiral stationary phase. |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[5] | Chromatogram with baseline-separated peaks for each enantiomer. |
| Quantitative Data | Enantiomeric excess (ee) calculated from the integration of diastereomeric signals.[5] | Enantiomeric excess (ee) calculated from the integrated peak areas. |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives.[5][14] | No, requires a standard of known absolute configuration. |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, suitable for trace analysis. |
| Accuracy for ee | Can be less accurate due to potential peak overlap and integration errors.[5] | High accuracy and precision with good baseline separation. |
| Sample Requirement | Typically requires milligrams of sample.[5] | Can be performed with smaller sample quantities. |
| Development Time | The method is generally applicable with minimal development.[5] | Requires method development to find a suitable chiral stationary phase and mobile phase.[5] |
| Instrumentation | Requires access to an NMR spectrometer. | Requires a dedicated HPLC or GC system with a chiral column. |
Experimental Protocols
Protocol 1: MPA Esterification for NMR Analysis (In-Tube Method)
This protocol is adapted for small-scale, rapid analysis.[11][15]
Materials:
-
Chiral alcohol or amine (approx. 1 mg)
-
(R)- or (S)-Mosher's acid (1.1 equivalents)
-
DCC (1.1 equivalents)
-
DMAP (0.1 equivalents)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral alcohol or amine in approximately 0.5 mL of the chosen anhydrous deuterated solvent.
-
Add the Mosher's acid, followed by DMAP and then DCC.
-
Cap the NMR tube and shake vigorously for 2-5 minutes at room temperature.[11]
-
Allow the reaction to proceed for 1-2 hours, or until the reaction is complete as determined by monitoring the disappearance of the starting material's signals in the NMR. The formation of a white precipitate (dicyclohexylurea) is indicative of the reaction progressing.
-
Acquire the ¹H or ¹⁹F NMR spectrum directly from the NMR tube.
Visualizations
Caption: Workflow for enantiomeric excess determination using MPA.
Caption: The concept of kinetic resolution in MPA esterification.
References
- 1. The Retort [www1.udel.edu]
- 2. individual.utoronto.ca [individual.utoronto.ca]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Supplemental Topics [www2.chemistry.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mosher's acid - Wikipedia [en.wikipedia.org]
- 10. A remarkable chiral recognition of racemic Mosher's acid salt by naturally derived chiral ionic liquids using 19F NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing NMR Spectral Dispersion with Salt Additives
Welcome to the technical support center for utilizing salt additives to enhance Nuclear Magnetic Resonance (NMR) spectral dispersion. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions regarding the use of salts, such as barium(II) chloride, to improve the resolution of NMR spectra.
Frequently Asked Questions (FAQs)
Q1: How can adding a diamagnetic salt like barium(II) chloride enhance NMR spectral dispersion?
A1: The addition of a diamagnetic salt, such as barium(II) chloride, can induce changes in the chemical shifts of a molecule's NMR signals, a phenomenon often related to the Hofmeister series.[1][2] These changes, known as salt-induced chemical shift perturbations, can lead to an increase in spectral dispersion, which may help to resolve overlapping signals. The primary mechanisms for this effect include:
-
Alteration of Solvent Structure: Ions in solution interact with water molecules, disrupting the hydrogen-bonding network. This change in the bulk solvent properties can alter the hydration shell around the analyte molecule, leading to changes in the local magnetic environment and thus a shift in resonance frequencies.[3][4]
-
Direct Ion-Analyte Interactions: At lower concentrations, ions can directly and specifically bind to charged or polar groups on the analyte, causing localized conformational changes and significant chemical shift perturbations.[3][5]
-
Modification of Electrostatic Interactions: The increased ionic strength of the solution can screen electrostatic interactions within the analyte molecule, potentially leading to conformational changes that are reflected in the NMR spectrum.[6]
Q2: Is barium(II) the only salt that can be used for this purpose?
A2: No, various diamagnetic salts can be used to induce chemical shift changes. The specific effects of different ions on macromolecules in solution are often described by the Hofmeister series, which ranks ions based on their ability to affect protein solubility and stability.[1][2] Ions are broadly classified as "kosmotropes" (water-structure makers) and "chaotropes" (water-structure breakers).[3][4] The choice of salt can influence the magnitude and direction of the chemical shift changes. For example, strongly hydrated ions like SO₄²⁻ (kosmotrope) and weakly hydrated ions like SCN⁻ (chaotrope) can have different effects on protein spectra.[1][2][3] Alkaline earth metal chlorides, including magnesium, calcium, and barium chlorides, have also been studied for their effects on biomolecules.[7][8]
Q3: What types of molecules are most amenable to this technique?
A3: This technique is most commonly applied to biomolecules, particularly proteins and peptides, as their conformations and the chemical shifts of their amide protons are often sensitive to changes in the solvent environment and ionic strength.[3][6][9] Molecules with charged or polar functional groups that can interact with the added ions are also good candidates. The effectiveness of this method for small, non-polar organic molecules may be limited unless they possess sites for specific ion binding.
Q4: What are the potential downsides of adding salts to my NMR sample?
A4: While adding salts can be beneficial, there are potential drawbacks to consider:
-
Line Broadening: High salt concentrations can increase the viscosity of the solution, which can lead to broader NMR signals and a reduction in spectral resolution.
-
Precipitation: The addition of salt can alter the solubility of the analyte, potentially causing it to precipitate out of solution. This is a key principle of the Hofmeister series.[1]
-
Conformational Changes: The induced chemical shift changes may be due to significant alterations in the analyte's conformation. While this can be the subject of study, it may be an unwanted artifact if the goal is simply to improve spectral dispersion of the native state.
-
Interference with Paramagnetic Studies: If you are working with paramagnetic samples, the addition of other salts could interfere with the desired paramagnetic effects.
Q5: How do I choose the appropriate salt and concentration to use?
A5: The choice of salt and its concentration is largely empirical and will depend on your specific analyte and the nature of the spectral overlap. A good starting point is to screen a few different salts from different points in the Hofmeister series (e.g., a kosmotrope like Na₂SO₄, a neutral salt like NaCl, and a chaotrope like NaSCN) at a range of concentrations (e.g., 50 mM, 100 mM, 250 mM, 500 mM).[3][5] It is recommended to perform a titration, acquiring a series of 1D or 2D NMR spectra at increasing salt concentrations, to monitor the changes in chemical shifts and identify the optimal conditions for resolving the signals of interest.[8][10]
Troubleshooting Guides
Issue 1: No significant change in spectral dispersion is observed after adding barium(II) chloride.
| Possible Cause | Troubleshooting Step |
| Analyte is insensitive to changes in ionic strength. | Consider if your molecule has sufficient polar or charged groups to interact with the solvent or ions. This technique may not be effective for all analytes. |
| Salt concentration is too low. | Incrementally increase the salt concentration. A titration from low (e.g., 10 mM) to high (e.g., 500 mM or higher) concentrations is recommended to find the optimal concentration.[3] |
| The effect of the specific ion is minimal. | Try a different salt. The effects are ion-specific. Consult the Hofmeister series and try ions from different ends of the spectrum (e.g., a chaotrope vs. a kosmotrope).[1][2] |
Issue 2: Significant line broadening is observed, degrading spectral resolution.
| Possible Cause | Troubleshooting Step |
| Increased solution viscosity. | This is a common effect at high salt concentrations. Try to use the lowest effective salt concentration. Ensure proper temperature regulation, as increasing the temperature can sometimes reduce viscosity. |
| Analyte aggregation. | The salt may be inducing aggregation or precipitation. Visually inspect the sample for turbidity. Acquire diffusion-ordered spectroscopy (DOSY) NMR experiments to check for changes in the hydrodynamic radius of your analyte. Consider using a lower salt concentration or a different salt. |
| Paramagnetic impurities in the salt. | Ensure you are using a high-purity grade of the salt. Trace paramagnetic impurities can cause significant line broadening. |
Issue 3: The analyte precipitates after the addition of salt.
| Possible Cause | Troubleshooting Step |
| "Salting-out" effect. | You have exceeded the solubility limit of your analyte under the new buffer conditions. This is a known effect described by the Hofmeister series.[1] |
| 1. Reduce the salt concentration. | |
| 2. Try a different salt. Some salts are more likely to cause precipitation than others. | |
| 3. Adjust the pH or temperature of the sample, as these can also affect solubility. |
Issue 4: Chemical shift perturbations are observed, but the overlapping signals are still not resolved.
| Possible Cause | Troubleshooting Step |
| Insufficient magnitude of chemical shift changes. | Try a different salt that may induce larger perturbations. |
| Multiple signals are shifting in the same direction. | The salt is causing a general, non-specific shift. This may not be sufficient to resolve specific overlaps. |
| 1. Try alternative methods for improving dispersion, such as changing the solvent, pH, or temperature.[11][12] | |
| 2. Utilize multi-dimensional NMR experiments (e.g., 2D HSQC, TOCSY) to resolve the overlap in a second dimension.[13] |
Quantitative Data
The following table provides representative data on the change in proton chemical shifts of a protein fragment upon the addition of NaCl. While this data is not for barium(II) salts, it illustrates the typical magnitude of changes that can be expected with increasing ionic strength.
Table 1: Representative ¹H Chemical Shift Changes in Engrailed Homeodomain (residues 16-59) with Increasing NaCl Concentration.
| Residue | Chemical Shift Change (Δδ) from 100 mM to 500 mM NaCl (ppm) |
| Ile21 (Hα) | -0.05 |
| Gln37 (Hα) | +0.04 |
| Leu38 (Hα) | +0.08 |
| Asn39 (Hα) | +0.12 |
| Source: Adapted from data on the folding of Engrailed homeodomain.[6] |
Experimental Protocols
Protocol 1: Preparation of an NMR Sample with Salt Additive
-
Prepare a Concentrated Salt Stock Solution: Prepare a high-concentration stock solution (e.g., 2 M) of the desired salt (e.g., BaCl₂) in the same deuterated solvent as your NMR sample. Ensure the salt is fully dissolved.
-
Initial NMR Spectrum: Prepare your analyte NMR sample as you normally would and acquire a reference spectrum (e.g., a 1D ¹H or a 2D ¹H-¹⁵N HSQC).
-
Titration: Add small aliquots of the concentrated salt stock solution to your NMR sample. After each addition, gently mix the sample by inverting the tube several times (avoid vigorous shaking to prevent protein denaturation).
-
Data Acquisition: Acquire an NMR spectrum after each addition of the salt solution.
-
Monitor Changes: Monitor the chemical shifts, line widths, and overall spectral quality. Continue the titration until the desired spectral dispersion is achieved or until negative effects like line broadening or precipitation become significant.
-
Final Concentration: Note the final concentration of the salt that provides the optimal spectral resolution.
Protocol 2: Screening Different Salts
-
Prepare Multiple Samples: Prepare several identical NMR samples of your analyte.
-
Prepare Different Salt Stocks: Prepare stock solutions of various salts (e.g., BaCl₂, NaCl, Na₂SO₄, NaSCN) at the same high concentration in the same deuterated solvent.
-
Add Salt to Samples: To each NMR sample, add a specific salt to a desired final concentration (e.g., 250 mM).
-
Acquire Spectra: Acquire identical NMR spectra for each sample containing a different salt.
-
Compare Results: Compare the spectra to identify which salt provides the most significant and beneficial changes in spectral dispersion for your analyte.
Visualizations
Caption: Workflow for optimizing NMR spectral dispersion using salt titration.
Caption: Mechanisms of salt-induced chemical shift changes in NMR.
References
- 1. Hofmeister Effects | Cremer Research Group [sites.psu.edu]
- 2. Reversal of the hofmeister series: specific ion effects on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism for the Hofmeister Effect Derived from NMR and DSC Measurements on Barnase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Alkaline earth chloride hydrates: chlorine quadrupolar and chemical shift tensors by solid-state NMR spectroscopy and plane wave pseudopotential calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 9. Proton-NMR studies of the effects of ionic strength and pH on the hyperfine-shifted resonances and phenylalanine-82 environment of three species of mitochondrial ferricytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated evaluation of chemical shift perturbation spectra: New approaches to quantitative analysis of receptor-ligand interaction NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
Technical Support Center: Coupling Reactions of (R)-(-)-alpha-Methoxyphenylacetic Acid
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals utilizing (R)-(-)-alpha-Methoxyphenylacetic acid in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges are steric hindrance from the α-methoxy group, which can slow down the reaction rate and lead to incomplete coupling, and the potential for epimerization at the chiral center under basic conditions. Careful selection of coupling reagents and reaction conditions is crucial to mitigate these issues.
Q2: Which alternative coupling reagents are recommended for this compound?
A2: For sterically hindered carboxylic acids like this compound, high-reactivity coupling reagents are recommended. Urionium/aminium salts like HATU , HBTU , and COMU , or phosphonium salts such as PyBOP and PyAOP are generally more effective than standard carbodiimides like DCC or EDC alone.[1][2]
Q3: How can I minimize epimerization during the coupling reaction?
A3: Minimizing epimerization is critical for maintaining the stereochemical integrity of this compound. This can be achieved by:
-
Using additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][3]
-
Employing coupling reagents known for low epimerization rates, such as COMU or DEPBT.[2]
-
Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) in minimal necessary amounts.
-
Keeping reaction temperatures low (e.g., 0 °C to room temperature).
-
Minimizing the pre-activation time of the carboxylic acid before the addition of the amine.
Q4: What is the advantage of using COMU over HATU or HBTU?
A4: COMU is a third-generation uronium-type coupling reagent that offers several advantages. It is based on OxymaPure®, which makes it a safer alternative to the potentially explosive benzotriazole-based reagents like HATU and HBTU.[4][5] COMU often shows higher solubility, requires only one equivalent of base, and can lead to less epimerization.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid due to steric hindrance. | * Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.[1] * Increase the equivalents of the coupling reagent and the carboxylic acid relative to the amine. * Extend the reaction time. For sterically hindered couplings, 2-4 hours or longer may be necessary.[1] |
| Hydrolysis of the activated ester intermediate. | * Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). * Use anhydrous solvents (e.g., DMF, DCM). | |
| Protonation of the amine component. | * Add a non-nucleophilic base, such as DIPEA, to neutralize any amine salts and facilitate the reaction.[1] | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | * Monitor the reaction progress using TLC or LC-MS and allow it to proceed until the starting material is consumed. * Consider a moderate increase in temperature, but be mindful of the increased risk of epimerization. |
| Poor solubility of reactants. | * Choose a solvent in which all reactants are fully soluble. DMF is a common choice for peptide couplings. | |
| Significant Epimerization | Use of a strong, non-hindered base. | * Replace stronger bases with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. |
| Prolonged exposure to basic conditions. | * Minimize the time the activated acid is in the presence of the base before the amine is added. | |
| High reaction temperature. | * Perform the coupling at 0 °C or room temperature. | |
| Formation of N-acylurea byproduct (with carbodiimide reagents) | Rearrangement of the O-acylisourea intermediate. | * Use an additive like HOBt or HOAt to trap the O-acylisourea and form a more stable active ester. |
Data Presentation: Comparison of Alternative Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity | Epimerization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Low | Highly effective for hindered couplings; HOAt is pre-incorporated.[1][4] |
| HBTU | Aminium/Uronium Salt | High | Low to Moderate | A common and effective reagent, but generally less reactive than HATU. |
| COMU | Aminium/Uronium Salt | Very High | Very Low | Safer alternative to benzotriazole-based reagents; excellent for suppressing epimerization.[4][5][6] |
| PyBOP | Phosphonium Salt | High | Low | Byproducts are generally less hazardous than those from BOP. |
| DCC/HOBt | Carbodiimide/Additive | Moderate | Moderate | Economical choice, but may be less effective for highly hindered systems; byproduct (DCU) can be difficult to remove.[2][3] |
| EDC/HOBt | Carbodiimide/Additive | Moderate | Moderate | Water-soluble carbodiimide, simplifying byproduct removal.[2] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amide Coupling using DCC/HOBt
-
Dissolve this compound (1.0 equivalent), the amine hydrochloride (1.0 equivalent), HOBt monohydrate (1.1 equivalents), and DIPEA (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for coupling this compound.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Derivatizing Agents: (R)-(-)-alpha-Methoxyphenylacetic Acid vs. Mosher's Acid (MTPA)
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) and absolute configuration is a cornerstone of stereochemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral derivatizing agents (CDAs), provides a powerful and accessible method for this purpose. This guide offers an objective comparison of two widely used CDAs: (R)-(-)-alpha-Methoxyphenylacetic acid (also known as O-Methylmandelic acid or MOPA) and the renowned Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).
The fundamental principle behind the use of CDAs involves the conversion of a pair of enantiomers, which are indistinguishable in an achiral NMR environment, into a mixture of diastereomers. These diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra. The analysis of these spectra allows for the quantification of the original enantiomeric ratio and, in many cases, the assignment of the absolute configuration of the chiral center.
At a Glance: Key Differences and Physicochemical Properties
Both this compound and Mosher's acid are carboxylic acids employed to form diastereomeric esters or amides with chiral alcohols and amines, respectively. However, their structural differences give rise to distinct characteristics that can influence their suitability for a particular application. Mosher's acid is noted for its trifluoromethyl group, which offers a sensitive probe for ¹⁹F NMR spectroscopy, often simplifying spectra and facilitating quantification.[1] Conversely, α-Methoxyphenylacetic acid (MPA) is sometimes regarded as a more efficient chiral derivatizing agent, particularly for determining the configuration of alcohols.[2]
| Feature | This compound (MOPA) | Mosher's Acid (MTPA) |
| Synonyms | O-Methyl-(R)-mandelic acid | (+)-MTPA, α-Methoxy-α-(trifluoromethyl)phenylacetic acid |
| Molecular Formula | C₉H₁₀O₃ | C₁₀H₉F₃O₃ |
| Molecular Weight | 166.17 g/mol | 234.17 g/mol |
| Key Structural Feature | Phenyl and methoxy groups at the chiral center | Phenyl, methoxy, and trifluoromethyl groups at the chiral center |
| Primary Application | Determination of enantiomeric excess and absolute configuration of chiral alcohols and amines by NMR spectroscopy. | Determination of enantiomeric excess and absolute configuration of chiral alcohols and amines by ¹H and ¹⁹F NMR spectroscopy.[3] |
| Key Advantage | Can be a more efficient CDA for alcohol configuration determination.[2] | The trifluoromethyl group provides a clear signal in ¹⁹F NMR, which can simplify analysis. |
Performance Comparison: A Look at the Data
The efficacy of a CDA is determined by the magnitude of the chemical shift difference (Δδ) it induces between the corresponding signals of the resulting diastereomers. Larger Δδ values are generally desirable as they lead to better-resolved signals in the NMR spectrum, allowing for more accurate integration and, consequently, a more precise determination of enantiomeric excess.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining reliable results. Below are representative procedures for the derivatization of a chiral secondary alcohol with both this compound and Mosher's acid for NMR analysis.
Protocol 1: Derivatization with this compound (MOPA)
This protocol outlines a general procedure for the esterification of a chiral secondary alcohol with this compound.
Materials:
-
Chiral secondary alcohol (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral secondary alcohol and this compound in anhydrous DCM.
-
Add DMAP to the solution.
-
In a separate flask, dissolve DCC in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the alcohol/acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion (monitor by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash chromatography if necessary.
-
Dissolve the purified esters in CDCl₃ for ¹H NMR analysis.
Protocol 2: Derivatization with (R)-Mosher's Acid Chloride (MTPA-Cl)
This protocol describes the widely used method for preparing Mosher's esters from a chiral secondary alcohol.[1]
Materials:
-
Chiral secondary alcohol (1.0 equivalent)
-
(R)-Mosher's acid chloride (MTPA-Cl) (1.2 equivalents)
-
Anhydrous pyridine or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware
Procedure:
-
In a clean, dry NMR tube or small vial, dissolve the chiral secondary alcohol in anhydrous DCM or another suitable deuterated solvent.[1]
-
Add a slight excess of anhydrous pyridine (e.g., 1.5 equivalents).[1]
-
Add (R)-MTPA-Cl to the solution.
-
Cap the vial or NMR tube and allow the reaction to proceed at room temperature for 1-4 hours, or until completion.
-
The reaction mixture can often be analyzed directly by NMR without further purification.
Visualizing the Workflow and Logic
To further clarify the processes, the following diagrams illustrate the chemical structures of the derivatizing agents, the general experimental workflow, and the logic behind determining absolute configuration.
References
A Researcher's Guide to Chiral Derivatizing Agents for Primary Amines
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity of primary amines is a critical step in various analytical and synthetic processes. Chiral derivatizing agents (CDAs) play a pivotal role by converting enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic or spectroscopic techniques. This guide provides an objective comparison of four widely used CDAs for primary amines: Marfey's Reagent, o-Phthalaldehyde (OPA) with N-acetyl-L-cysteine (NAC), 2-Formylphenylboronic Acid with (S)-BINOL, and Mosher's Acid.
Performance Comparison
The choice of a CDA depends on several factors, including the analytical technique available (HPLC or NMR), the nature of the primary amine, and the desired sensitivity. The following tables summarize the quantitative performance of the selected CDAs based on experimental data.
Table 1: HPLC Performance of Chiral Derivatizing Agents
| Chiral Derivatizing Agent | Analyte | Resolution (α) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Marfey's Reagent | Monoethanolamine | - | 0.03 µg/mL | 0.10 µg/mL | [1][2] |
| OPA / N-acetyl-L-cysteine | N-acetyl-DL-cysteine | > 2.5 | - | - | [3] |
| OPA / N-acetyl-L-cysteine | Tryptophan Enantiomers | Complete Separation | - | - | |
| OPA / N-(R)-mandelyl-(S)-cysteine | Amino Alcohols & Amines | Effective Resolution | 1 fmol | - | [4] |
Table 2: NMR Performance of Chiral Derivatizing Agents
| Chiral Derivatizing Agent | Analysis Time | Key Feature | Reference |
| 2-Formylphenylboronic Acid / (S)-BINOL | < 90 minutes | Baseline resolved imino proton signals | [5] |
| Mosher's Acid | - | Analysis of 1H NMR chemical shift differences of diastereomers | [6] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible results. Below are the experimental protocols for each CDA, accompanied by workflow diagrams.
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for HPLC Analysis
Marfey's reagent is a widely used CDA for the derivatization of primary and secondary amines, as well as amino acids, for HPLC analysis. The derivatization involves the reaction of the amino group with the fluoro-substituent of the reagent.
Experimental Protocol:
-
Sample Preparation: Dissolve the primary amine sample in a suitable solvent (e.g., methanol).
-
Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Derivatization:
-
In a reaction vial, combine 500 µL of the sample solution with 400 µL of the 1% Marfey's reagent solution.
-
Add 80 µL of 1.0 M sodium bicarbonate solution to initiate the reaction.
-
Cap the vial tightly and heat at 50°C for 1 hour in a water bath.
-
Cool the vial to room temperature.
-
Add 50 µL of 2.0 M HCl to stop the reaction.
-
-
Sample Dilution: Dilute a 500 µL aliquot of the reaction mixture with 1000 µL of the mobile phase.
-
HPLC Analysis: Inject the diluted sample into the HPLC system. Detection is typically performed at 340 nm.[7]
Reaction Workflow:
o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC) for HPLC Analysis
The combination of OPA and a chiral thiol, such as N-acetyl-L-cysteine, is a popular method for the pre-column derivatization of primary amines to form fluorescent isoindole derivatives.
Experimental Protocol:
-
Reagent Preparation:
-
Borate Buffer: Prepare a 20 mM borate buffer and adjust the pH to 10.5.
-
OPA Solution: Dissolve 75 mg of OPA in methanol to make a 75 mg/L solution.
-
Derivatizing Reagent: Combine 0.8 mL of 20 mM borate buffer, 0.2 mL of 75 mg/L OPA solution, and 2 µL of 3-mercaptopropionic acid (as a representative thiol). For chiral separations, substitute with N-acetyl-L-cysteine. Prepare this reagent fresh.[8]
-
-
Derivatization:
-
Mix the primary amine sample with a 2-fold volume excess of the OPA reagent.
-
Agitate the mixture for 1 minute at room temperature.
-
-
HPLC Analysis: Immediately inject the mixture onto a reversed-phase HPLC column. Fluorescence detection is typically used with excitation at 340 nm and emission at 455 nm.[9]
Reaction Workflow:
2-Formylphenylboronic Acid / (S)-BINOL for NMR Analysis
This three-component system forms diastereomeric iminoboronate esters that can be readily distinguished by ¹H NMR spectroscopy, allowing for the determination of enantiomeric excess.
Experimental Protocol:
-
Materials Preparation:
-
Dry a 10-mL round-bottomed flask in an oven at 200°C for at least 2 hours and cool to room temperature.
-
Add a Teflon-coated magnetic stir bar to the flask.
-
-
Reagent Addition:
-
To the flask, add 1.0 equivalent of the chiral primary amine, 1.0 equivalent of 2-formylphenylboronic acid, and 1.1 equivalents of (S)-1,1'-bi-2-naphthol (BINOL).
-
Add 5 mL of chloroform-d.
-
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in less than 90 minutes.[5]
-
NMR Analysis: Transfer the reaction mixture to an NMR tube and acquire the ¹H NMR spectrum. The imino proton signals of the diastereomeric products are typically baseline resolved.[5]
Reaction Workflow:
Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid) for NMR Analysis
Mosher's acid is a classic CDA used to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines via NMR spectroscopy. The acid chloride form is typically used for derivatization.
Experimental Protocol:
-
Reagent Preparation: Prepare the (R)- and (S)-Mosher's acid chlorides from the corresponding acids.
-
Derivatization:
-
Dissolve the chiral primary amine in a dry, aprotic solvent (e.g., pyridine or CH₂Cl₂ with a non-nucleophilic base).
-
Add a slight excess of the desired enantiomer of Mosher's acid chloride.
-
Stir the reaction at room temperature until completion (can be monitored by TLC or LC-MS).
-
-
Work-up:
-
Quench the reaction with a small amount of water or a mild aqueous acid.
-
Extract the diastereomeric amides with an organic solvent.
-
Wash the organic layer with dilute acid, then brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
-
NMR Analysis: Dissolve the purified diastereomeric amides in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H or ¹⁹F NMR spectrum.
Reaction Workflow:
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Analysis of monoethanolamine by derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation of N-acetyl-dl-cysteine as o-phtaldialdehyde derivatives obtained with various primary aliphatic amine additives on polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient enantiomeric analysis of primary amines and amino alcohols by high-performance liquid chromatography with precolumn derivatization using novel chiral SH-reagent N-(R)-mandelyl-(S)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
A Comparative Guide to the Accurate Determination of Diastereomeric Ratios of MPA Esters using NMR Integration
For Researchers, Scientists, and Drug Development Professionals
The precise determination of diastereomeric ratios is a critical aspect of stereoselective synthesis and quality control in the pharmaceutical and chemical industries. Methoxy-phenylacetic acid (MPA) is a common chiral derivatizing agent used to convert enantiomeric alcohols into diastereomeric esters. This allows for the determination of enantiomeric excess (ee) by measuring the diastereomeric ratio (dr) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of NMR integration with alternative methods, primarily chiral chromatography, for the quantitative analysis of MPA ester diastereomers.
Principle of Diastereomeric Ratio Determination by NMR
The fundamental principle underlying the use of NMR for determining diastereomeric ratios lies in the fact that diastereomers are distinct chemical compounds with different spatial arrangements. This results in subtle differences in the chemical environments of their respective nuclei. Consequently, corresponding protons in the two diastereomers will resonate at slightly different frequencies, leading to separate signals in the ¹H NMR spectrum. The ratio of the integrals of these well-resolved signals is directly proportional to the molar ratio of the diastereomers in the sample.
Performance Comparison: NMR Integration vs. Chiral Chromatography
Both NMR spectroscopy and chiral chromatography (High-Performance Liquid Chromatography - HPLC, and Gas Chromatography - GC) are powerful techniques for determining diastereomeric ratios. The choice between them often depends on the specific requirements of the analysis, such as the desired accuracy, sample throughput, and available instrumentation.
| Feature | NMR Spectroscopy (Integration) | Chiral Chromatography (HPLC/GC) |
| Principle | Differentiation of diastereomers based on distinct chemical shifts. The ratio is determined by integrating the signals corresponding to each diastereomer. | Physical separation of diastereomers on a chiral stationary phase, followed by detection and quantification of the eluted peaks. |
| Accuracy | High accuracy (<2% error) can be achieved with proper experimental setup (e.g., sufficient relaxation delays, high signal-to-noise ratio). Errors can arise from overlapping signals and improper parameter settings.[1] | Generally considered the gold standard for accuracy in determining diastereomeric and enantiomeric excess, with the potential for quantifying ratios up to 99.9:0.1.[1][2] |
| Precision | High precision is achievable, with a reported maximum combined measurement uncertainty of 1.5% for a 95% confidence interval in validated quantitative NMR (qNMR) protocols.[1] | Excellent precision, with low relative standard deviations for peak areas. |
| Sensitivity | Requires a higher concentration of the sample (typically in the mg range). | Highly sensitive, requiring much smaller sample quantities (µg to ng scale). |
| Sample Throughput | Relatively high. Once the method is established, data acquisition is typically fast (5-15 minutes per sample after derivatization).[3] | Lower. Method development can be time-consuming, and run times for each sample are longer (15-60 minutes per sample).[3] |
| Non-Destructive | Yes, the sample can be fully recovered after analysis. | Generally non-destructive for HPLC, but destructive for GC. |
| Cost & Accessibility | NMR spectrometers represent a significant capital investment but are standard in most chemistry research facilities. | HPLC and GC systems are generally more affordable and widely available. |
| Method Development | Requires optimization of NMR parameters such as the relaxation delay (D1) to ensure full relaxation of nuclei for accurate integration.[1] | Involves screening of different chiral columns and mobile phases to achieve baseline separation of the diastereomers. |
Experimental Protocols
Synthesis of MPA Esters from a Chiral Alcohol
This protocol describes a general procedure for the esterification of a chiral secondary alcohol with (R)- or (S)-MPA to form diastereomeric esters for NMR analysis.
Materials:
-
Chiral alcohol
-
(R)- or (S)-α-Methoxyphenylacetic acid (MPA)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the chiral alcohol (1.0 eq) and MPA (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure diastereomeric MPA esters.
Quantitative ¹H NMR Spectroscopy for Diastereomeric Ratio Determination
Accurate determination of the diastereomeric ratio by NMR integration requires careful attention to acquisition and processing parameters.
Instrumentation:
-
NMR spectrometer with a field strength of 400 MHz or higher to maximize signal dispersion.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified MPA ester diastereomeric mixture.
-
Dissolve the sample in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a high-quality NMR tube. The choice of solvent can be critical for achieving optimal signal separation.[1]
NMR Data Acquisition:
-
Pulse Angle: Use a 90° pulse angle to ensure maximum signal intensity for a single scan.
-
Relaxation Delay (D1): This is a critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated to ensure complete relaxation between scans. A D1 of 10-30 seconds is often sufficient, but should be determined experimentally for optimal accuracy.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).
-
Acquisition Time (AT): Should be long enough to allow the Free Induction Decay (FID) to decay completely to zero to avoid truncation artifacts.
Data Processing and Integration:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Identify well-resolved, non-overlapping signals corresponding to each diastereomer. Protons in the vicinity of the chiral centers (e.g., the methoxy protons or the proton on the carbon bearing the ester group) are most likely to exhibit distinct chemical shifts.[3]
-
Integrate the selected signals for each diastereomer over a sufficiently wide range to encompass the entire peak, including any ¹³C satellites if necessary.
-
The diastereomeric ratio (dr) is calculated as the ratio of the integral values of the corresponding signals.
Mandatory Visualizations
Caption: Experimental workflow for determining the diastereomeric ratio of MPA esters.
Caption: Logical relationship for determining enantiomeric excess via diastereomeric MPA esters.
References
A Head-to-Head Comparison: Cross-Validation of HPLC and NMR for Enantiomeric Excess Determination
In the realms of pharmaceutical development, asymmetric synthesis, and quality control, the precise determination of enantiomeric excess (ee) is paramount. The therapeutic efficacy of a chiral drug can be restricted to a single enantiomer, with its counterpart being inactive or even eliciting adverse effects. Among the analytical techniques available, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely utilized methods for this purpose. This guide presents an objective comparison of these two techniques for the cross-validation of ee determination, supported by detailed experimental protocols and comparative data to aid researchers, scientists, and drug development professionals.
The fundamental principle for determining ee lies in differentiating between enantiomers, which otherwise have identical physical and chemical properties in an achiral environment. Both HPLC and NMR create a chiral environment to induce a measurable difference. Chiral HPLC physically separates enantiomers on a chiral stationary phase (CSP), resulting in different retention times.[1][2] In contrast, chiral NMR spectroscopy typically uses a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to form transient diastereomeric complexes, which leads to distinct NMR signals for each enantiomer.[1][3]
Comparative Performance Analysis
The choice between HPLC and NMR for ee determination is often dictated by the specific analytical requirements, including the nature of the analyte, required sensitivity, desired throughput, and available instrumentation.[1] For comprehensive validation, employing both techniques is highly beneficial. A rapid screen by NMR can be complemented by a more rigorous, quantitative analysis by chiral HPLC, providing a high degree of confidence in the results.[2]
| Performance Metric | Chiral HPLC | Chiral NMR Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP).[2] | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[1] |
| Sensitivity | High (especially with UV, FLD, or MS detectors).[4][5] | Generally lower, requires higher sample concentration.[6] |
| Accuracy | High, directly proportional to peak area integration. | High, dependent on the integration of well-resolved signals.[3] |
| Precision | High, with coefficients of variance typically < 2.5%.[7] | High, with proper experimental setup and data processing. |
| Analysis Time | 15-60 minutes per sample.[2] | 5-15 minutes per sample (after derivatization, if needed).[2][8] |
| Sample Throughput | Lower, as method development can be time-consuming.[8] | Higher, making it suitable for rapid screening.[2][8] |
| Solvent Consumption | High (e.g., >60 mL of mobile phase per sample).[2][8] | Low (e.g., ~0.6 mL of deuterated solvent per sample).[2][8] |
| Sample Preparation | Often requires filtration; derivatization may be needed for the indirect method.[9][10] | Minimal; direct mixing of analyte and chiral agent in an NMR tube.[1] |
| Non-Destructive | Yes, fractions can be collected.[2] | Yes, the sample can be fully recovered. |
| Instrumentation Cost | Generally lower initial investment compared to NMR.[8] | Higher initial investment for the spectrometer. |
Experimental Protocols
Reproducible and accurate ee determination relies on detailed methodologies. Below are representative protocols for both chiral HPLC and chiral NMR.
Chiral HPLC Protocol: Direct Method for a Chiral Alcohol (e.g., Propranolol)
This protocol outlines the enantiomeric separation of propranolol using a polysaccharide-based chiral stationary phase.[9]
-
Materials :
-
Propranolol Hydrochloride Racemate
-
(S)-(-)-Propranolol Hydrochloride Standard
-
HPLC Grade n-Heptane, Ethanol, and Diethylamine
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm) or equivalent
-
Standard HPLC system with a UV detector[1]
-
-
Preparation of Solutions :
-
Mobile Phase : Prepare a mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.[9]
-
Standard Solution : Dissolve 5 mg of the propranolol hydrochloride racemate in 10 mL of methanol to achieve a concentration of 0.5 mg/mL. Prepare a separate standard for the (S)-(-)-enantiomer in the same way.[9]
-
-
HPLC Conditions :
-
Data Analysis :
-
Inject the racemic and single-enantiomer standards to determine the retention times and elution order.
-
Inject the sample solution.
-
Integrate the peak areas for the two separated enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Chiral NMR Protocol: Using a Chiral Solvating Agent (CSA) for a Chiral Amine
This protocol describes the use of a (S)-BINOL derivative as a CSA for the ee determination of a primary amine.[1]
-
Materials :
-
Amine analyte (racemic or enantiomerically enriched)
-
Chiral Solvating Agent (e.g., (S)-BINOL derivative)
-
Deuterated Chloroform (CDCl₃)
-
5 mm NMR tubes
-
-
Sample Preparation :
-
NMR Data Acquisition :
-
Data Analysis :
-
Identify the well-resolved signals corresponding to each of the transient diastereomeric complexes.
-
Integrate the distinct resonance peaks for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
-
Visualization of Methodologies
To better illustrate the processes involved in cross-validation and method selection, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uma.es [uma.es]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
A Comparative Guide to Chiral Resolution: (R)-(-)-α-Methoxyphenylacetic Acid vs. (S)-(+)-α-Methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, the effective resolution of racemic mixtures is a critical step. (R)-(-)-α-Methoxyphenylacetic acid (R-MPA) and (S)-(+)-α-Methoxyphenylacetic acid (S-MPA) are widely employed as chiral resolving agents, primarily for the separation of racemic amines and alcohols through the formation of diastereomeric salts. This guide provides a comparative analysis of the performance of R-MPA and S-MPA in chiral resolution, supported by experimental principles and a detailed protocol.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a classical and industrially viable method for separating enantiomers. The process relies on the reaction of a racemic mixture (e.g., a racemic amine, (R/S)-Amine) with an enantiomerically pure chiral resolving agent (e.g., (R)-MPA or (S)-MPA). This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, most notably different solubilities in a given solvent. This solubility difference allows for the separation of the diastereomers by fractional crystallization. Subsequently, the resolving agent is removed to yield the desired pure enantiomer of the original compound.
The choice between (R)-MPA and (S)-MPA is crucial and depends on which enantiomer of the racemic mixture forms the less soluble diastereomeric salt, leading to its preferential crystallization. This is often determined empirically through screening experiments.
Performance Comparison: (R)-MPA vs. (S)-MPA
While the selection of the optimal resolving agent is highly substrate-dependent, a general comparison can be made based on the expected interactions during diastereomeric salt formation. The efficiency of the resolution is determined by the difference in the lattice energies of the two diastereomeric salts, which is influenced by steric and electronic interactions.
For a given racemic amine, one enantiomer of MPA will typically form a more stable and less soluble crystalline salt with one enantiomer of the amine. For instance, if the goal is to isolate the (R)-enantiomer of an amine, one might find that (S)-MPA forms a less soluble salt with the (R)-amine, allowing for its selective precipitation. Conversely, (R)-MPA would be expected to form the less soluble salt with the (S)-amine.
Table 1: Comparative Performance of (R)-MPA and (S)-MPA in the Resolution of a Racemic Amine ((R/S)-Amine)
| Feature | (R)-(-)-α-Methoxyphenylacetic Acid (R-MPA) | (S)-(+)-α-Methoxyphenylacetic Acid (S-MPA) |
| Typical Less Soluble Salt | Forms less soluble diastereomeric salt with one enantiomer of the amine (e.g., (S)-Amine). | Forms less soluble diastereomeric salt with the other enantiomer of the amine (e.g., (R)-Amine). |
| Primary Isolate | The enantiomer that forms the less soluble salt (e.g., (S)-Amine). | The enantiomer that forms the less soluble salt (e.g., (R)-Amine). |
| Yield of Diastereomeric Salt | Dependent on the specific amine and crystallization conditions. A successful resolution can yield up to 50% of the desired diastereomer. | Dependent on the specific amine and crystallization conditions. A successful resolution can yield up to 50% of the desired diastereomer. |
| Diastereomeric Excess (d.e.) | High d.e. (>95%) is achievable with optimized crystallization conditions. | High d.e. (>95%) is achievable with optimized crystallization conditions. |
| Application | Isolation of one enantiomer of a racemic amine. | Isolation of the opposite enantiomer of the same racemic amine. |
Experimental Protocols
The following is a generalized, detailed protocol for the chiral resolution of a racemic amine using either (R)-MPA or (S)-MPA. This protocol should be optimized for each specific substrate.
Protocol: Chiral Resolution of a Racemic Amine via Diastereomeric Salt Formation
Materials:
-
Racemic amine
-
(R)-(-)-α-Methoxyphenylacetic acid or (S)-(+)-α-Methoxyphenylacetic acid
-
Suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, Buchner funnel, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus
-
Polarimeter for measuring optical rotation
Procedure:
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent with gentle heating and stirring.
-
In a separate flask, dissolve the chiral resolving agent ((R)-MPA or (S)-MPA, 0.5-1.0 equivalent) in the same solvent, also with gentle heating. The use of substoichiometric amounts of the resolving agent can sometimes improve the enantiomeric excess of the precipitated salt.
-
Slowly add the warm solution of the resolving agent to the solution of the racemic amine with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
For complete crystallization, the flask can be placed in an ice bath or a refrigerator for a specified period (e.g., several hours to overnight).
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals thoroughly.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add an aqueous solution of a base (e.g., NaOH or Na2CO3) to deprotonate the amine and dissolve the salt.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield and optical purity (enantiomeric excess, e.e.) of the resolved amine using techniques such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral shift reagent. The optical rotation can be measured using a polarimeter.
-
Visualizing the Chiral Resolution Process
The following diagrams illustrate the key steps and concepts in chiral resolution using (R)- and (S)-α-Methoxyphenylacetic acid.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Formation of diastereomeric salts with different solubilities.
Conclusion
Both (R)-(-)-α-Methoxyphenylacetic acid and (S)-(+)-α-Methoxyphenylacetic acid are highly effective chiral resolving agents. The choice between the two is dictated by the specific stereochemistry of the target molecule to be resolved. By forming diastereomeric salts with differing solubilities, these reagents allow for the efficient separation of enantiomers, a process that remains fundamental in the production of single-enantiomer active pharmaceutical ingredients and other valuable chiral compounds. Successful resolution requires careful optimization of experimental conditions, including solvent, temperature, and stoichiometry, which can be guided by the principles and protocols outlined in this guide.
A Researcher's Guide to Chiral Resolving Agents: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical hurdle in the synthesis of stereochemically pure compounds. This guide provides an objective comparison of common chiral resolving agents, supported by experimental data, to aid in the selection of the optimal agent and methodology for a given racemic mixture.
The classical method of chiral resolution via diastereomeric salt formation remains a cornerstone of both laboratory-scale and industrial enantioseparation.[1][2] This technique hinges on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, possessing distinct physical properties such as solubility, can then be separated by fractional crystallization.[2][3] Subsequent treatment of the separated diastereomeric salt allows for the recovery of the desired enantiomer and often the resolving agent itself.[4]
This guide will focus on two primary classes of chiral resolving agents: chiral bases for the resolution of racemic acids, and chiral acids for the resolution of racemic bases. We will present a data-driven comparison of their performance in specific, well-documented resolution processes.
Performance Comparison of Chiral Resolving Agents
The success of a chiral resolution is primarily measured by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The choice of resolving agent, solvent, and stoichiometry are crucial variables that dictate the outcome of the separation.[1]
Resolution of Racemic Acids: The Case of Ibuprofen
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral carboxylic acid. Its pharmacological activity resides primarily in the (S)-(+)-enantiomer.[5] A common and effective method for the resolution of racemic ibuprofen involves the use of an enantiomerically pure chiral amine, such as (S)-(-)-α-methylbenzylamine (S-MBA).[6][7]
Table 1: Performance Data for the Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine (S-MBA) [6][7]
| Molar Ratio (Ibuprofen:S-MBA:KOH) | Diastereomeric Excess (%de) of Salt | Yield of Salt (%) | Enantiomeric Excess (%ee) of (S)-Ibuprofen |
| 1:0.5:0.5 | 40 | 53 | High (after crystallization) |
| Optimal Ratio |
Data synthesized from a study focused on optimizing the resolution process. The enantiomeric excess is typically determined after recrystallization of the diastereomeric salt and subsequent liberation of the enantiomer.[6][7]
Resolution of Racemic Amines: A Comparison of Chiral Acids
For the separation of racemic amines, chiral carboxylic acids are the resolving agents of choice. Tartaric acid and its derivatives are among the most frequently employed due to their ready availability and effectiveness.[2][8] The following table summarizes experimental data from the resolution of a racemic amine with different chiral acids, illustrating the comparative performance.
Table 2: Comparative Performance of Chiral Acids in the Resolution of a Racemic Amine [1][2]
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (e.e., %) |
| α-Methylbenzylamine | (+)-Tartaric Acid | Methanol | 1:1 | Not Specified | Not Specified |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not Specified | Not Specified | >85 (typical) | >95 (typical) |
| Diethanolamine derivative | (-)-Camphor-10-sulphonic acid | Acetone | 1:1 | Not Specified | Not Specified |
This table compiles data from various case studies to provide a comparative overview. "Not Specified" indicates that the specific value was not provided in the cited literature.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the successful replication of resolution experiments. The following protocols provide a framework for the key experiments discussed.
Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine
This protocol is adapted from established procedures for the diastereomeric salt resolution of ibuprofen.[4][5]
Materials:
-
Racemic ibuprofen
-
(S)-(-)-1-phenylethylamine
-
Potassium hydroxide (KOH)
-
2-Propanol
-
2 M Sulfuric acid (H₂SO₄)
-
Methyl t-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve racemic ibuprofen (e.g., 10 g) in a 0.25 M KOH solution (e.g., 150 mL).
-
Heat the mixture to boiling.
-
Slowly add (S)-(-)-1-phenylethylamine (e.g., 0.5 molar equivalents) to the heated solution.
-
Continue heating for approximately 30 minutes to allow for the precipitation of the (S,S)-ibuprofen-phenethylammonium salt.
-
Cool the mixture to room temperature and then in an ice bath.
-
Collect the precipitated salt by vacuum filtration and wash with a small amount of ice-cold water.
-
-
Recrystallization of the Diastereomeric Salt:
-
Transfer the collected salt to a beaker and add a minimal amount of boiling 2-propanol to dissolve the solid.
-
Allow the solution to cool to room temperature and then in an ice bath to induce recrystallization.
-
Collect the purified salt by vacuum filtration and wash with a small amount of ice-cold 2-propanol.
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Suspend the recrystallized salt in a 2 M H₂SO₄ solution (e.g., 50 mL) and stir for several minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with MTBE.
-
Combine the organic extracts, wash with water and then with a saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (S)-(+)-ibuprofen.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines a general procedure for the analysis of the enantiomeric purity of the resolved ibuprofen.[9][10][11]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., α-acid glycoprotein (AGP) or a polysaccharide-based column like Chiralpak).
-
HPLC-grade mobile phase solvents (e.g., phosphate buffer, methanol, acetonitrile).
-
Sample of resolved ibuprofen.
-
Racemic ibuprofen standard.
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase according to the column manufacturer's recommendations or a validated literature method. For an AGP column, a mobile phase of 100 mM phosphate buffer (pH 7) can be used.[11]
-
Degas the mobile phase before use.
-
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the resolved ibuprofen sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of the racemic ibuprofen standard at the same concentration.
-
-
Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to verify system suitability (e.g., resolution > 1.5).
-
Inject the resolved ibuprofen sample.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 225 nm for ibuprofen).[11]
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram of the resolved sample.
-
Calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizing the Workflow
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 5. murov.info [murov.info]
- 6. benchchem.com [benchchem.com]
- 7. advanceseng.com [advanceseng.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
Navigating Chiral Purity: A Comparative Guide to the (R)-(-)-alpha-Methoxyphenylacetic Acid (MPA) NMR Method
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) and absolute configuration is a critical cornerstone of modern chemistry. Among the array of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, employing chiral derivatizing agents (CDAs), offers a powerful approach. This guide provides an in-depth technical comparison of the (R)-(-)-alpha-Methoxyphenylacetic acid (MPA) NMR method, objectively evaluating its performance against key alternatives and providing the supporting experimental context for informed methodological selection.
The Principle of Diastereomeric Differentiation with MPA
The fundamental challenge in distinguishing enantiomers by NMR lies in their identical physical and chemical properties in an achiral environment, rendering their NMR spectra indistinguishable. The MPA method circumvents this by covalently reacting the chiral analyte, typically an alcohol or amine, with enantiomerically pure this compound. This reaction transforms the pair of enantiomers into a pair of diastereomers. These newly formed diastereomers possess distinct spatial arrangements and, consequently, different physical and chemical properties, leading to discernible differences in their NMR spectra. The integration of the distinct signals for each diastereomer allows for the quantification of their relative abundance, and thus, the enantiomeric excess of the original analyte can be determined.[1][2] Furthermore, by analyzing the anisotropic effects of the phenyl group in the MPA moiety on the chemical shifts of the analyte's protons, the absolute configuration of the chiral center can often be elucidated.[3]
Core Limitations of the MPA NMR Method: A Critical Evaluation
While the MPA method is a valuable tool, a comprehensive understanding of its limitations is essential for its effective application and for recognizing when alternative methods may be more appropriate.
1. Conformational Flexibility and Ambiguity in Spectral Interpretation:
The accuracy of the MPA method, particularly for the assignment of absolute configuration, is heavily reliant on the assumption of a specific, predictable conformation of the diastereomeric ester or amide in solution.[3] Theoretical models predict the preferred spatial arrangement of the MPA-analyte adduct, which in turn dictates the shielding and deshielding effects of the MPA's phenyl group on the analyte's protons.[3]
However, these diastereomeric esters are often conformationally flexible, with multiple rotamers existing in equilibrium in solution.[3] The relative populations of these conformers can be influenced by various factors, including the solvent, temperature, and the steric and electronic nature of the analyte itself.[3][4] If the actual predominant conformation deviates from the theoretical model, the interpretation of the NMR chemical shift differences (Δδ) can become ambiguous, potentially leading to an incorrect assignment of the absolute configuration.[3] For instance, MPA esters have two major rotamers, ap and sp, that are well separated in energy, which minimizes the cancellation of anisotropic effects and leads to larger experimental Δδ values compared to some other CDAs.[3] However, any factor that alters the equilibrium between these conformers can impact the reliability of the analysis.
2. Potential for Kinetic Resolution and Inaccurate Enantiomeric Excess Determination:
The derivatization reaction between the chiral analyte and MPA is a chemical transformation that can exhibit kinetic resolution.[5] This occurs when one enantiomer of the analyte reacts at a different rate with the chiral derivatizing agent than the other.[5] If the reaction is not driven to completion, the resulting mixture of diastereomers will not accurately reflect the initial enantiomeric composition of the analyte, leading to an overestimation of the enantiomeric excess of the less reactive enantiomer.[6] The extent of kinetic resolution can be influenced by reaction conditions such as temperature, reaction time, and the presence of catalysts.[5][7]
3. Racemization of the Chiral Derivatizing Agent or Analyte:
The integrity of the MPA method is contingent on the enantiomeric purity of both the chiral derivatizing agent and the analyte throughout the derivatization process. This compound is susceptible to racemization, particularly under harsh reaction conditions (e.g., high temperatures or the presence of strong acids or bases).[8] Similarly, the analyte itself may be prone to racemization or epimerization at the stereogenic center during the derivatization reaction.[8] Any loss of enantiomeric purity in either component will lead to the formation of an incorrect ratio of diastereomers and, consequently, an inaccurate determination of the enantiomeric excess.
4. Signal Overlap in Complex Molecules:
For structurally complex analytes with multiple protons in similar chemical environments, the signals of the two diastereomers in the ¹H NMR spectrum may overlap. This signal congestion can make it difficult to accurately integrate the peaks corresponding to each diastereomer, thereby compromising the precision of the enantiomeric excess determination. While higher field NMR spectrometers can often resolve these issues, signal overlap remains a potential limitation, especially for molecules with multiple chiral centers.
5. Requirement for a Reactive Functional Group:
The MPA method is only applicable to chiral molecules that possess a reactive functional group, such as a hydroxyl or amino group, that can readily undergo esterification or amidation. Chiral compounds lacking such functionality cannot be analyzed by this method without prior chemical modification.
A Comparative Analysis: MPA-NMR vs. Alternative Techniques
The selection of an appropriate analytical method for chiral analysis depends on a multitude of factors, including the nature of the analyte, the required level of accuracy and precision, sample throughput, and available instrumentation. Here, we compare the MPA-NMR method with two widely used alternatives: the Mosher's acid (MTPA) NMR method and chiral High-Performance Liquid Chromatography (HPLC).
MPA vs. Mosher's Acid (MTPA): A Tale of Two CDAs
Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is arguably the most well-known chiral derivatizing agent for NMR analysis.[8] Both MPA and MTPA operate on the same principle of forming diastereomers. However, their structural differences lead to variations in their performance.
| Feature | This compound (MPA) | (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) |
| Anisotropic Group | Phenyl | Phenyl and Trifluoromethyl |
| ¹⁹F NMR Analysis | Not applicable | Yes, provides a simpler spectrum for ee determination |
| Δδ Values | Generally larger for alcohols due to more defined conformational preferences[3] | Can be smaller for alcohols due to multiple low-energy conformers[3] |
| Racemization Risk | More susceptible to racemization at the α-carbon[8] | More resistant to racemization due to the absence of an α-proton[8] |
| Cost | Generally less expensive | More expensive |
| Applications | Considered more efficient for alcohol configuration determination when racemization is controlled[3] | Widely used for a broad range of alcohols and amines |
Table 1: Comparison of MPA and Mosher's Acid (MTPA) as Chiral Derivatizing Agents.
MPA is often considered a more efficient CDA for determining the absolute configuration of alcohols because the resulting diastereomeric esters tend to have more distinct conformational preferences, leading to larger and more predictable chemical shift differences (Δδ).[3] However, the presence of the trifluoromethyl group in MTPA offers the significant advantage of allowing for ¹⁹F NMR analysis, which often provides a cleaner spectrum with well-separated signals for the two diastereomers, simplifying the determination of enantiomeric excess.[9]
MPA-NMR vs. Chiral HPLC: A Battle of Principles
Chiral HPLC is a powerful separation technique that is widely regarded as the gold standard for the accurate and precise determination of enantiomeric excess.[10]
| Feature | MPA-NMR Method | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Formation of diastereomers, analysis by NMR | Differential interaction with a chiral stationary phase |
| Quantitative Accuracy | Good, but can be affected by kinetic resolution and signal overlap | Excellent, considered the benchmark for ee determination |
| Precision (%RSD) | Typically 1-5% | Typically <1% |
| Limit of Detection (LOD) | ~1-5% of the minor enantiomer | Can be significantly lower, depending on the detector |
| Limit of Quantitation (LOQ) | ~3-10% of the minor enantiomer | Can be significantly lower, depending on the detector |
| Sample Throughput | Relatively high, NMR acquisition is fast | Can be lower due to longer run times and method development |
| Absolute Configuration | Can often be determined from a single experiment | Requires authentic samples of known configuration for comparison |
| Sample Requirement | Typically mg scale | Can be µg scale, depending on the detector |
| Cost (instrumentation) | High (NMR spectrometer) | Moderate (HPLC system) |
Table 2: Performance Comparison of MPA-NMR and Chiral HPLC for Enantiomeric Excess Determination.
Chiral HPLC generally offers superior accuracy, precision, and sensitivity for the quantitative determination of enantiomeric excess.[10] However, the MPA-NMR method holds a distinct advantage in its ability to often determine the absolute configuration of the chiral center in a single set of experiments without the need for reference standards of known configuration.[3]
Experimental Protocols
MPA Esterification for NMR Analysis
This protocol outlines a general procedure for the derivatization of a chiral secondary alcohol with this compound. Optimization may be required for specific substrates.
Materials:
-
Chiral alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol and this compound in anhydrous DCM.
-
Add DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC to the cooled solution and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be analyzed directly by NMR. If necessary, purify the diastereomeric esters by flash column chromatography.
-
Dissolve the purified product in CDCl₃ and acquire the ¹H NMR spectrum.
Chiral HPLC Analysis of a Chiral Alcohol
This protocol provides a general workflow for the analysis of a chiral alcohol using chiral HPLC. The specific column and mobile phase will need to be optimized for the analyte of interest.
Materials:
-
Chiral alcohol sample
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Chiral HPLC column (e.g., Chiralcel OD-H)
Procedure:
-
Prepare a stock solution of the chiral alcohol in the mobile phase.
-
Set up the HPLC system with the appropriate chiral column and mobile phase (e.g., 90:10 hexane:isopropanol).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis at a wavelength where the analyte absorbs).
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualizing the Workflow
Caption: Workflow for the this compound (MPA) NMR method.
Caption: General workflow for chiral analysis by High-Performance Liquid Chromatography (HPLC).
Conclusion: Informed Method Selection for Chiral Analysis
The this compound (MPA) NMR method is a valuable and often efficient tool for the determination of enantiomeric excess and, notably, the assignment of absolute configuration of chiral alcohols and amines. Its primary limitations stem from the potential for conformational flexibility of the resulting diastereomers, which can complicate spectral interpretation, as well as the risks of kinetic resolution and racemization during the derivatization step.
In a direct comparison, while the MPA method can offer larger chemical shift separations for alcohols compared to the more widely used Mosher's acid (MTPA), it lacks the option for ¹⁹F NMR analysis. When benchmarked against chiral HPLC, the MPA-NMR method provides the significant advantage of enabling absolute configuration determination without authentic standards, but it generally falls short in terms of quantitative accuracy, precision, and sensitivity for determining enantiomeric excess.
Ultimately, the choice of method should be guided by the specific analytical question at hand. For rapid determination of absolute configuration, the MPA-NMR method is a powerful option. For the highly accurate and precise quantification of enantiomeric excess, particularly in a regulatory or quality control environment, chiral HPLC remains the superior choice. In many research and development settings, a combination of both techniques provides the most comprehensive and reliable characterization of chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility of Stereochemical Assignment Using MPA Esters
For researchers, scientists, and drug development professionals, the accurate and reproducible determination of a molecule's absolute stereochemistry is a cornerstone of modern chemistry. The use of chiral derivatizing agents (CDAs) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is a widely adopted and powerful technique for this purpose. Among the various CDAs available, α-methoxy-α-trifluoromethylphenylacetic acid (MPA) has emerged as a robust option. This guide provides an objective comparison of the stereochemical assignment using MPA esters with other alternatives, supported by experimental data and detailed protocols, with a focus on the reproducibility of the method.
Principle of Stereochemical Assignment with MPA Esters
The fundamental principle behind the use of MPA as a chiral derivatizing agent lies in the conversion of a mixture of enantiomers, which are indistinguishable by NMR in an achiral environment, into a mixture of diastereomers. This is achieved by reacting the chiral analyte, typically a secondary alcohol or amine, with an enantiomerically pure form of MPA. These newly formed diastereomers possess distinct physical and chemical properties, leading to different chemical shifts (δ) in their ¹H NMR spectra. The difference in these chemical shifts (Δδ) between the two diastereomers allows for the determination of the enantiomeric excess and the assignment of the absolute configuration of the original chiral center.[1]
A key factor influencing the reliability and reproducibility of this method is the magnitude of the induced chemical shift differences (Δδ). Larger Δδ values lead to better-resolved signals in the NMR spectrum, which in turn allows for more accurate integration and, consequently, a more precise determination of the diastereomeric ratio.
Reproducibility and Reliability of the MPA Method
The reproducibility of stereochemical assignments using MPA esters is intrinsically linked to the conformational homogeneity of the resulting diastereomeric esters. MPA esters are known to exist predominantly in two major conformations (sp and ap) in solution.[2] This relatively simple conformational equilibrium is a significant advantage over other commonly used CDAs, such as Mosher's acid (MTPA), which can exist in three or more low-energy conformations.[2][3] The more complex conformational landscape of MTPA esters can lead to smaller and sometimes ambiguous Δδ values, potentially compromising the accuracy and reproducibility of the stereochemical assignment.
In contrast, the simpler conformational behavior of MPA esters generally results in larger and more consistent Δδ values, making the assignment of absolute configuration more reliable.[1][2] This inherent structural advantage contributes to the high reproducibility of the MPA method. While extensive inter-laboratory studies with statistical analyses on the reproducibility of the MPA method are not widely published, the larger Δδ values it typically affords provide a strong qualitative and quantitative basis for its reliability. For instance, studies comparing MPA and MTPA have consistently shown that MPA produces larger chemical shift differences for the same analytes, which is a key factor for achieving reproducible results.[2][3]
Comparison with Alternative Methods
While the MPA ester method is a powerful tool, a comprehensive evaluation requires comparison with other available techniques for stereochemical assignment.
| Method | Principle | Advantages | Disadvantages |
| MPA Ester NMR | Formation of diastereomeric esters with MPA and analysis of chemical shift differences (Δδ) in ¹H NMR. | Generally provides large and reliable Δδ values, leading to good reproducibility. Relatively straightforward procedure. | Requires chemical derivatization. Potential for kinetic resolution if the reaction does not go to completion. |
| Mosher's Acid (MTPA) Ester NMR | Formation of diastereomeric esters with MTPA and analysis of chemical shift differences (Δδ) in ¹H or ¹⁹F NMR. | Well-established method. The trifluoromethyl group allows for ¹⁹F NMR analysis, which can offer a cleaner spectrum. | More complex conformational equilibrium can lead to smaller or ambiguous Δδ values, potentially reducing reproducibility.[2][3] |
| Chiral Solvating Agents (CSAs) NMR | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to chemical shift non-equivalence. | No covalent modification of the analyte is required, and the sample can be recovered. Fast analysis time. | Induced chemical shift differences are often small and dependent on concentration, temperature, and solvent.[4] |
| Chiral Chromatography (HPLC, GC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Excellent for determining enantiomeric excess. Can be used for preparative separation of enantiomers. | Does not directly provide information on the absolute configuration. Requires method development for each analyte. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by enantiomers. | Provides information on the absolute configuration without the need for derivatization. | Requires specialized instrumentation and computational modeling for spectral interpretation. |
Experimental Protocols
Protocol 1: "In-Tube" MPA Esterification for NMR Analysis
This efficient protocol minimizes sample handling and waste by performing the derivatization directly within the NMR tube.[5][6][7]
Materials:
-
Chiral alcohol or amine (approx. 1 mg)
-
(R)- or (S)-MPA (1.2 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.2 equivalents)
-
Deuterated chloroform (CDCl₃) (0.6 mL)
-
5 mm NMR tube
Procedure:
-
Dissolve the chiral alcohol or amine, MPA, and DMAP in 0.6 mL of CDCl₃ directly in the NMR tube.
-
Add DCC to the solution.
-
Shake the NMR tube for 1-2 minutes to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by acquiring ¹H NMR spectra at various time intervals (e.g., 10, 30, and 60 minutes).[5]
-
Once the reaction is complete (as indicated by the disappearance of the alcohol/amine starting material signals), the NMR spectrum of the diastereomeric esters can be acquired and analyzed.
Protocol 2: NMR Data Acquisition and Analysis
NMR Spectrometer Parameters:
-
Spectrometer frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse sequence: Standard single-pulse ¹H NMR experiment.
-
Relaxation delay (d1): A relaxation delay of at least 5 seconds should be used to ensure accurate integration of the signals.
-
Number of scans: Sufficient scans (e.g., 16-64) should be acquired to obtain a good signal-to-noise ratio.
Data Analysis:
-
Identify a set of well-resolved signals corresponding to protons in each of the two diastereomers. Protons closer to the newly formed stereocenter are likely to exhibit the largest chemical shift differences.
-
Carefully integrate the corresponding signals for each diastereomer.
-
Calculate the diastereomeric excess (d.e.) using the following formula: d.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
-
For the assignment of absolute configuration, the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereocenter is analyzed based on established models of MPA ester conformation.[1][2]
Visualization of the MPA Esterification Workflow
Caption: Workflow for stereochemical assignment using MPA esters.
Conclusion
The stereochemical assignment of chiral molecules using MPA esters and NMR spectroscopy is a highly reliable and reproducible method. Its primary advantage over other common derivatization agents, such as MTPA, lies in the simpler conformational behavior of the resulting diastereomers, which generally leads to larger and more easily quantifiable chemical shift differences. This inherent characteristic contributes to the robustness and reproducibility of the technique. While alternative methods like chiral chromatography are excellent for determining enantiomeric purity, the MPA method provides the crucial additional information of absolute configuration. The development of streamlined experimental protocols, such as the "in-tube" method, further enhances the efficiency and applicability of this technique in modern research and development settings.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR (1996) | Sh. K. Latypov | 170 Citations [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Chiral Derivatizing Agents: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comprehensive cost-benefit analysis of commonly used chiral derivatizing agents (CDAs), offering a comparative look at their performance, cost, and experimental protocols to aid in the selection of the optimal agent for your analytical needs.
Chiral derivatization is an indirect method for separating enantiomers. It involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These newly formed diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC). The choice of a CDA is a crucial decision that can significantly impact the accuracy, sensitivity, and efficiency of your chiral analysis.
The General Workflow of Chiral Derivatization
The process of chiral derivatization followed by chromatographic analysis is a well-established workflow in many analytical laboratories. The fundamental steps are outlined in the diagram below.
Comparative Analysis of Common Chiral Derivatizing Agents
The selection of a suitable CDA depends on various factors, including the functional group of the analyte, the required sensitivity, and the analytical instrumentation available. This section provides a comparative overview of some of the most widely used CDAs.
| Chiral Derivatizing Agent (CDA) | Target Analytes | Typical Reaction Time | Typical Reaction Temperature | Detection Method | Approx. Cost (per gram) | Key Advantages | Key Disadvantages |
| Mosher's Acid (MTPA) | Alcohols, Amines | 2-6 hours | Room Temperature | NMR, HPLC-UV | $150 - $550[1][2] | Well-established method, can determine absolute configuration by NMR. | Longer reaction times, potential for racemization if not handled carefully. |
| Marfey's Reagent (FDAA) | Primary & Secondary Amines, Amino Acids | 60-90 minutes | 40°C | HPLC-UV (340 nm) | $100 - $700[3][4][5][6] | High enantioselectivity for amino acids, stable derivatives.[7] | Lower sensitivity compared to fluorescent agents.[7] |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Primary & Secondary Amines, Thiols, Amino Acids | ~10 minutes | Room Temperature | HPLC-Fluorescence | ~$16,000 (for 10 x 1 mL of 18 mM solution)[8] | Fast reaction, highly fluorescent derivatives for sensitive detection.[9] | Reagent can be expensive. |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | Primary & Secondary Amines, Amino Acids | ~20 minutes | Room Temperature | HPLC-UV/MS | $160 - $550[3][10][11] | Good for complex matrices, provides good resolution for some challenging separations.[7] | May have lower enantioselectivity for some amino acids compared to FDAA.[7] |
| o-Phthalaldehyde/Isobutyryl-L-cysteine (OPA-IBLC) | Primary Amines, Amino Acids | < 1 minute | Room Temperature | HPLC-Fluorescence | Reagents are relatively inexpensive. | Very fast reaction, highly sensitive fluorescent detection.[1] | Derivatives can be unstable, not suitable for secondary amines.[12][13] |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amines, Amino Acids | ~10 minutes | Room Temperature | HPLC-UV/MS | ~$350[8] | Can be effective for a range of amino acids.[7] | May have lower enantioselectivity for non-aromatic amino acids compared to FDAA.[7] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving accurate and reproducible results in chiral derivatization. Below are representative protocols for several key CDAs.
Mosher's Acid (MTPA) Derivatization of a Chiral Alcohol for NMR Analysis
This protocol outlines the formation of Mosher's esters for the determination of enantiomeric excess and absolute configuration.[14]
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or DMAP
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester: In a dry NMR tube, dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (~5-10 µL).
-
Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the tube and mix thoroughly. The reaction is typically complete within 2-6 hours at room temperature.
-
Preparation of (S)-MTPA Ester: In a separate dry NMR tube, repeat steps 1-4 using (S)-Mosher's acid chloride.
-
NMR Analysis: Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples. The enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.
Marfey's Reagent (FDAA) Derivatization of Amino Acids for HPLC Analysis
This protocol is a standard procedure for the derivatization of amino acids using Marfey's reagent.[1]
Materials:
-
Amino acid sample
-
1% (w/v) Marfey's reagent in acetone
-
1 M Sodium bicarbonate solution
-
2 M HCl
Procedure:
-
Dissolve the amino acid sample in water or a suitable buffer.
-
To 50 µL of the amino acid solution, add 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of the 1% Marfey's reagent solution.
-
Incubate the mixture at 40°C for 60 minutes.
-
After incubation, cool the mixture and neutralize by adding 50 µL of 2 M HCl.
-
Inject an aliquot of the final solution into the HPLC system with UV detection at 340 nm.
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) Derivatization of Amines
This protocol describes a rapid derivatization for sensitive fluorescence detection.[9]
Materials:
-
Amine sample
-
FLEC solution in a suitable solvent (e.g., acetone)
-
Aqueous buffer (e.g., sodium borate, pH ~9)
Procedure:
-
Dissolve the amine sample in the aqueous buffer.
-
Add an excess of the FLEC solution to the sample.
-
The reaction is typically complete within 10 minutes at room temperature.
-
Inject an aliquot of the reaction mixture into the HPLC system with fluorescence detection (Excitation: ~260 nm, Emission: ~310 nm).[8]
(S)-NIFE Derivatization of Amino Acids
This protocol is suitable for the derivatization of both primary and secondary amino acids.[15]
Materials:
-
Amino acid sample (1 mg/mL in water)
-
6% Triethylamine solution
-
1% (S)-NIFE solution in acetone
-
5% Acetic acid solution
Procedure:
-
To 1 µL of the amino acid solution, add 10 µL of 6% triethylamine.
-
Add 10 µL of the 1% (S)-NIFE solution.
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
Stop the reaction by adding 10 µL of 5% acetic acid.
-
Inject an aliquot of the final mixture into the HPLC system for analysis.
OPA-IBLC Derivatization of Primary Amines
This protocol offers a rapid method for derivatization immediately prior to analysis.[1]
Materials:
-
Primary amine sample
-
o-Phthalaldehyde (OPA) solution
-
Isobutyryl-L-cysteine (IBLC) solution
Procedure:
-
This reaction is often performed in an autosampler.
-
Mix the primary amine sample with the OPA solution.
-
Immediately add the IBLC solution. The derivatization is nearly instantaneous (< 1 minute).
-
Inject the resulting mixture into the HPLC system with fluorescence detection (Excitation: ~340 nm, Emission: ~450 nm).
Conclusion
The choice of a chiral derivatizing agent is a critical decision in the development of robust and reliable methods for enantiomeric purity determination. This guide provides a comparative framework to assist researchers in making an informed choice based on a cost-benefit analysis of performance, cost, and experimental practicality. While well-established reagents like Mosher's acid and Marfey's reagent remain valuable tools, newer fluorescent agents such as FLEC and OPA-IBLC offer enhanced sensitivity for trace analysis. Ultimately, the optimal CDA will depend on the specific requirements of the analytical challenge at hand.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, ≥98.0% (HPLC), MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]
- 3. (S)-NIFE | CymitQuimica [cymitquimica.com]
- 4. Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. anaxlab.com [anaxlab.com]
- 8. 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate | RUTHIGEN [ruthigen.com]
- 9. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (R)-(-)-alpha-Methoxyphenylacetic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research and development, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of (R)-(-)-alpha-Methoxyphenylacetic acid, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a hazardous substance. According to safety data sheets (SDS), it causes skin and serious eye irritation and may cause respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[2][3] All handling should be performed in a well-ventilated area, such as a chemical fume hood.[1][2][3]
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5] this compound, being an acidic organic compound, must be collected in a designated hazardous waste container.
Key Segregation Principles:
-
Do not mix with bases: Keep this acidic waste separate from alkaline waste streams to avoid neutralization reactions that can generate heat and potentially hazardous fumes.[5]
-
Separate from oxidizers: Store away from strong oxidizing agents.[2][3][5]
-
Halogenated vs. Non-halogenated: While this specific compound does not contain halogens, it is good laboratory practice to maintain separate waste streams for halogenated and non-halogenated organic compounds.[6]
Collect waste this compound, including any contaminated materials like weighing paper or contaminated gloves, in a dedicated, properly labeled container.[6]
Containerization and Labeling
All chemical waste must be stored in appropriate containers pending disposal.[6][7]
-
Container Type: Use a chemically compatible container, preferably the original container if it is in good condition.[5] If the original container is not available or suitable, a high-density polyethylene (HDPE) or glass container with a secure, tightly fitting cap is recommended.[1][2][3] Do not use metal containers for acidic waste.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] The label should also indicate the primary hazards (e.g., "Irritant").
-
Container Management: Keep the waste container closed at all times, except when adding waste.[5][7][8]
On-site Storage and Accumulation
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7]
-
Location: The SAA should be a designated and clearly marked area within the laboratory.
-
Volume Limits: Federal regulations limit the accumulation of hazardous waste in an SAA to a maximum of 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[6][7]
-
Storage Duration: Once a container is full, it must be removed from the SAA within three days.[5] Partially filled containers may remain in the SAA for up to one year.[5]
-
Secondary Containment: It is best practice to use secondary containment, such as a tray, to capture any potential leaks or spills from the primary container.[6]
Disposal Procedures
The standard and required method of disposal for this compound is through an approved waste disposal plant.[1][2][3][4][9]
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste containing this compound in a designated, compatible, and properly labeled hazardous waste container.
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area, adhering to all storage guidelines.
-
Request for Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a hazardous waste pickup.[7][8]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[8] Organic acids, unless specifically deemed non-toxic after neutralization, are generally not suitable for sewer disposal.[5]
-
DO NOT dispose of this chemical in the regular trash.[10]
-
DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[8]
Disposal of Empty Containers
Containers that held this compound must also be managed properly.
-
A container is considered "empty" when all contents have been removed by pouring, scraping, or other means, with no more than a minimal residue remaining.[6]
-
The empty container should have its label defaced.[8]
-
For acutely hazardous wastes, containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6][8] While this compound is not typically P-listed, following this best practice for all chemical waste containers is a prudent measure.
Quantitative Data Summary
| Parameter | Value | Source |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [2][3][4] |
| PPE Requirement | Protective gloves, eye/face protection | [2][3] |
| SAA Max Volume | 55 gallons (for non-acutely hazardous waste) | [6][7] |
| SAA Max Storage (Partial) | 1 year | [5] |
| SAA Max Storage (Full) | 3 days for removal | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. acs.org [acs.org]
Personal protective equipment for handling (R)-(-)-alpha-Methoxyphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (R)-(-)-alpha-Methoxyphenylacetic acid (CAS No: 3966-32-3). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[1][2] |
Signal Word: Warning
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Prevents skin contact which can lead to irritation.[3] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[3] |
| Respiratory Protection | NIOSH-approved N95 dust mask or a particle filter respirator. | Required when handling the solid form to prevent inhalation of dust, which may cause respiratory irritation.[2] Use in a well-ventilated area or a fume hood is also necessary.[3] |
| Protective Clothing | A fully buttoned laboratory coat. | Provides a barrier against accidental skin contact with the chemical.[3] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[4] |
Safe Handling and Storage Protocol
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[2] A certified laboratory chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3]
-
Procedural Controls: Avoid contact with skin, eyes, and clothing.[1] Do not breathe in the dust.[2] Wash hands thoroughly with soap and water after handling the substance.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area.[2]
-
Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[2]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[2]
-
Incompatibilities: Store separately from strong oxidizing agents.[2]
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from preparation to cleanup.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Response:
-
Evacuate: If the spill is large, evacuate the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material to contain the substance. Avoid generating dust.
-
Collect: Carefully sweep or scoop the contained material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled as hazardous waste with the full chemical name.
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility.[2] Do not dispose of it in the regular trash or down the drain.[4][5]
The logical relationship for the disposal plan is illustrated below.
Caption: A diagram illustrating the logical flow for the proper disposal of waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
